Ogen
Beschreibung
Estropipate is a steroid sulfate and a piperazinium salt. It is functionally related to an estrone.
Estropipate is a natural estrogenic substance composed of estrone sulfate and piperazine. Estropipate diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated complex binds to the estrthis compound response element on the DNA and activates the transcription of genes involved in the functioning of the female reproductive system and secondary sex characteristics.
ESTROPIPATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1977 and has 5 approved indications. This drug has a black box warning from the FDA.
used therapeutically in menopausal patients
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14-,15-,16+,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEQBCVBILBTEP-ZFINNJDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023005 | |
| Record name | Estropipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7280-37-7 | |
| Record name | Ogen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7280-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estropipate [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estropipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-trien-17-one 3-sulphate, compound with piperazine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTROPIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVI38UY019 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Organoids: From Fundamental Biology to Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Organoids, three-dimensional (3D) self-organizing structures derived from stem cells, have emerged as a transformative technology in biomedical research.[1][2] These miniature organs recapitulate key structural and functional aspects of their in vivo counterparts, offering an unparalleled platform for studying human development, modeling diseases, and accelerating drug discovery and personalized medicine.[1][2] This technical guide provides a comprehensive overview of organoid technology, detailing their generation, molecular underpinnings, and diverse applications. We present detailed experimental protocols, quantitative data from drug screening assays, and visual representations of critical signaling pathways and experimental workflows to equip researchers with the knowledge to effectively harness the potential of organoids in their scientific endeavors.
Introduction to Organoids
An organoid is a miniaturized and simplified version of an organ produced in vitro in three dimensions that mimics the key functional, structural, and biological complexity of that organ.[1] They are derived from either pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), or adult stem cells (ASCs) found in various tissues.[3] A defining characteristic of organoids is their ability to self-organize, a process driven by intrinsic developmental programs that orchestrate cell sorting, lineage commitment, and spatial organization, mirroring in vivo organogenesis.[4] This results in structures containing multiple organ-specific cell types that exhibit physiological functions, such as secretion, filtration, and neural activity.[1]
The advent of organoid technology has addressed critical limitations of traditional 2D cell cultures and animal models. Unlike monolayer cultures, organoids possess a 3D architecture that better reflects the complex cell-cell and cell-matrix interactions of native tissues.[5] Furthermore, human-derived organoids circumvent the issue of inter-species differences that often limit the translational relevance of animal studies.[5]
Key Signaling Pathways in Organoid Development
The self-organization of stem cells into complex organoids is orchestrated by a network of conserved signaling pathways that regulate cell fate decisions, proliferation, and differentiation. Key pathways include Wnt, Notch, Fibroblast Growth Factor (FGF), and Bone Morphogenetic Protein (BMP).
Wnt Signaling Pathway
The Wnt signaling pathway is fundamental for maintaining stemness and promoting the proliferation of intestinal stem cells, making it crucial for the development of intestinal organoids.[3][6] Activation of the canonical Wnt pathway leads to the accumulation of β-catenin, which then translocates to the nucleus to activate target genes involved in stem cell maintenance and proliferation.[6]
Notch Signaling Pathway
The Notch signaling pathway is a juxtacrine signaling system crucial for regulating cell fate decisions, particularly in the context of stem cell differentiation and lineage specification.[6][7] In intestinal organoids, Notch signaling maintains a balance between proliferative progenitor cells and differentiated secretory cells.
FGF and BMP Signaling Crosstalk
Fibroblast Growth Factor (FGF) and Bone Morphogenetic Protein (BMP) signaling pathways often act in an antagonistic manner to pattern developing tissues.[8][9] In many organoid systems, FGF signaling promotes proliferation and maintains the progenitor state, while BMP signaling induces differentiation.[8][9] This interplay is critical for establishing distinct cellular domains within the organoid.
Experimental Protocols
General Protocol for Establishing Human Pluripotent Stem Cell (hPSC)-Derived Organoids
This protocol provides a general framework for generating organoids from hPSCs, which can be adapted for various organoid types with specific growth factors and differentiation cues.
Materials:
-
hPSCs (e.g., H9 ESCs or iPSCs)
-
hPSC maintenance medium (e.g., mTeSR™1)
-
Dissociation reagent (e.g., Gentle Cell Dissociation Reagent)
-
Embryoid body (EB) formation medium
-
ROCK inhibitor (e.g., Y-27632)
-
Extracellular matrix (e.g., Matrigel®)
-
Organoid differentiation and maturation media (tissue-specific)
-
Low-attachment plates
Procedure:
-
Embryoid Body (EB) Formation:
-
Induction:
-
Embedding and Expansion:
-
Maturation:
-
Culture the organoids for an extended period (weeks to months), changing the maturation medium every 2-3 days.[10]
-
Monitor organoid development and morphology using brightfield microscopy.
-
Protocol for Whole-Mount Immunofluorescence Staining of Organoids
This protocol allows for the visualization of protein expression and localization within intact 3D organoids.
Materials:
-
Organoids in culture
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% donkey serum in permeabilization buffer)
-
Primary antibodies
-
Fluorescently-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation:
-
Permeabilization and Blocking:
-
Antibody Staining:
-
Incubate organoids with primary antibodies diluted in blocking buffer overnight at 4°C with gentle rocking.[11]
-
Wash three times with PBS containing 0.1% Triton X-100.[13]
-
Incubate with fluorescently-conjugated secondary antibodies diluted in blocking buffer for 2-3 hours at room temperature or overnight at 4°C, protected from light.[12]
-
-
Counterstaining and Mounting:
-
Imaging:
-
Image stained organoids using a confocal microscope.
-
Protocol for CRISPR/Cas9-Mediated Gene Editing in Organoids
This protocol outlines a general workflow for introducing targeted genetic modifications in organoids using CRISPR/Cas9 technology.
Materials:
-
Established organoid culture
-
CRISPR/Cas9 components (e.g., Cas9 nuclease and guide RNA as ribonucleoprotein complex or expression plasmids)
-
Transfection or electroporation reagents
-
Single-cell dissociation reagent (e.g., TrypLE™)
-
ROCK inhibitor
-
Fluorescence-activated cell sorting (FACS) buffer and equipment (optional, for selection)
-
Clonal expansion medium
Procedure:
-
Preparation of Single Cells:
-
Dissociate organoids into a single-cell suspension using an appropriate dissociation reagent.
-
Filter the cell suspension to remove clumps.
-
-
Transfection/Electroporation:
-
Deliver CRISPR/Cas9 components into the single cells using a suitable method (e.g., electroporation, lipofection).
-
-
Plating and Selection:
-
Plate the edited cells in an extracellular matrix to reform organoids.
-
If a selection marker is used, apply the appropriate selection agent.
-
Alternatively, use FACS to isolate single cells with successful editing into individual wells for clonal expansion.
-
-
Clonal Expansion and Validation:
-
Culture the single-cell-derived organoids until they are large enough for analysis.
-
Expand individual clones.
-
Validate the desired genetic modification using PCR, sequencing, and Western blotting.
-
Applications of Organoids in Biology and Drug Development
Organoids have a broad range of applications, from fundamental developmental biology to translational medicine.
Developmental and Stem Cell Biology
Organoids serve as invaluable models for studying the intricate processes of organ development and stem cell behavior.[11] By mimicking organogenesis in a dish, researchers can dissect the molecular and cellular events that govern tissue formation and lineage specification.
Disease Modeling
Patient-derived organoids, especially those generated from iPSCs with specific genetic mutations or from tumor biopsies, provide powerful models for studying the pathogenesis of a wide array of diseases, including genetic disorders, infectious diseases, and cancer.[14][15] These models allow for the investigation of disease mechanisms in a human-relevant context.
Drug Discovery and Personalized Medicine
A major application of organoids is in drug discovery and development.[11][16] They can be used for high-throughput screening of compound libraries to identify new therapeutic candidates and to assess drug efficacy and toxicity.[11] Patient-derived tumor organoids, in particular, hold immense promise for personalized medicine, as they can be used to predict a patient's response to different cancer therapies, guiding clinical decision-making.[17]
Table 1: Quantitative Data from Drug Screening in Colorectal Cancer Organoids
| Drug | Organoid Line | IC50 (µM) | Reference |
| 5-Fluorouracil | mCRC PDO | 9.68 (median) | [9] |
| Irinotecan (CPT11) | mCRC PDO | 7.57 (median) | [9] |
| Oxaliplatin | mCRC PDO | 33.56 (median) | [9] |
| FOLFOX Regimen | mCRC PDO | 43.26 (cutoff) | [18][19] |
Table 2: Quantitative Data from Drug Screening in Breast Cancer Organoids
| Drug | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Lapatinib | BT474 | 0.036 ± 0.0151 | - | [20] |
| Lapatinib | SKBR3 | 0.080 ± 0.0173 | - | [20] |
| Lapatinib | MDAMB231 | 7.46 ± 0.102 | - | [20] |
| Docetaxel | MDA-MB-231 | Varies | - | [21] |
| Tamoxifen | MDA-MB-231 | Varies | - | [21] |
Table 3: Quantitative Data from Drug Screening in Lung Cancer Organoids
| Drug Class | Application | Reference |
| Natural Compounds | Anti-tumor effects in NSCLC PDOs | [22] |
| Targeted Therapies | Drug sensitivity in NSCLC PDOs with EGFR/KRAS mutations | [22] |
| Targeted Agents | Prediction of treatment response in lung adenocarcinoma PDOs |
Experimental Workflows
High-Throughput Organoid Drug Screening Workflow
This workflow outlines the key steps in conducting a high-throughput drug screen using organoids.
CRISPR/Cas9 Gene Editing Workflow in Organoids
This workflow illustrates the process of generating genetically modified organoids.
Conclusion and Future Perspectives
Organoid technology has revolutionized the fields of developmental biology, disease modeling, and drug discovery. The ability to generate and manipulate these complex 3D structures in vitro provides an unprecedented window into human biology and pathology. As protocols become more standardized and automated, and as co-culture systems incorporating immune cells, stromal cells, and microbiota are further developed, the physiological relevance and predictive power of organoid models will continue to increase. The integration of organoids with other cutting-edge technologies, such as single-cell sequencing, high-content imaging, and gene editing, will undoubtedly unlock new avenues of research and pave the way for novel therapeutic strategies and a new era of personalized medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Notch signaling in stem cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMP and FGF signaling interact to pattern mesoderm by controlling basic helix-loop-helix transcription factor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMP and FGF signaling interact to pattern mesoderm by controlling basic helix-loop-helix transcription factor activity | eLife [elifesciences.org]
- 9. youtube.com [youtube.com]
- 10. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 11. High-throughput Screens using Patient-derived Colorectal Cancer Organoids [moleculardevices.com]
- 12. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 13. Whole-mount staining of mouse colorectal cancer organoids and fibroblast-organoid co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Unraveling the Connection between Fibroblast Growth Factor and Bone Morphogenetic Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. imrpress.com [imrpress.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Ex vivo drug testing of patient-derived lung organoids to predict treatment responses for personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. binasss.sa.cr [binasss.sa.cr]
The Genesis and Evolution of Organoid Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of organoid technology marks a paradigm shift in biomedical research, offering an unprecedented window into human biology and disease. These three-dimensional, self-organizing structures, derived from stem cells, recapitulate the architecture and function of native organs with remarkable fidelity. This guide provides a comprehensive overview of the history, development, and core methodologies of organoid technology, tailored for researchers, scientists, and professionals in drug development.
A Journey Through Time: The History and Development of Organoid Technology
The concept of cellular self-organization is not new. Early observations date back to 1907 when H.V. Wilson demonstrated that dissociated sponge cells could reaggregate and regenerate into a complete organism.[1] This foundational principle of inherent cellular programming to form complex tissues laid the groundwork for future discoveries.
The field progressed slowly but steadily through the 20th century, with key advancements in stem cell biology proving pivotal. The isolation of mouse embryonic stem cells (ESCs) in 1981 and human ESCs in 1998 provided a pluripotent cell source capable of differentiating into all cell types of the body.[1] The subsequent development of induced pluripotent stem cells (iPSCs) in 2006 by Shinya Yamanaka's team further revolutionized the field by enabling the generation of patient-specific pluripotent stem cells from adult somatic cells.[1]
A watershed moment for organoid technology arrived in 2009 when the laboratory of Hans Clevers demonstrated that single Lgr5-expressing adult stem cells from the mouse intestine could form complex, self-organizing crypt-villus structures in a 3D culture system.[1] This breakthrough, using a basement membrane extract (BME) like Matrigel, provided the necessary scaffold and growth factors to mimic the in vivo niche, officially ushering in the era of organoid research.
Following this seminal work, the field has expanded exponentially, with the successful generation of organoids from a wide array of tissues, including the stomach, liver, pancreas, lung, kidney, brain, and retina, from both pluripotent stem cells (PSCs) and adult stem cells (ASCs).
Core Methodologies: From Single Cells to Functional Tissues
The generation of organoids relies on the fundamental principles of stem cell biology and developmental processes. The general workflow involves the isolation of stem cells, their embedding in an extracellular matrix (ECM) scaffold, and the provision of a specialized culture medium containing a cocktail of growth factors and small molecules that mimic the signaling cues of in vivo organogenesis.
Experimental Workflow for Organoid Generation
Detailed Experimental Protocols
The precise combination of growth factors and small molecules is critical and varies significantly depending on the desired organoid type. Below are foundational protocols for generating intestinal, cerebral, and liver organoids.
This protocol is adapted from the pioneering work of the Clevers laboratory.
1. Isolation of Intestinal Crypts:
-
Obtain fresh biopsy tissue from the small intestine or colon.
-
Wash the tissue extensively with cold PBS.
-
Fragment the tissue into small pieces and incubate in a chelation-based buffer (e.g., EDTA) to release the crypts from the underlying mesenchyme.
-
Vigorously shake the tissue fragments to release the crypts and collect the supernatant.
-
Centrifuge the supernatant to pellet the isolated crypts.
2. Embedding and Culture:
-
Resuspend the crypt pellet in a cold liquid basement membrane extract (BME), such as Matrigel.
-
Plate droplets of the crypt-BME suspension onto a pre-warmed culture plate.
-
Allow the domes to solidify at 37°C.
-
Overlay the domes with intestinal organoid expansion medium.
Intestinal Organoid Expansion Medium Composition:
| Component | Concentration | Purpose |
|---|---|---|
| Advanced DMEM/F12 | - | Basal Medium |
| B27 Supplement | 1x | Supports neuronal survival and differentiation |
| N2 Supplement | 1x | Supports growth of neuronal precursor cells |
| L-Glutamine | 2 mM | Essential amino acid |
| Penicillin/Streptomycin | 100 U/mL | Antibiotics |
| HEPES | 10 mM | Buffering agent |
| N-Acetylcysteine | 1 mM | Antioxidant |
| EGF | 50 ng/mL | Stimulates epithelial cell proliferation |
| Noggin | 100 ng/mL | BMP inhibitor, promotes stem cell maintenance |
| R-spondin 1 | 500 ng/mL | Wnt agonist, crucial for stem cell maintenance |
| Y-27632 (ROCK inhibitor) | 10 µM | Prevents anoikis upon single-cell dissociation (used initially) |
3. Maintenance and Passaging:
-
Change the medium every 2-3 days.
-
Organoids will typically be ready for passaging every 7-10 days.
-
Mechanically disrupt the organoids into smaller fragments and re-plate in fresh BME and expansion medium.
This protocol is based on the unguided method developed by Lancaster and Knoblich.
1. Embryoid Body (EB) Formation:
-
Dissociate human pluripotent stem cells (hPSCs) into single cells.
-
Seed a defined number of cells (e.g., 9,000 cells/well) in a low-attachment 96-well plate in hPSC medium supplemented with a ROCK inhibitor.
-
Allow the cells to aggregate and form EBs over 2 days.
2. Neural Induction:
-
Transfer the EBs to a low-attachment 24-well plate.
-
Culture the EBs in a neural induction medium for several days to promote the formation of neuroectoderm.
3. Matrigel Embedding and Expansion:
-
Embed the neuroectodermal tissues in droplets of Matrigel on a parafilm sheet.
-
Transfer the embedded tissues to a spinning bioreactor or an orbital shaker containing neural differentiation medium to enhance nutrient and oxygen exchange.
4. Maturation:
-
Continue culture in a maturation medium for several weeks to months to allow for the development of complex brain structures, including distinct cortical layers.
Expected Morphology of Cerebral Organoids:
| Day | Expected Morphology | Approximate Size |
|---|---|---|
| 10 | Budding morphology indicating expanding neural epithelia. | ~750 µm |
| 15 | Merged neural epithelia with a denser core. | > 1 mm |
| 30 | Dense core with the appearance of layered structures. | 3-4 mm |
| >40 | Very dense and dark center, may show cortical layering. | 3-5 mm |
This protocol outlines a directed differentiation approach to generate liver organoids.
1. Definitive Endoderm (DE) Induction:
-
Culture iPSCs in a medium containing high concentrations of Activin A for 3-5 days to induce differentiation into definitive endoderm.
2. Hepatic Specification:
-
Culture the DE cells in a medium containing FGF2 and BMP4 to specify them towards a hepatic fate.
3. Hepatic Progenitor Expansion and Maturation:
-
Culture the hepatic progenitors in a 3D Matrigel culture system with a medium containing HGF, Oncostatin M, and other factors to promote expansion and maturation into hepatocyte-like cells and cholangiocyte-like cells.
Liver Organoid Maturation Medium Composition:
| Component | Concentration | Purpose |
|---|---|---|
| Advanced DMEM/F12 | - | Basal Medium |
| B27 Supplement | 1x | Supports cell survival and differentiation |
| N2 Supplement | 1x | Supports growth of precursor cells |
| HGF | 25 ng/mL | Promotes hepatocyte proliferation and differentiation |
| Oncostatin M | 10 ng/mL | Promotes hepatocyte maturation |
| Dexamethasone | 100 nM | Induces hepatocyte-specific gene expression |
| A83-01 | 5 µM | TGF-β inhibitor, promotes hepatocyte fate |
| Forskolin | 10 µM | Elevates cAMP, involved in various cellular processes |
Quantitative Analysis of Organoid Characteristics
Quantitative analysis is crucial for standardizing organoid cultures and for their application in disease modeling and drug screening.
Table 1: Cellular Composition of Intestinal Organoids
| Cell Type | Marker Genes | Approximate Percentage |
|---|---|---|
| Intestinal Stem Cells (ISCs) | LGR5, OLFM4 | 5-15% |
| Enterocytes | ALPI, VIL1 | 60-80% |
| Goblet Cells | MUC2 | 5-15% |
| Paneth Cells | LYZ1, DEFA5 | 1-5% |
| Enteroendocrine Cells | CHGA, TPH1 | <1% |
Note: Percentages can vary depending on the culture conditions and the region of the intestine from which the stem cells were derived.
Table 2: Functional Readouts of Liver Organoids
| Function | Assay | Typical Results |
|---|---|---|
| Albumin Secretion | ELISA | 10-100 µg/mL/day |
| Urea Production | Colorimetric Assay | 5-50 mg/dL/day |
| CYP3A4 Activity | P450-Glo Assay | Inducible activity upon drug treatment |
| Glycogen Storage | PAS Staining | Positive staining |
| Bile Acid Transport | CDFDA Assay | Functional bile canaliculi formation |
Key Signaling Pathways in Organoid Development
The self-organization of stem cells into organoids is orchestrated by a complex interplay of signaling pathways that are fundamental to embryonic development.
Wnt/β-catenin Signaling in Intestinal Organoid Development
The Wnt pathway is paramount for the maintenance of intestinal stem cells and the proliferation of progenitor cells in the crypts.
Notch Signaling in Cerebral Organoid Development
The Notch pathway plays a critical role in regulating the balance between neural progenitor proliferation and differentiation, a process known as lateral inhibition.
TGF-β and BMP Signaling in Liver Organoid Development
The Transforming Growth Factor-beta (TGF-β) superfamily, which includes Bone Morphogenetic Proteins (BMPs), plays a crucial role in the differentiation of hepatocytes and cholangiocytes from hepatic progenitors.
The Future of Organoid Technology
Organoid technology is a rapidly evolving field with immense potential to transform our understanding of human health and disease. Future developments are likely to focus on increasing the complexity of organoids by incorporating additional cell types, such as immune cells and microbiota, and by developing vascularized organoids to better mimic the in vivo microenvironment. The integration of organoid technology with other cutting-edge techniques, such as CRISPR-Cas9 gene editing and high-content imaging, will further enhance their utility in disease modeling, drug discovery, and personalized medicine. As these "organs-in-a-dish" become more sophisticated and standardized, they will undoubtedly play an increasingly integral role in advancing biomedical research and improving human health.
References
A Technical Guide to Stem Cell Sources for Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Organoids, three-dimensional self-organizing structures that mimic the architecture and function of native organs, have emerged as a transformative technology in biomedical research and drug development. The foundation of successful organoid culture lies in the selection and utilization of the appropriate stem cell source. This in-depth technical guide provides a comprehensive overview of the primary stem cell sources for organoid generation, detailing experimental protocols and the critical signaling pathways that govern their differentiation.
Principal Stem Cell Sources for Organoid Culture
Organoids are primarily derived from two main categories of stem cells: pluripotent stem cells (PSCs) and adult stem cells (ASCs). Each source presents a unique set of advantages and limitations, making the choice dependent on the specific research application.
Pluripotent Stem Cells (PSCs): These cells, which include embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), possess the ability to differentiate into any cell type in the body.[1] This pluripotency is a major advantage, as it allows for the generation of organoids for a wide range of tissues, including those from which it is difficult to obtain primary tissue, such as the brain.[1][2] iPSCs, in particular, can be generated from individual patients, offering a powerful platform for personalized disease modeling and drug screening.[3] However, the differentiation protocols for PSC-derived organoids are often lengthy and complex, and the resulting organoids may exhibit a more fetal-like phenotype.[2]
Adult Stem Cells (ASCs): Also known as tissue-specific stem cells, ASCs reside in various tissues and are responsible for tissue homeostasis and repair.[4] Organoids derived from ASCs are generated by providing a culture environment that mimics the in vivo stem cell niche.[5] This approach is generally faster and results in organoids that more closely resemble the mature tissue.[2] A significant advantage of ASC-derived organoids is their genetic stability and the direct recapitulation of the tissue of origin's phenotype.[4] However, the isolation of ASCs can be challenging, and their differentiation potential is limited to the cell types of their tissue of origin.
Quantitative Comparison of Organoid Formation Efficiency
While direct, comprehensive quantitative comparisons of organoid formation efficiency between PSCs and ASCs are still emerging in the literature, some general trends and specific examples can be highlighted. The efficiency of organoid formation can be influenced by various factors, including the specific cell line, the quality of the starting material, and the precise protocol used.
| Parameter | Pluripotent Stem Cells (PSCs) | Adult Stem Cells (ASCs) | References |
| Time to Organoid Formation | Longer (weeks to months) | Shorter (days to weeks) | [6] |
| Yield/Expansion Potential | High (theoretically unlimited) | Variable, can be substantial but may be limited by donor tissue availability | [7][8] |
| Success Rate | Can be variable and protocol-dependent | Generally high with optimized protocols | [9] |
| Phenotypic Maturity | Often fetal-like | More representative of adult tissue | [2] |
| Cellular Complexity | Can generate multi-lineage organoids | Typically restricted to epithelial lineages | [3] |
Note: This table represents generalized observations. Specific efficiencies can vary significantly based on the organoid type and the specific protocols employed.
For instance, a study on intestinal organoids reported an organoid-forming potential of 25% from single Lgr5-positive intestinal stem cells (an ASC source).[10] In contrast, protocols for generating liver organoids from iPSCs can take 20-25 days.[3] The expansion potential of ASC-derived liver organoids has been reported to be exponential, with the ability to obtain up to 10^6 cells from a single progenitor in approximately 5-6 weeks.[7]
Detailed Experimental Protocols
The successful generation of organoids is highly dependent on meticulous adherence to detailed experimental protocols. Below are representative protocols for the generation of intestinal and liver organoids from both PSCs and ASCs.
Intestinal Organoid Culture from Human Pluripotent Stem Cells
This protocol involves a step-wise differentiation of hPSCs through definitive endoderm and hindgut stages before forming three-dimensional intestinal organoids.[6]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel
-
DMEM/F12, RPMI 1640
-
B27 supplement
-
Activin A, WNT3A, FGF4, EGF, Noggin, R-Spondin1
-
Y-27632 ROCK inhibitor
Procedure:
-
Definitive Endoderm Induction (3 days): Culture hPSCs in RPMI 1640 supplemented with B27 and Activin A.
-
Hindgut Specification (4 days): Switch to RPMI 1640 with B27, WNT3A, and FGF4 to induce hindgut spheroids.
-
Spheroid Embedding and Maturation (14+ days): Collect the floating spheroids and embed them in Matrigel domes. Culture the domes in intestinal organoid growth medium containing EGF, Noggin, and R-Spondin1.
-
Maintenance and Passaging: Change the medium every 2-3 days. Passage the organoids by mechanical disruption and re-embedding in fresh Matrigel every 7-10 days.
Intestinal Organoid Culture from Adult Stem Cells (Lgr5+ cells)
This protocol describes the isolation of intestinal crypts containing Lgr5+ stem cells and their subsequent culture to form organoids.[11][12]
Materials:
-
Fresh intestinal tissue biopsy
-
EDTA
-
Matrigel
-
Advanced DMEM/F12
-
HEPES, Glutamax, Penicillin-Streptomycin
-
N2 and B27 supplements
-
N-acetylcysteine
-
EGF, Noggin, R-Spondin1
-
Y-27632 ROCK inhibitor
Procedure:
-
Crypt Isolation: Mince the intestinal tissue and incubate in cold PBS with EDTA to release the crypts.
-
Cell Sorting (Optional): For higher purity, Lgr5-GFP+ cells can be isolated using fluorescence-activated cell sorting (FACS).[11]
-
Embedding in Matrigel: Resuspend the isolated crypts or sorted cells in Matrigel and plate as domes in a pre-warmed culture plate.
-
Culture and Maintenance: After the Matrigel solidifies, add intestinal organoid growth medium. Change the medium every 2-3 days.
-
Passaging: Mechanically disrupt the organoids and re-plate in fresh Matrigel every 7-10 days.
Liver Organoid Culture from Human Pluripotent Stem Cells
This protocol outlines the directed differentiation of hPSCs into multicellular liver organoids.[3][13]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel or other suitable extracellular matrix
-
RPMI 1640, DMEM/F12
-
B27 supplement, KnockOut Serum Replacement (KSR)
-
Activin A, BMP4, FGF2, HGF, Oncostatin M
-
Y-27632 ROCK inhibitor
Procedure:
-
Definitive Endoderm Induction (3 days): Culture hPSCs in RPMI medium with Activin A and BMP4.
-
Hepatic Specification (4 days): Transition to RPMI with KSR and Activin A.
-
Hepatic Progenitor Expansion (5 days): Culture in a medium containing FGF2 and BMP4.
-
Maturation into Liver Organoids (10+ days): Embed the cell aggregates in Matrigel and culture in a maturation medium containing HGF and Oncostatin M.
-
Maintenance: Change the medium every 2-3 days.
Liver Organoid Culture from Adult Liver Progenitor Cells
This protocol involves the isolation of liver progenitor cells from adult tissue and their expansion into organoids.[7]
Materials:
-
Adult liver tissue
-
Collagenase, Dispase
-
Matrigel
-
Advanced DMEM/F12
-
N2 and B27 supplements
-
N-acetylcysteine
-
Gastrin, EGF, R-Spondin1, FGF10, Noggin, HGF
-
A83-01 (TGF-β inhibitor), Forskolin
Procedure:
-
Tissue Digestion: Digest the liver tissue with collagenase and dispase to obtain a single-cell suspension.
-
Cell Isolation: Isolate ductal fragments or progenitor cells.
-
Embedding in Matrigel: Resuspend the cells in Matrigel and plate as domes.
-
Expansion and Maintenance: Culture in liver organoid expansion medium containing the growth factors listed above. Change the medium every 2-3 days.
-
Differentiation (Optional): To induce maturation towards hepatocytes, the composition of the medium is altered, for example, by withdrawing R-Spondin1 and adding dexamethasone.
Key Signaling Pathways in Organoid Development
The differentiation and self-organization of stem cells into organoids are orchestrated by a complex interplay of signaling pathways that mimic embryonic development. The Wnt, FGF, and BMP pathways are particularly crucial.
Wnt/β-catenin Signaling in Intestinal Organoid Formation
The Wnt/β-catenin pathway is a master regulator of intestinal stem cell maintenance and proliferation.[14][15] In the intestinal crypt, Paneth cells and underlying mesenchymal cells provide a source of Wnt ligands.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Generation of multi-cellular human liver organoids from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human liver organoids: From generation to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal Stem Cell Niche Insights Gathered from Both In Vivo and Novel In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generating human intestinal tissue from pluripotent stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Human ESC-derived expandable hepatic organoids enable therapeutic liver repopulation and pathophysiological modeling of alcoholic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing generation efficiency of liver organoids in a collagen scaffold using human chemically derived hepatic progenitors [ahbps.org]
- 10. An Efficient Intestinal Organoid System of Direct Sorting to Evaluate Stem Cell Competition in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lgr5+ intestinal stem cell sorting and organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Niche-independent high-purity cultures of Lgr5+ intestinal stem cells and their progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Wnt pathway regulation of intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wnt/β-Catenin Is Essential for Intestinal Homeostasis and Maintenance of Intestinal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Architecture of Life in a Dish: A Technical Guide to Organoid Self-Assembly
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Organoids, three-dimensional (3D) structures derived from stem cells that mimic the architecture and function of native organs, have emerged as transformative tools in biomedical research.[1][2] Their remarkable ability to self-organize from a collection of cells into complex, tissue-like structures offers unprecedented opportunities for disease modeling, drug discovery, and personalized medicine.[1][2] This technical guide delves into the fundamental principles governing organoid self-assembly, providing a comprehensive overview of the core mechanisms, detailed experimental considerations, and the intricate interplay of signaling pathways that orchestrate this remarkable process.
Core Principles of Organoid Self-Assembly
The formation of an organoid is not a random aggregation of cells but a highly orchestrated process of self-organization, driven by the intrinsic properties of stem cells and their interaction with the surrounding microenvironment.[3][4] This process recapitulates many of the fundamental principles of embryonic development.[5] The key pillars of organoid self-assembly are:
-
Stem Cell Potency and Plasticity: Organoids originate from either pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), or adult stem cells (ASCs) residing in specific tissues.[6] PSCs possess the ability to differentiate into any cell type in the body, while ASCs are multipotent, giving rise to the cell lineages of their tissue of origin.[6] This inherent capacity for differentiation and self-renewal is the engine of organoid formation.
-
Cell Sorting and Segregation: Based on differential adhesion properties, initially homogenous populations of cells sort themselves into distinct layers and domains, a process critical for establishing tissue architecture.[7] This phenomenon, driven by cell-cell adhesion molecules like cadherins, lays the foundation for the complex organization seen in mature organoids.[7]
-
Symmetry Breaking: A crucial step in development, both in vivo and in vitro, is the transition from a symmetric cell aggregate to an asymmetric structure with defined axes and specialized domains. In intestinal organoids, for instance, a transient activation of the transcriptional regulator YAP1 in a subset of cells initiates a symmetry-breaking event, leading to the formation of the first Paneth cell and the establishment of the stem cell niche.[3][4]
-
Extracellular Matrix (ECM) Interaction: The ECM provides not only a physical scaffold for 3D growth but also critical biochemical and mechanical cues that influence cell behavior, including proliferation, differentiation, and migration.[8]
The Essential Toolkit: Components of the Organoid Culture System
Successful organoid self-assembly relies on a carefully controlled in vitro microenvironment that recapitulates the key features of the in vivo stem cell niche.
The Extracellular Matrix: More Than Just a Scaffold
The choice of ECM is critical for providing the necessary support and signaling for organoid development. Matrigel, a basement membrane extract derived from mouse sarcoma cells, is the most commonly used substrate for organoid culture.[9][10]
Table 1: Composition and Mechanical Properties of Matrigel
| Component | Approximate Concentration | Function |
| Laminin | ~60% | Promotes cell adhesion and differentiation.[10][11] |
| Collagen IV | ~30% | Provides structural integrity.[10][11] |
| Entactin/Nidogen | ~8% | Crosslinks laminin and collagen IV networks.[10][11] |
| Growth Factors (e.g., TGF-β, FGF) | Variable | Influence cell proliferation and differentiation.[9] |
| Mechanical Property | Value | Significance |
| Young's Modulus (Stiffness) | 400 - 840 Pa (at 37°C) | Influences cell fate and organoid morphology.[6][10] |
Note: The exact composition and stiffness of Matrigel can vary between batches, highlighting the need for careful quality control.[9]
Signaling Molecules: The Conductors of Development
The self-assembly process is guided by a complex interplay of signaling pathways that are temporally and spatially regulated. These pathways are activated or inhibited by the addition of specific growth factors and small molecules to the culture medium.
Table 2: Key Signaling Pathways and their Modulators in Organoid Culture
| Signaling Pathway | Key Modulators | Function in Organoid Self-Assembly |
| Wnt | Wnt3a, R-spondin1 | Promotes stem cell self-renewal and proliferation.[12][13] |
| BMP | Noggin, Gremlin 1 | Inhibits BMP signaling to maintain stemness and prevent premature differentiation.[14][15] |
| FGF | FGF4, FGF10 | Regulates patterning and differentiation in various organoid types, including gastric organoids.[16] |
| Notch | DAPT (inhibitor) | Controls cell fate decisions, particularly in the intestine where it regulates secretory cell differentiation.[4] |
| EGF | EGF | Promotes the proliferation and differentiation of epithelial cells.[17] |
| Hippo/YAP | Verteporfin (inhibitor) | Regulates organ size and is crucial for symmetry breaking in intestinal organoids.[3][4] |
The precise concentrations of these factors are critical for successful organoid formation and maturation. For example, optimal concentrations for mouse intestinal organoid growth have been identified as 60 ng/mL of Wnt-3a and 88 ng/mL of R-spondin1.[12]
Visualizing the Blueprint: Signaling Pathways and Experimental Workflows
Caption: Core signaling pathways in intestinal organoid self-assembly.
Caption: Generalized experimental workflow for organoid generation.
Experimental Protocols: A Step-by-Step Guide
While specific protocols vary depending on the organoid type and starting cell source, the fundamental steps remain consistent. Here, we outline a generalized protocol for the generation of intestinal organoids from PSCs, highlighting key considerations at each stage.
I. Generation of Intestinal Organoids from Pluripotent Stem Cells
This protocol is adapted from established methods for directed differentiation of PSCs into intestinal tissue.[18]
Materials:
-
Human PSCs (e.g., iPSCs)
-
Matrigel® Basement Membrane Matrix
-
Advanced DMEM/F12
-
B-27 Supplement
-
N-2 Supplement
-
GlutaMAX™
-
Penicillin-Streptomycin
-
Growth Factors: Activin A, FGF4, Wnt3a, Noggin, R-spondin1, EGF
-
ROCK inhibitor (Y-27632)
-
Gentle Cell Dissociation Reagent
Procedure:
-
PSC Culture and Differentiation to Definitive Endoderm (Days 0-3):
-
Culture PSCs on Matrigel-coated plates in mTeSR™1 medium.
-
Induce differentiation to definitive endoderm by culturing in RPMI 1640 medium supplemented with Activin A (100 ng/mL) for 3 days.
-
-
Hindgut Spheroid Formation (Days 3-7):
-
Dissociate definitive endoderm cells into single cells using Gentle Cell Dissociation Reagent.
-
Form spheroids by seeding cells in ultra-low attachment plates in a medium containing FGF4 (500 ng/mL) and Wnt3a (100 ng/mL).
-
-
Embedding and Maturation (Day 7 onwards):
-
Collect hindgut spheroids and embed them in droplets of Matrigel on a pre-warmed culture plate.
-
After polymerization of the Matrigel, add intestinal organoid growth medium containing EGF (50 ng/mL), Noggin (100 ng/mL), and R-spondin1 (500 ng/mL).
-
Culture the organoids for 2-4 weeks, changing the medium every 2-3 days. Budding crypt-like domains should become apparent within the first week.
-
II. Generation of Cerebral Organoids from iPSCs
This protocol is a simplified version of the method developed by Lancaster and colleagues.[5][19]
Materials:
-
Human iPSCs
-
Gentle Cell Dissociation Reagent
-
Embryoid Body (EB) Formation Medium
-
Neural Induction Medium
-
Cerebral Organoid Differentiation Medium
-
Matrigel®
-
Orbital shaker
Procedure:
-
Embryoid Body Formation (Days 0-2):
-
Dissociate iPSCs into a single-cell suspension and seed 9,000 cells per well in a 96-well V-bottom plate to form EBs.[19]
-
-
Neural Induction (Days 2-8):
-
Transfer EBs to neural induction medium to promote the formation of neuroectoderm.[19]
-
-
Embedding and Expansion (Days 8-18):
-
Embed the neuroepithelial tissues into droplets of Matrigel.[20]
-
Culture in expansion medium to allow for the growth and budding of neural structures.
-
-
Maturation (Day 18 onwards):
Quantitative Analysis of Organoid Self-Assembly
To move beyond qualitative descriptions, quantitative analysis is essential for understanding the dynamics of organoid development and ensuring reproducibility.
Table 3: Key Quantitative Metrics in Organoid Research
| Parameter | Method of Measurement | Significance |
| Organoid Size and Number | Automated brightfield or confocal microscopy with image analysis software (e.g., ImageJ, Ilastik).[8][21] | Provides a measure of proliferation and growth kinetics.[22] |
| Cell Number per Organoid | Dissociation of organoids and cell counting (e.g., hemocytometer or automated cell counter).[23] | Allows for the determination of cell proliferation rates within individual organoids. |
| Cell Type Composition | Immunofluorescence staining for specific cell markers followed by confocal microscopy and quantification. Single-cell RNA sequencing (scRNA-seq).[24][25] | Reveals the cellular heterogeneity and differentiation efficiency within the organoid population. |
| Formation Efficiency | Counting the number of organoids formed from a known number of starting cells. | A measure of the robustness of the culture protocol. |
Caption: Workflow for whole-mount immunofluorescence of organoids.
Conclusion and Future Directions
The self-assembly of organoids represents a paradigm shift in our ability to model human biology and disease in vitro. By understanding and harnessing the fundamental principles of stem cell biology, developmental signaling, and the role of the extracellular matrix, researchers can now generate increasingly complex and physiologically relevant organ models. The continued refinement of culture protocols, the development of more defined and tunable synthetic matrices, and the application of advanced analytical techniques such as single-cell multi-omics will further enhance the power and reproducibility of organoid technology. This in-depth understanding of organoid self-assembly is paramount for unlocking their full potential in advancing basic research, accelerating drug development, and ultimately, improving human health.
References
- 1. Whole-mount staining of mouse colorectal cancer organoids and fibroblast-organoid co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Self-organization and symmetry breaking in intestinal organoid development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-organization and symmetry breaking in intestinal organoid development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Cerebral Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The elastic modulus of Matrigel™ as determined by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Quantifying Organoid Size and Counts: Solving a Common Issue using Automation | Oxford Optronix [oxford-optronix.com]
- 9. optics11life.com [optics11life.com]
- 10. Frontiers | Quantification of Visco-Elastic Properties of a Matrigel for Organoid Development as a Function of Polymer Concentration [frontiersin.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Optimizing Wnt-3a and R-spondin1 concentrations for stem cell renewal and differentiation in intestinal organoids using a gradient-forming microdevice - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Optimized Culture Conditions for Improved Growth and Functional Differentiation of Mouse and Human Colon Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BMP feed-forward loop promotes terminal differentiation in gastric glands and is interrupted by H. pylori-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organoid - Wikipedia [en.wikipedia.org]
- 17. EGF and BMPs govern differentiation and patterning in human gastric glands. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 18. Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A simplified protocol for the generation of cortical brain organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. A Semi-automated Organoid Screening Method Demonstrates Epigenetic Control of Intestinal Epithelial Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of Cell and Organoid-Level Analysis of Patient-Derived 3D Organoids to Evaluate Tumor Cell Growth Dynamics and Drug Response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. j-organoid.org [j-organoid.org]
- 25. Single-cell RNA sequencing and kidney organoid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Foundational Role of the Extracellular Matrix
An In-depth Technical Guide to the Extracellular Matrix in Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Organoids, three-dimensional (3D) in vitro culture systems derived from stem cells, have emerged as powerful models for studying organ development, disease modeling, and drug discovery.[1][2][3] These structures mimic the key architectural and functional complexities of their in vivo counterparts.[1][4] A critical component for the successful generation and maintenance of organoids is the extracellular matrix (ECM), which provides the necessary scaffold and signaling cues for cells to self-organize.[4][5][6]
The ECM is a complex network of proteins and polysaccharides that, in vivo, provides structural support to tissues and regulates cellular processes like adhesion, migration, proliferation, and differentiation.[4][7][8] In 3D organoid culture, the ECM hydrogel serves as a surrogate for this native microenvironment, offering both physical support and essential biochemical and biomechanical signals that guide stem cell fate.[4][5][9] The choice of ECM is therefore a pivotal decision in experimental design, influencing reproducibility, physiological relevance, and the potential for clinical translation.
Types of Extracellular Matrices for Organoid Culture
A variety of matrices are employed in organoid culture, each with distinct advantages and limitations. These can be broadly categorized into naturally derived and synthetic matrices.
Naturally Derived Matrices
These matrices are derived from biological sources and are valued for their inherent bioactivity.
-
Basement Membrane Extracts (BME): The most common BME is Matrigel®, a gelatinous protein mixture extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma cells.[3][4] It is considered the "gold standard" for its ability to support a wide range of organoid types.[4] Its major components include laminin, collagen IV, entactin, and heparan sulfate proteoglycans, along with various growth factors.[10][11][12] However, its tumor origin, undefined composition, and significant batch-to-batch variability present challenges for reproducibility and clinical applications.[7][10][13][14]
-
Decellularized ECM (dECM): dECM hydrogels are derived from native tissues by removing cellular components while preserving the tissue-specific ECM composition.[4][15] This approach retains crucial biochemical signals and growth factors specific to the organ of origin, such as the brain, intestine, or lung.[4][16][17] dECM hydrogels are increasingly seen as a promising alternative for creating more physiologically relevant microenvironments and have the potential to be GMP-compliant for clinical use.[4][18]
-
Natural Polymers: Hydrogels can be formed from single, purified ECM components or other biopolymers.
-
Collagen: Type I collagen is frequently used to culture organoids, such as those from the intestine and mammary gland, where it provides essential structural support.[4][19]
-
Fibrin: Fibrin hydrogels, often supplemented with key ECM proteins like laminin, have been shown to support the long-term expansion of intestinal, pancreatic, and liver organoids.[4]
-
Alginate: This seaweed-derived polysaccharide is biocompatible and has been used for intestinal and islet organoid culture.[4][20] However, it lacks natural cell adhesion sites and often requires modification to support robust cell interaction.[4]
-
Synthetic Hydrogels
To overcome the limitations of natural matrices, researchers have developed synthetic hydrogels with precisely defined and tunable properties.
-
Poly(ethylene glycol) (PEG): PEG is a widely used synthetic polymer that is biocompatible and can be chemically modified to create hydrogels.[7][21] These hydrogels can be functionalized with cell-adhesive peptides (like RGD) and engineered to be degradable by cell-secreted enzymes, allowing for precise control over the cellular microenvironment.[21][22]
-
Other Synthetic Polymers: Materials like poly(lactic-co-glycolic) acid (PLGA) and polycaprolactone (PCL) are also used, offering defined, reproducible, and tunable platforms for organoid generation.[7][20]
The workflow for establishing an organoid culture involves isolating stem cells, embedding them within a selected ECM, and providing a specialized growth medium.
Caption: General workflow for establishing organoid cultures using an ECM scaffold.
Quantitative Data on ECM Properties and Their Influence
The physical and biochemical properties of the ECM are not passive but actively regulate organoid development. Key parameters include composition, stiffness, and degradability.
Table 1: Comparison of Common ECM Materials for Organoid Culture
| Material Type | Specific Material | Key Composition | Advantages | Disadvantages | Common Organoid Applications |
| Basement Membrane Extract | Matrigel / Cultrex BME | Laminin, Collagen IV, Heparan Sulfate Proteoglycans, Growth Factors[10][11] | "Gold standard", supports a wide variety of organoids, inherent bioactivity[4] | Undefined composition, batch-to-batch variability, tumor origin, temperature sensitivity[7][10][14] | Intestinal, Brain, Liver, Lung, Kidney, Gastric, Cancer[4][23] |
| Decellularized ECM (dECM) | Tissue-specific dECM | Preserves tissue-specific proteins, proteoglycans, and growth factors[4][24] | High physiological relevance, tissue-specific cues, potential for clinical use[4][18] | Complex preparation, potential for batch variability, immunogenicity concerns[4] | Brain, Intestinal, Airway, Liver, Pancreatic[4][16][25] |
| Natural Polymers | Collagen (Type I) | Fibrillar collagen | Good biocompatibility, promotes cell invasion and branching morphogenesis[4] | Limited mechanical tunability, can lack necessary signaling cues alone[4] | Intestinal, Mammary, Kidney[4][19] |
| Fibrin-Laminin | Fibrinogen, Laminin | Supports long-term expansion, can eliminate need for Matrigel[4] | Requires supplementation with bioactive components like laminin[4] | Small Intestinal, Pancreatic, Liver[4] | |
| Synthetic Polymers | Poly(ethylene glycol) (PEG) | PEG macromers, crosslinkers, functional peptides (e.g., RGD)[21] | Chemically defined, highly tunable (stiffness, degradability), high reproducibility[2][7][26] | Biologically inert, requires functionalization with bioactive motifs[4] | Intestinal, Cardiac, Lung, Liver[4][21] |
Biomechanical Signaling: The Role of Matrix Stiffness
Matrix stiffness, or rigidity, is a critical mechanical cue that influences stem cell fate, including proliferation and differentiation.[21][22] Cells sense and respond to the stiffness of their environment through a process called mechanotransduction.[7] Studies have shown that organoid development can be optimized by tuning the stiffness of the hydrogel to match that of the native tissue.
Table 2: Influence of ECM Stiffness on Organoid Development
| Organoid Type | ECM Material | Stiffness Range (kPa) | Observed Effect |
| Cerebral (Brain) | Peptide Amphiphile Hydrogel | 0.69 - 2.24 | Softer hydrogels (<1 kPa) showed superior performance in structural maturation and cellular viability.[21] |
| Intestinal | PEG Hydrogel | ~0.2 (soft) vs. ~1.3 (stiff) | Stiffer gels (~1.3 kPa) promoted stem cell expansion, while subsequent softening to ~0.2 kPa was required for differentiation and crypt formation.[27] |
| Pancreatic Tumor | Engineered Matrix | 1.4 - 20.5 | Distinct tumor cell signaling pathways were activated under different stiffness conditions, modulating organoid growth and proliferation.[21] |
| General Cancer | Collagen | Increased stiffness | Promotes pro-migratory changes, invasion, and metastasis in tumor spheroids.[28][29] |
Key Signaling Pathways
The interaction between cells and the ECM is primarily mediated by cell surface receptors called integrins.[7] Binding of integrins to ECM ligands (e.g., laminin, fibronectin) triggers intracellular signaling cascades that regulate cell behavior.
Caption: ECM-Integrin signaling activates pathways like FAK and ROCK to control cell fate.
A logical approach is required to select the most appropriate ECM for a given experiment, balancing factors like physiological relevance, reproducibility, and suitability for downstream applications.
Caption: A decision-making framework for selecting an appropriate ECM.
Experimental Protocols
Protocol 1: General Method for Embedding Cells in Matrigel
This protocol outlines the standard "dome" method for organoid culture.
Materials:
-
Ice bucket
-
Pre-chilled pipette tips and microcentrifuge tubes
-
Corning® Matrigel® Matrix (kept on ice to prevent premature gelation)
-
Cell suspension (e.g., isolated primary tissue crypts or PSC-derived aggregates)
-
Pre-warmed culture plates (e.g., 24-well)
-
Pre-warmed organoid culture medium
Procedure:
-
Thawing Matrigel: Thaw Matrigel overnight at 4°C on ice. Aliquot if necessary and store at -20°C to avoid multiple freeze-thaw cycles.[11]
-
Preparation: Place culture plates in a 37°C incubator to pre-warm. Ensure all pipette tips and tubes that will contact Matrigel are pre-chilled.
-
Cell Suspension: Prepare the cell suspension in a small volume of ice-cold medium. Count cells to achieve the desired density.
-
Mixing: On ice, gently mix the cell suspension with the required volume of liquid Matrigel. A common ratio is 1:1 (v/v), but this can be optimized. Avoid introducing air bubbles.[11]
-
Plating Domes: Carefully pipette 25-50 µL of the cell-Matrigel mixture into the center of a pre-warmed well, forming a dome-like structure.
-
Gelation: Place the plate in a 37°C incubator for 15-30 minutes to allow the Matrigel to solidify.
-
Adding Medium: After gelation, gently add 500 µL (for a 24-well plate) of pre-warmed organoid culture medium to each well, being careful not to disturb the domes.
-
Culture: Maintain the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
Protocol 2: Preparation of a Decellularized ECM (dECM) Hydrogel
This is a generalized protocol; specific timings and reagents may vary based on the source tissue.[17][30]
Materials:
-
Source tissue (e.g., porcine small intestine)
-
Phosphate-buffered saline (PBS)
-
Decellularization buffers (e.g., containing detergents like Triton X-100 or sodium deoxycholate (SDC))[17]
-
Nuclease solution (e.g., DNase)
-
Pepsin and acidic solution (e.g., 0.1 M HCl)
-
Neutralization buffer (e.g., NaOH) and 10x PBS
-
Lyophilizer and milling equipment
Procedure:
-
Tissue Harvest & Cleaning: Harvest fresh tissue, remove any unwanted components (e.g., fat), and wash extensively with cold PBS.
-
Decellularization: Submerge and agitate the tissue in a series of decellularization buffers. This typically involves osmotic shock (hypertonic/hypotonic solutions) followed by treatment with non-ionic or ionic detergents to solubilize cell membranes.[17][30] This step can take several days.
-
Nuclease Treatment: Treat the matrix with DNase to digest remaining nuclear material. Wash thoroughly with PBS to remove detergents and cellular debris.
-
Lyophilization and Milling: Freeze-dry (lyophilize) the decellularized tissue until all water is removed. Mill the dried ECM into a fine powder.
-
Solubilization: Digest the ECM powder with pepsin in an acidic solution (e.g., 0.1 M HCl) at a concentration of 1 mg pepsin per 10 mg ECM powder. Stir for 48-72 hours at room temperature.[30]
-
Hydrogel Precursor Preparation: Stop the digestion by raising the pH to 7.2-7.4 with NaOH and adding 10x PBS to achieve a physiological salt concentration. The final dECM concentration is typically 10-30 mg/mL.
-
Gelation: The dECM precursor solution will remain liquid at 4°C. Gelation is induced by warming the solution to 37°C, which causes the components to self-assemble into a hydrogel. This precursor can be used for embedding cells similarly to Matrigel.
Protocol 3: Preparation of a Synthetic PEG-based Hydrogel
This protocol describes the formation of a PEG hydrogel crosslinked via a Michael-addition reaction.[26]
Materials:
-
4-arm PEG-Maleimide (PEG-4MAL)
-
Protease-degradable crosslinking peptide (e.g., with cysteine residues at each end)
-
Cell-adhesive peptide (e.g., RGD-containing peptide with a terminal cysteine)
-
Triethanolamine (TEOA) buffer (pH ~7.4)
-
Cell suspension
Procedure:
-
Component Preparation: Dissolve the PEG-4MAL, crosslinking peptide, and adhesive peptide in TEOA buffer to desired stock concentrations. Keep all solutions on ice.
-
Functionalization (Adhesive Ligand): Mix the PEG-4MAL solution with the adhesive peptide solution. The maleimide groups on the PEG will react with the cysteine on the peptide. Allow this reaction to proceed for ~30 minutes on ice.
-
Cell Encapsulation: Gently mix the cell suspension with the functionalized PEG-peptide solution.
-
Crosslinking (Gelation): Initiate gelation by adding the crosslinking peptide solution to the cell-PEG mixture. The thiol groups on the crosslinker will react with the remaining maleimide groups on the PEG, forming a crosslinked hydrogel network.
-
Plating and Culture: Quickly plate the mixture as domes or in a bulk gel format before it fully solidifies (gelation typically occurs within minutes at 37°C). Add culture medium once the gel has set.
Conclusion and Future Outlook
The extracellular matrix is an indispensable component of organoid culture systems, providing the essential cues that drive stem cell self-organization into complex, organ-like structures. While Matrigel has been instrumental in advancing the field, its undefined nature is a significant bottleneck for clinical translation. The future of organoid research lies in the development of more defined and controllable matrices. Tissue-specific dECMs offer superior physiological relevance, while synthetic hydrogels provide unparalleled reproducibility and tunability. By engineering these advanced biomaterials, researchers can gain more precise control over the organoid microenvironment, leading to more robust models for disease research, more reliable platforms for drug screening, and safer strategies for regenerative medicine.
References
- 1. Organoid - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stem cells for organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering the Extracellular Matrix for Organoid Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering the Extracellular Matrix for Organoid Culture -International Journal of Stem Cells | Korea Science [koreascience.kr]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Reproducible extracellular matrices for tumor organoid culture: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogel innovations for 3D organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. corning.com [corning.com]
- 12. Matrigengel Matrix Organoid Culture - Amerigo Scientific [amerigoscientific.com]
- 13. Recent advances in defined hydrogels in organoid research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chimia.ch [chimia.ch]
- 15. pure.eur.nl [pure.eur.nl]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Evaluating Decellularized ECM Hydrogels to Support Brain Organoid Cult [chondrex.com]
- 18. Extracellular matrix hydrogel derived from decellularized tissues enables endodermal organoid culture – REGENHEALTHSOLUTIONS (RHS) [regenhealthsolutions.info]
- 19. journals.biologists.com [journals.biologists.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Rational design matrix materials for organoid development and application in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of hydrogel stiffness and viscoelasticity on organoid culture: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. corning.com [corning.com]
- 24. Decellularized extracellular matrix for organoid and engineered organ culture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthetic Hydrogels for Human Intestinal Organoid Generation and Colonic Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Engineered materials for organoid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Matrix Stiffness Affects Spheroid Invasion, Collagen Remodeling, and Effective Reach of Stress into ECM | Semantic Scholar [semanticscholar.org]
- 30. researchgate.net [researchgate.net]
Future Directions and Potential of Organoid Research: A Technical Guide
December 14, 2025
Executive Summary
Organoid technology has emerged as a transformative force in biomedical research, offering unprecedented opportunities to model human physiology and disease in vitro. These self-organizing, three-dimensional (3D) structures, derived from stem cells, recapitulate the key architectural and functional characteristics of their real-life organ counterparts. This technical guide provides an in-depth overview of the future directions and vast potential of organoid research, with a focus on their applications in disease modeling, drug discovery and development, and regenerative medicine. Tailored for researchers, scientists, and drug development professionals, this document delves into detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes complex biological processes to facilitate a deeper understanding of this cutting-edge field. As organoid technology continues to mature, it is poised to revolutionize personalized medicine, accelerate therapeutic pipelines, and offer novel solutions for tissue repair and replacement.
Introduction: The Rise of Organoid Technology
Organoids are 3D multicellular structures that mimic the microanatomy and function of native organs.[1] Derived from either pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), or adult stem cells (ASCs), organoids provide a physiologically relevant in vitro model system that bridges the gap between traditional 2D cell cultures and in vivo animal models. Their ability to self-organize and differentiate into various organ-specific cell types makes them invaluable tools for studying human development and disease with remarkable fidelity.[2]
The future of organoid research is geared towards increasing complexity and physiological relevance. This includes the incorporation of vascular networks, immune cells, and neural components to create more comprehensive "organ-on-a-chip" and "assembloid" systems. Furthermore, the integration of advanced technologies such as single-cell analysis, CRISPR-based gene editing, and high-throughput screening is set to unlock the full potential of organoids in biomedical research and clinical applications.[3]
Future Directions in Organoid Research
The trajectory of organoid research is marked by rapid innovation, with several key areas poised for significant advancement:
-
Enhanced Complexity and Physiological Relevance: Future efforts will focus on developing organoids that more accurately mimic the in vivo environment. This involves co-culturing organoids with other cell types, such as endothelial cells to create vascularized organoids, and immune cells to study inflammatory processes and test immunotherapies. The development of "assembloids," which are fusions of different organoids, will enable the study of inter-organ interactions.
-
Integration with Advanced Technologies: The convergence of organoid technology with other cutting-edge tools will drive future discoveries.
-
CRISPR-Cas9 Gene Editing: This technology allows for the precise introduction of disease-causing mutations into healthy organoids or the correction of genetic defects in patient-derived organoids, providing powerful models for studying genetic diseases and testing gene therapies.[3]
-
Single-Cell Analysis: Single-cell RNA sequencing (scRNA-seq) provides a high-resolution map of the cellular heterogeneity within organoids, allowing for a detailed understanding of cell type composition and developmental trajectories.[3][4]
-
3D Bioprinting: This technology enables the precise spatial arrangement of cells and biomaterials to construct more complex and structured organoids, including the fabrication of vascular networks.[3]
-
Microfluidics and Organs-on-Chips: Integrating organoids into microfluidic devices allows for precise control of the cellular microenvironment and the creation of dynamic "organ-on-a-chip" systems that can model systemic physiology and disease.
-
-
Standardization and Automation: A significant challenge in the field is the variability in organoid production protocols.[3] Future directions include the development of standardized and automated culture systems to improve reproducibility and scalability, which is crucial for high-throughput applications.[5]
Organoids in Disease Modeling
Organoids have revolutionized the study of human diseases by providing patient-specific models that can recapitulate the pathophysiology of various conditions with high fidelity.
-
Infectious Diseases: Organoids are being used to model infections from viruses, bacteria, and parasites, providing insights into host-pathogen interactions and a platform for testing antimicrobial and antiviral drugs.[6]
-
Genetic Disorders: Patient-derived iPSCs can be used to generate organoids that carry specific genetic mutations, enabling the study of rare genetic diseases and the development of personalized therapies.[7]
-
Cancer: Patient-derived tumor organoids, often referred to as "tumoroids," preserve the genetic and phenotypic heterogeneity of the original tumor.[8] This makes them invaluable for studying cancer biology, identifying novel drug targets, and predicting patient responses to chemotherapy and targeted therapies.[8][9]
Organoids in Drug Discovery and Development
Organoid-based platforms are transforming the drug discovery and development pipeline by providing more predictive and human-relevant models for efficacy and toxicity testing.
-
High-Throughput Screening (HTS): The ability to generate large batches of uniform organoids has enabled their use in HTS campaigns to screen compound libraries for potential drug candidates.[10][11]
-
Toxicity Testing: Organoids derived from organs such as the liver and kidney are being used to assess the toxicity of drug candidates early in the development process, reducing the reliance on animal testing and the risk of late-stage clinical trial failures.[12]
-
Personalized Medicine: Patient-derived organoids can be used to test the efficacy of different drugs on an individual's specific disease, paving the way for personalized treatment strategies, particularly in oncology.[8]
Quantitative Data from Organoid-Based Drug Screening
The following tables summarize quantitative data from representative studies demonstrating the use of organoids in drug screening.
Table 1: IC50 Values of Chemotherapeutic Drugs in Colorectal Cancer (CRC) Patient-Derived Organoids (PDTOs)
| Drug Regimen | Mean IC50 (μmol/L) | Clinical Response Correlation |
| FOLFOX | 43.26 | An IC50 below this value indicated sensitivity with 75.36% sensitivity and 74.68% specificity.[13][14] |
| FOLFIRI | Not specified | - |
| 5-Fluorouracil | Varies by patient | Dose-dependent response observed.[15] |
| Irinotecan | Varies by patient | - |
Table 2: Dose-Response of Salivary Gland Cancer Organoids to Targeted Therapies
| Drug | Target | Effective Concentration |
| Rapamycin | mTOR | ≥ 20 nM |
| Tipifarnib | Farnesyltransferase | ≥ 100 nM |
| Bicalutamide | Andrthis compound Receptor | 100 µM |
| Selumetinib | MEK1/2 | Dose-dependent inhibition |
Data extracted from a study on salivary gland cancer organoids, demonstrating differential responses to targeted drugs.[16]
Organoids in Regenerative Medicine
Organoid technology holds immense promise for regenerative medicine, with the potential to repair or replace damaged tissues and organs.[1][17]
-
Tissue Regeneration: Healthy organoids can be transplanted to replace damaged tissue. For example, intestinal organoids are being investigated as a therapy for short bowel syndrome and inflammatory bowel disease.[1][18]
-
Cell-Based Therapies: Organoids can serve as a source of functional cells for transplantation. Liver organoids, for instance, have the potential to be used for treating liver diseases.[1]
-
Disease Correction: By combining organoid technology with gene editing, it may be possible to correct genetic defects in a patient's cells before transplanting the corrected organoids back into the patient.[18]
Experimental Protocols
This section provides detailed methodologies for the generation and application of organoids.
Generation of Human Intestinal Organoids from iPSCs
This protocol describes the directed differentiation of human iPSCs into 3D intestinal organoids.
-
Definitive Endoderm Induction (3 days):
-
Culture iPSCs in a monolayer.
-
Treat with Activin A to induce differentiation into FOXA2+/SOX17+ definitive endoderm.[1]
-
-
Mid/Hindgut Patterning (4 days):
-
Spheroid Culture and Maturation (1-3 months):
Generation of Human Liver Organoids from Adult Stem Cells
This protocol outlines the generation of liver organoids from adult human liver tissue.
-
Tissue Digestion and Cell Isolation:
-
Obtain a small biopsy of adult human liver tissue.
-
Digest the tissue with enzymes to release single cells and small cell clusters.
-
-
Embedding in Extracellular Matrix:
-
Organoid Culture and Expansion:
Visualization of Key Signaling Pathways
The development and differentiation of organoids are controlled by complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways involved in organoidogenesis.
Wnt Signaling Pathway in Intestinal Organoid Development
The Wnt signaling pathway is crucial for maintaining the intestinal stem cell niche and driving the proliferation and differentiation of the intestinal epithelium.[19][20][21]
FGF Signaling Pathway in Lung Organoid Development
Fibroblast Growth Factor (FGF) signaling is essential for the branching morphogenesis and differentiation of the lung epithelium.[20][22][23]
Notch Signaling Pathway in Neural Organoid Development
Notch signaling plays a critical role in regulating the balance between neural stem cell maintenance and neuronal differentiation in the developing brain.[2][11][24]
Challenges and Future Outlook
Despite the remarkable progress, several challenges remain in the field of organoid research. These include the lack of vascularization and immune components in many organoid models, the inherent variability between batches, and the need for more robust and standardized protocols.[3] Overcoming these hurdles will be critical for the widespread adoption of organoids in clinical settings.
The future of organoid research is bright, with the potential to profoundly impact human health. As these miniature organs in a dish become more sophisticated and their applications more widespread, they will continue to provide invaluable insights into human biology and disease, accelerate the development of new therapies, and bring the promise of personalized and regenerative medicine closer to reality.
References
- 1. Generating human intestinal tissue from pluripotent stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Organoid Culture Protocol | Human Liver | Bio-Techne [bio-techne.com]
- 7. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Liver Organoid Culture Protocol [rndsystems.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Generation of multi-cellular human liver organoids from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Culturing and passaging of iPSC derived intestinal organoids [protocols.io]
- 13. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantifying the drug response of patient-derived organoid clusters by aggregated morphological indicators with multi-parameters based on optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. profiles.wustl.edu [profiles.wustl.edu]
- 21. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 22. Frontiers | Fgf10 Signaling in Lung Development, Homeostasis, Disease, and Repair After Injury [frontiersin.org]
- 23. Fibroblast Growth Factors in Lung Development and Regeneration: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Notch signaling as a master regulator of adult neurogenesis [frontiersin.org]
understanding organoid morphology and heterogeneity
An In-depth Technical Guide to Understanding Organoid Morphology and Heterogeneity
Introduction
Organoids are three-dimensional (3D) cellular structures derived from stem cells that self-organize to replicate the architecture and function of native organs.[1] Their ability to mimic in vivo human biology makes them invaluable models for developmental biology, disease modeling, and drug discovery.[2][3] A critical aspect of utilizing organoids effectively is the comprehensive understanding and characterization of their morphology and cellular heterogeneity. Morphological parameters provide insights into the developmental state and health of the culture, while heterogeneity reflects the complex cellular composition of the mimicked organ.[1][2]
This guide provides a technical overview of the core concepts and methodologies for analyzing organoid morphology and heterogeneity, aimed at researchers, scientists, and drug development professionals. We will delve into the key signaling pathways that govern organoid development, present detailed experimental protocols, and provide a framework for quantitative data analysis.
Section 1: Decoding Organoid Morphology
The morphology of an organoid—its size, shape, and internal structure—is a primary indicator of its successful development and physiological relevance.[4] These features are not static but evolve over time, influenced by a combination of intrinsic cellular programs and extrinsic culture conditions.
1.1 Key Morphological Features
Quantitative analysis of organoid morphology is crucial for standardizing experiments and interpreting results.[1] High-content imaging and advanced microscopy techniques are essential tools for capturing these detailed structural characteristics.[2]
-
Size and Shape: Basic measurements include diameter, volume, and sphericity. Deviations from expected norms can indicate issues with culture conditions or cellular health.[5][6]
-
Budding and Crypt Formation: In organoids like those from the intestine, the formation of crypt-like buds is a key feature of differentiation and self-organization, mimicking the native tissue's architecture.[7]
-
Lumen Formation: The presence of a central lumen is characteristic of many epithelial organoids. The size and integrity of the lumen are important morphological metrics.[4][6]
-
Cellular Organization: The arrangement of cells into distinct layers, such as the formation of a polarized epithelium, is a hallmark of proper organoid development.[6]
1.2 Factors Influencing Morphology
The final morphology of an organoid is highly dependent on the culture environment.
-
Extracellular Matrix (ECM): The ECM provides the structural scaffold and essential biochemical signals for organoid growth.[3][8] Matrigel, a basement membrane extract rich in laminin and collagen IV, is the most common ECM used, though its undefined nature can lead to variability.[9][10] Defined hydrogel systems are being developed to improve reproducibility.[8][11]
-
Culture Medium: The medium contains a complex cocktail of growth factors, vitamins, and small molecules that activate specific signaling pathways to guide cellular differentiation and organization.[12]
Table 1: Quantitative Morphological Parameters and Analysis Techniques
| Parameter | Description | Common Analysis Techniques | Significance in Organoid Research |
| Diameter/Volume | The overall size of the organoid structure. | High-Content Imaging, Confocal Microscopy, Light-Sheet Microscopy.[2][13][14] | Monitors growth kinetics and dose-response to treatments. |
| Sphericity/Circularity | A measure of how closely the organoid's shape resembles a perfect sphere. | Image analysis software (e.g., ImageJ/Fiji), Custom computational scripts.[5] | Indicates uniformity and can reflect developmental stage or stress. |
| Bud/Crypt Count | The number of epithelial invaginations or buds on the organoid surface. | Bright-field or Confocal Microscopy with automated counting algorithms.[7] | Measures the degree of differentiation and complexity, especially in intestinal organoids. |
| Lumen Area/Volume | The size of the internal cavity within the organoid. | 3D reconstruction from confocal Z-stacks.[4][6] | Assesses epithelial polarization and barrier function. |
| Layer Thickness | The thickness of distinct cellular layers, such as the neuroepithelium in brain organoids. | Immunofluorescence staining with layer-specific markers followed by measurement.[6] | Evaluates the extent of cellular stratification and developmental mimicry. |
Section 2: Quantifying Cellular Heterogeneity
A key advantage of organoids is their ability to recapitulate the cellular diversity of an organ.[2] This heterogeneity is essential for modeling complex cell-cell interactions but also presents a challenge for standardization and analysis.
2.1 Sources of Heterogeneity
-
Multi-lineage Differentiation: Stem cells differentiate into various specialized cell types characteristic of the target organ.
-
Spatial Gradients: Gradients of signaling molecules within the 3D structure can lead to different cell fates depending on a cell's position.
-
Stochastic Processes: Random fluctuations in gene expression can contribute to variability between individual cells and organoids.
2.2 Techniques for Analyzing Heterogeneity
Several powerful techniques can dissect the cellular composition of organoid cultures.[2]
-
Flow Cytometry: After dissociating organoids into single cells, flow cytometry can quantify the proportions of different cell populations based on cell surface or intracellular protein markers.[2]
-
Single-Cell RNA Sequencing (scRNA-seq): This high-resolution technique provides a complete transcriptomic profile of individual cells, allowing for unbiased identification of all cell types and states within the organoid population.[2]
-
Immunofluorescence (IF) and Immunohistochemistry (IHC): Staining for specific protein markers allows for the visualization of different cell types within the intact 3D structure of the organoid, preserving spatial context.[15]
Table 2: Techniques for Analyzing Cellular Heterogeneity in Organoids
| Technique | Principle | Key Data Output | Application in Organoid Research |
| Flow Cytometry | Fluorophore-conjugated antibodies bind to specific cellular markers; cells are passed through a laser and detectors to quantify fluorescence.[2] | Percentages of specific cell populations within the total culture. | Quantifying the efficiency of differentiation protocols; sorting specific cell populations for further study. |
| Single-Cell RNA Sequencing (scRNA-seq) | Organoids are dissociated, and individual cells are captured for RNA sequencing to profile their gene expression.[2] | Unbiased identification of cell types and subtypes; developmental trajectories; gene regulatory networks. | Discovering novel cell populations; understanding cell fate decisions; comparing organoid composition to in vivo tissue. |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | Antibodies targeting specific proteins are used to visualize cell types within fixed organoid sections or whole mounts.[15][16] | Spatial location and relative abundance of different cell types within the 3D organoid structure. | Validating the presence and organization of expected cell lineages; assessing cellular polarity and tissue architecture. |
Section 3: Core Signaling Pathways in Organoid Development
The self-organization of stem cells into complex organoids is orchestrated by a handful of conserved signaling pathways that regulate cell proliferation, differentiation, and morphogenesis.[17][18]
3.1 Wnt Signaling
The Wnt pathway is fundamental for maintaining stemness and driving proliferation in many organoid types, particularly intestinal organoids.[17][19] Culture media are often supplemented with R-spondin, a potent Wnt agonist, to support the expansion of Lgr5+ stem cells.
References
- 1. Organoids revealed: morphological analysis of the profound next generation in-vitro model with artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential characterization techniques for organoid cell models. | Revvity [revvity.co.jp]
- 3. Engineering the Extracellular Matrix for Organoid Culture -International Journal of Stem Cells | Korea Science [koreascience.kr]
- 4. Understanding Organoid Morphology using 3D Imaging | Molecular Devices [moleculardevices.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. In-silico and in-vitro morphometric analysis of intestinal organoids | PLOS Computational Biology [journals.plos.org]
- 8. Engineering the Extracellular Matrix for Organoid Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reproducible extracellular matrices for tumor organoid culture: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Engineering the Extracellular Matrix for Organoid Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. more.science [more.science]
- 13. 3 Ways Microscope Imaging Advances Organoid Research [evidentscientific.com]
- 14. Visualization of 3D Organoids Through the Latest Advancements in Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. Organoid Culture Immunofluorescence Staining Protocol | Bio-Techne [bio-techne.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Organoids in biliary research: insights into developmental signaling and applications in disease modeling [frontiersin.org]
- 19. Organoids as a Model System for Studying Notch Signaling in Intestinal Epithelial Homeostasis and Intestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Generating Intestinal Organoids: A Step-by-Step Protocol for Researchers
Application Note
This document provides a comprehensive, step-by-step protocol for the generation of intestinal organoids from primary tissues. Intestinal organoids are three-dimensional structures derived from intestinal stem cells that self-organize to recapitulate the architecture and function of the intestinal epithelium. These "mini-guts" in a dish have become an invaluable tool for studying intestinal development, disease modeling, drug screening, and personalized medicine. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
The intestinal epithelium is a highly regenerative tissue maintained by Lgr5+ intestinal stem cells (ISCs) residing at the base of the crypts of Lieberkühn. The discovery that these stem cells can be isolated and cultured in a 3D extracellular matrix, such as Matrigel, supplemented with specific growth factors has revolutionized gastrointestinal research. This protocol details the critical steps for successful intestinal organoid culture, from tissue isolation to long-term maintenance and passaging.
The establishment and maintenance of intestinal organoids rely on the precise manipulation of key signaling pathways that govern ISC self-renewal and differentiation. The Wnt, R-spondin, and Noggin signaling pathways are central to this process. Wnt signaling is crucial for stem cell proliferation, while R-spondins potentiate the Wnt pathway.[1][2] Noggin, an antagonist of Bone Morphogenetic Protein (BMP) signaling, prevents premature differentiation of the stem cells.[2]
Experimental Protocols
This protocol is a synthesis of established methods and provides a robust framework for generating intestinal organoids.[3][4][5] Specific adaptations may be required depending on the tissue source (e.g., human vs. mouse, small intestine vs. colon) and experimental goals.
I. Isolation of Intestinal Crypts
This initial and critical phase involves the isolation of intestinal crypts containing the essential stem cells.
Materials:
-
Fresh intestinal tissue (e.g., mouse small intestine or human biopsy)
-
Cold PBS (Phosphate-Buffered Saline) without Ca++/Mg++
-
Gentle Cell Dissociation Reagent or 2 mM EDTA in PBS
-
DMEM/F-12 with 15 mM HEPES
-
1% BSA in PBS
-
70 µm cell strainer
-
15 mL and 50 mL conical tubes
-
Surgical scissors and forceps
-
Petri dishes
Procedure:
-
Tissue Collection and Preparation:
-
Collect fresh intestinal tissue in a 50 mL conical tube containing cold PBS.[5] All subsequent steps should be performed on ice to maintain tissue viability.
-
Transfer the tissue to a petri dish with fresh, cold PBS.
-
Open the intestine longitudinally and wash thoroughly with cold PBS to remove luminal contents.[6] This can be done by gentle shaking or flushing with a syringe.[7]
-
Cut the intestine into small, 2-5 mm pieces using sterile scissors.[6]
-
-
Crypt Isolation:
-
Transfer the tissue fragments to a 15 mL conical tube.
-
Wash the fragments repeatedly with cold PBS by gentle inversion and allowing the tissue to settle by gravity, aspirating the supernatant each time. Repeat until the supernatant is clear (typically 15-20 times for mouse small intestine).[8]
-
Add 10 mL of Gentle Cell Dissociation Reagent or 2 mM EDTA in PBS and incubate on a rocking platform for 30 minutes on ice.[9]
-
After incubation, vigorously pipette the suspension up and down 20 times with a 10 mL serological pipette to release the crypts from the tissue.[9]
-
Allow the larger tissue fragments to settle for 1-2 minutes.
-
Carefully collect the supernatant, which is enriched with intestinal crypts, and pass it through a 70 µm cell strainer into a fresh 50 mL conical tube.[9]
-
Centrifuge the filtered suspension at 290 x g for 5 minutes at 4°C to pellet the crypts.[10]
-
Carefully aspirate the supernatant, leaving the crypt pellet.
-
II. Embedding Crypts in Matrigel and Seeding
The isolated crypts are embedded in an extracellular matrix to provide the necessary scaffold for 3D growth.
Materials:
-
Isolated crypt pellet
-
Corning® Matrigel® Growth Factor Reduced (GFR) Basement Membrane Matrix, Phenol Red-Free (kept on ice)
-
Pre-warmed 24-well tissue culture-treated plates
-
Micropipettes and pre-chilled tips
Procedure:
-
Crypt Resuspension:
-
Resuspend the crypt pellet in an appropriate volume of ice-cold Matrigel. A typical density is 200-500 crypts per 50 µL of Matrigel.[6]
-
Gently mix the crypts with the Matrigel by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Seeding:
III. Organoid Culture and Maintenance
Once seeded, the organoids are cultured in a specialized medium containing essential growth factors.
Materials:
-
IntestiCult™ Organoid Growth Medium or a custom formulation (see table below)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Medium Addition:
-
Culture Maintenance:
IV. Passaging Intestinal Organoids
Organoids should be passaged every 7-10 days to prevent overgrowth and the accumulation of cellular debris within the lumen.[4][11]
Materials:
-
Mature organoid cultures
-
Gentle Cell Dissociation Reagent
-
Cold DMEM/F-12
-
15 mL conical tubes
-
Fresh Matrigel and pre-warmed 24-well plates
Procedure:
-
Organoid Harvest:
-
Aspirate the medium from the wells containing the organoids to be passaged.
-
Add 1 mL of Gentle Cell Dissociation Reagent to each well and incubate for 1 minute at room temperature.[11]
-
Mechanically disrupt the Matrigel dome by pipetting up and down approximately 20 times.[11][12]
-
Transfer the organoid suspension to a 15 mL conical tube.
-
-
Dissociation and Washing:
-
Incubate the tube on a rocking platform for 10 minutes at room temperature.[12]
-
Centrifuge at 290 x g for 5 minutes at 4°C.[12]
-
Aspirate the supernatant and resuspend the pellet in 5 mL of cold DMEM/F-12.
-
Vigorously pipette up and down to fragment the organoids.
-
Centrifuge at 200 x g for 5 minutes at 4°C.[13]
-
-
Reseeding:
Data Presentation
The following tables summarize key quantitative data and media formulations for intestinal organoid culture.
Table 1: Quantitative Parameters in Intestinal Organoid Culture
| Parameter | Typical Value/Range | Notes |
| Organoid Forming Efficiency | 1-10% from single Lgr5+ cells | Efficiency is highly dependent on the starting cell population and culture conditions.[15] |
| 25% from sorted Lgr5-EGFPhigh cells | Direct sorting of stem cells can significantly improve efficiency.[15] | |
| Seeding Density | 200-500 crypts per 50 µL dome | Optimal density is crucial; too high can deplete nutrients, too low can lack necessary paracrine signaling.[3][6] |
| Passaging Ratio | 1:2 to 1:6 | Depends on the growth rate of the organoid line.[4][14] |
| Time to Maturation | 7-10 days | Organoids are typically ready for passaging or experimentation after this period.[4] |
| Spheroid to Organoid Transition | ~13% | Refers to the maturation of initial cell aggregates (spheroids) into structured organoids.[16] |
| Optimal Spheroid Diameter | > 75 µm | Spheroids of this size are more likely to successfully mature into organoids.[16] |
Table 2: Typical Composition of Intestinal Organoid Growth Medium
| Component | Final Concentration | Purpose |
| Basal Medium | - | Advanced DMEM/F-12 |
| HEPES | 10 mM | Buffering agent |
| GlutaMAX | 2 mM | Stable glutamine source |
| N-2 Supplement | 1x | Supports neuronal cell survival and differentiation |
| B-27 Supplement | 1x | Supports neuronal cell survival and differentiation |
| N-Acetylcysteine | 1 mM | Antioxidant |
| EGF (Epidermal Growth Factor) | 50 ng/mL | Promotes proliferation |
| Noggin | 100 ng/mL | BMP antagonist, maintains stemness[1] |
| R-spondin 1 | 500 ng/mL - 1 µg/mL | Potentiates Wnt signaling[1][6] |
| Wnt3a | 100 ng/mL (or 50% conditioned medium) | Activates Wnt pathway, essential for human organoids[2] |
| Y-27632 (ROCK inhibitor) | 10 µM | Added for the first 2-3 days to improve cell survival after dissociation[17] |
| Primocin/Penicillin-Streptomycin | 100 µg/mL / 100 U/mL | Antibiotics to prevent contamination[4][5] |
Mandatory Visualizations
Signaling Pathways in Intestinal Organoid Culture
References
- 1. R‐spondin 1 and noggin facilitate expansion of resident stem cells from non‐damaged gallbladders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current knowledge on the multiform reconstitution of intestinal stem cell niche - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 4. stemcell.com [stemcell.com]
- 5. hubrecht.eu [hubrecht.eu]
- 6. cincinnatichildrens.org [cincinnatichildrens.org]
- 7. Preparation and culture of mouse intestinal organoids [protocols.io]
- 8. stemcell.com [stemcell.com]
- 9. stemcell.com [stemcell.com]
- 10. stemcell.com [stemcell.com]
- 11. youtube.com [youtube.com]
- 12. stemcell.com [stemcell.com]
- 13. stemcell.com [stemcell.com]
- 14. corning.com [corning.com]
- 15. stemcell.com [stemcell.com]
- 16. A process engineering approach to increase organoid yield - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PASSAGING HUMAN INTESTINAL ORGANOIDS AND MONOLAYERS SET UP [protocols.io]
Revolutionizing Neurological Research: A Guide to Long-Term Brain Organoid Culture
For Immediate Release
[City, State] – [Date] – In a significant step forward for neurological and drug development research, detailed application notes and protocols have been released today, outlining methods for the successful long-term culture and maintenance of brain organoids. These protocols are poised to accelerate the study of brain development, disease modeling, and the discovery of new therapeutic agents.
Brain organoids, three-dimensional, self-organizing structures derived from pluripotent stem cells, closely mimic the architecture and cellular diversity of the developing human brain. Their long-term viability is critical for modeling later stages of neurodevelopment and chronic neurological conditions. The newly released guidelines address key challenges in the field, providing researchers with the tools to extend the lifespan and enhance the physiological relevance of these invaluable in vitro models.
Key Challenges in Long-Term Brain Organoid Culture
The sustained growth and maturation of brain organoids are often hampered by the diffusion limits of nutrients and oxygen to the core of the structure, leading to necrosis. Additionally, the lack of a native-like extracellular matrix (ECM) and vascularization can impede proper cellular organization and function. The protocols outlined below provide comprehensive strategies to overcome these hurdles.
Application Notes and Protocols
I. General Workflow for Long-Term Brain Organoid Culture
The long-term culture of brain organoids involves several critical stages, from the initial generation of embryoid bodies to long-term maturation and maintenance. The following workflow provides a general overview of the process.
II. Experimental Protocols
A. Embryoid Body (EB) Formation and Neural Induction
-
hPSC Culture: Maintain human pluripotent stem cells (hPSCs) in a feeder-free culture system on a suitable matrix coating (e.g., Geltrex) with mTeSR1 medium.
-
Cell Dissociation: Dissociate hPSC colonies into single cells using a gentle cell dissociation reagent.
-
EB Formation: Seed a defined number of single cells (e.g., 9,000 cells/well) into a 96-well ultra-low attachment U-bottom plate in EB formation medium containing a ROCK inhibitor (e.g., Y-27632) to promote cell survival and aggregation.
-
Neural Induction: After 2-5 days, transfer the resulting embryoid bodies to low-attachment plates containing neural induction medium. This medium typically contains inhibitors of the SMAD signaling pathway (Dual SMAD inhibition) to promote neural fate specification.
B. Matrigel Embedding and Maturation
-
Embedding: Around day 11, embed the neuroepithelial tissues into droplets of Matrigel or another suitable extracellular matrix on a hydrophobic surface.[1]
-
Transfer to Suspension Culture: After polymerization of the Matrigel, transfer the embedded organoids to larger wells (e.g., 6-well plates) or spinner flasks containing differentiation medium.[2]
-
Agitation: Place the culture plates on an orbital shaker or use a spinning bioreactor to enhance nutrient and oxygen exchange.[3]
-
Medium Changes: Perform regular medium changes (typically every 2-4 days) with maturation medium, which contains factors that support neuronal survival and maturation, such as BDNF, GDNF, and NT-3.
C. Advanced Techniques for Long-Term Culture
-
Organoid Slicing: To overcome the issue of necrotic cores in larger organoids, slicing the organoids (typically 200-400 µm thick) after 40-60 days of culture can improve nutrient and oxygen supply to the interior cells.[4] These slices are then cultured at the air-liquid interface on a porous membrane.[5][6]
-
Engineered Extracellular Matrices: The use of defined, engineered extracellular matrices can provide a more controlled and reproducible microenvironment for long-term organoid culture compared to traditional Matrigel.[7] These can be composed of materials like synthetic polymers or decellularized tissue-derived scaffolds.
-
Bioreactors: Various types of bioreactors, including spinning flasks and microfluidic devices, provide a more controlled and scalable environment for long-term culture by ensuring continuous nutrient supply and waste removal.
III. Quantitative Data Summary
Table 1: Media Composition for Different Stages of Brain Organoid Culture
| Stage | Medium Component | Purpose |
| EB Formation | Basal Medium (e.g., DMEM/F12), ROCK inhibitor (Y-27632) | Support cell survival and aggregation. |
| Neural Induction | Basal Medium, Dual SMAD inhibitors (e.g., Noggin, SB431542) | Promote neural fate specification. |
| Differentiation | Basal Medium, N2 supplement, B27 supplement (without Vitamin A) | Support early neuronal differentiation. |
| Maturation | Basal Medium, B27 supplement (with Vitamin A), Neurotrophic factors (BDNF, GDNF, NT-3) | Promote neuronal survival, maturation, and synaptogenesis. |
Table 2: Recommended Orbital Shaker and Spinning Bioreactor Settings
| Culture Vessel | Recommended Orbital Shaker Speed (rpm) | Recommended Spinning Bioreactor Speed (rpm) |
| 6-well plate | 80-100 | N/A |
| 10 cm dish | 60-80 | N/A |
| Spinner Flask | N/A | 30-60 |
Note: Optimal speeds may vary depending on the specific shaker/bioreactor model and the size of the organoids.
Table 3: Developmental Timeline of Brain Organoids in Long-Term Culture
| Time in Culture | Key Developmental Events |
| Days 5-11 | Formation of neuroepithelium. |
| Days 18-30 | Expansion of neural progenitor zones. |
| 1-2 Months | Emergence of early-born neurons, formation of distinct brain regions. |
| 2-4 Months | Appearance of astrocytes and later-born neurons. |
| 4-6 Months | Increased neuronal maturation, dendritic spine formation, and spontaneous neuronal activity. |
| 6+ Months | Advanced maturation, complex neural network formation, and myelination (in some models). |
Signaling Pathways in Brain Organoid Development
The initial stages of brain organoid development are guided by the precise modulation of key signaling pathways that mimic in vivo neurogenesis.
Dual SMAD Inhibition for Neural Induction
The default fate of pluripotent stem cells is neural. This is actively inhibited by the BMP and TGFβ signaling pathways. Dual SMAD inhibition involves blocking these two pathways to efficiently direct hPSCs towards a neuroectodermal lineage.
Wnt and Hedgehog Signaling in Brain Patterning
Subsequent to neural induction, the developing neuroectoderm is patterned along the anterior-posterior and dorsal-ventral axes by gradients of signaling molecules, including Wnt and Sonic Hedgehog (SHH).
The implementation of these detailed protocols and a deeper understanding of the underlying signaling pathways will empower researchers to generate more consistent and physiologically relevant brain organoids, paving the way for groundbreaking discoveries in neuroscience and the development of novel therapies for a wide range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Challenges in Modeling Human Neural Circuit Formation via Brain Organoid Technology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Upgrading the Physiological Relevance of Human Brain Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain organoids: Establishment and application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for CRISPR-Mediated Gene Editing in Liver Organoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the genetic modification of human liver organoids using CRISPR-Cas9 technology. The following sections detail the methodologies for organoid culture, CRISPR-Cas9 delivery, and subsequent analysis of gene editing events, tailored for applications in disease modeling, drug discovery, and regenerative medicine.
Introduction
Human liver organoids are three-dimensional (3D) in vitro culture systems that recapitulate the cellular organization and function of the native liver.[1][2] Their amenability to genetic engineering, particularly through the CRISPR-Cas9 system, has established them as a powerful tool for studying liver biology, modeling genetic diseases, and screening therapeutic compounds.[1][2][3] This document outlines established techniques for efficient gene editing in these systems.
Core Principles of CRISPR-Cas9 Gene Editing in Liver Organoids
The most common approach for gene editing in liver organoids involves the delivery of a pre-complexed Cas9 ribonucleoprotein (RNP) with a single guide RNA (sgRNA) into dissociated organoid cells via electroporation.[1] The sgRNA directs the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's natural DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ) or Homology Directed Repair (HDR), then repair the break. NHEJ can result in small insertions or deletions (indels), leading to gene knockouts, while HDR can be utilized for precise knock-ins of desired genetic sequences when a donor template is provided. An alternative, highly efficient knock-in method known as CRISPR-HOT (homology-independent organoid transgenesis) leverages the NHEJ pathway.[4][5][6]
Experimental Workflow
The general workflow for gene editing in liver organoids is a multi-step process that spans from initial organoid culture to the validation of the genetic modification.
Data Presentation: Quantitative Analysis of Gene Editing Efficiency
The efficiency of gene editing can be influenced by various factors, including the delivery method, the specific gene target, and the DNA repair pathway utilized. Below is a summary of reported editing efficiencies under different conditions.
| Delivery Method | Target Gene/Locus | Editing Type | Editing Efficiency (%) | p53 Inhibition | Cell Type | Reference |
| Electroporation (RNP) | B2M | Knockout | Up to 80% | No | Human Liver Organoids | [1] |
| Electroporation (Plasmid) | KRT19 | Knock-in (HDR) | 0.55 ± 0.35 | No | Human Liver Ductal Organoids | [6] |
| Electroporation (Plasmid) | KRT19 | Knock-in (HDR) | 1.56 ± 1.13 | Yes | Human Liver Ductal Organoids | [6][7] |
| Electroporation (Plasmid) | KRT19 | Knock-in (NHEJ/CRISPR-HOT) | 5.53 ± 2.26 | No | Human Liver Ductal Organoids | [6] |
| Electroporation (Plasmid) | TUBB | Knock-in (HDR) | Not specified | Yes | Human Hepatocyte Organoids | [6] |
| AAV-DJ Vector | GFP (reporter) | Transduction | 43.8 | Not Applicable | Mouse Liver Ductal Organoids | [8] |
| AAV-DJ Vector (double-stranded) | GFP (reporter) | Transduction | 64.6 | Not Applicable | Human Liver Ductal Organoids | [8] |
Signaling Pathways in Liver Organoid Differentiation and Manipulation
The differentiation of liver organoids, particularly the transition from cholangiocytes to hepatocytes, is governed by a complex interplay of signaling pathways. Understanding and manipulating these pathways can be crucial for generating specific liver cell types and for disease modeling. Key pathways include Notch, TGF-β/BMP, and Wnt. For instance, inhibiting Notch and TGF-β signaling can promote differentiation into functional hepatocytes.[8]
Experimental Protocols
Protocol 1: CRISPR-Cas9-Mediated Gene Knockout in Human Liver Organoids via RNP Electroporation
This protocol is adapted from STEMCELL Technologies' guide for CRISPR-Cas9 genome editing of human liver organoids.[1]
Materials:
-
Human liver organoids cultured in HepatiCult™ Organoid Growth Medium.[1]
-
ArciTect™ CRISPR-Cas9 ribonucleoprotein (RNP)-based system.[1]
-
sgRNA designed to target the gene of interest.
-
Electroporation system (e.g., Neon® Transfection System).
-
Matrigel®.
-
CloneR™ supplement.[1]
-
Animal Component-Free Cell Dissociation Kit.[1]
-
T7 Endonuclease I Kit for editing efficiency analysis.[1]
Procedure:
-
Preparation:
-
Organoid Dissociation:
-
Harvest mature liver organoids.
-
Dissociate organoids into a single-cell suspension using the Animal Component-Free Cell Dissociation Kit.[1]
-
Count the cells and determine viability.
-
-
Electroporation:
-
Resuspend the desired number of single cells in the appropriate electroporation buffer.
-
Add the prepared RNP complex to the cell suspension.
-
Electroporate the cells using a pre-optimized program (e.g., for the Neon® system, parameters like 1600V, 20ms, 2 pulses can be a starting point).[1]
-
-
Plating and Culture:
-
Analysis of Editing Efficiency:
-
After 7-10 days, harvest the organoids from the Matrigel® domes.
-
Extract genomic DNA from a portion of the organoid population.
-
Perform a T7 Endonuclease I assay or Sanger sequencing of the target locus to determine the percentage of indels.
-
For functional knockout validation, flow cytometry can be used if the targeted gene encodes a surface protein (e.g., B2M).[1]
-
Protocol 2: Analysis of Gene Editing by T7 Endonuclease I (T7E1) Assay
Materials:
-
Genomic DNA extracted from edited and control organoids.
-
PCR primers flanking the CRISPR target site.
-
Taq DNA polymerase and dNTPs.
-
T7 Endonuclease I.
-
Agarose gel electrophoresis system.
Procedure:
-
PCR Amplification:
-
Amplify the genomic region spanning the CRISPR target site using the extracted genomic DNA as a template. Use primers that will generate a PCR product of 400-800 bp.
-
Run a small amount of the PCR product on an agarose gel to confirm successful amplification.
-
-
Heteroduplex Formation:
-
In a thermocycler, denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and edited DNA strands. A typical program is: 95°C for 5 min, then ramp down to 85°C at -2°C/s, then ramp down to 25°C at -0.1°C/s.
-
-
T7E1 Digestion:
-
Incubate the re-annealed PCR product with T7 Endonuclease I according to the manufacturer's protocol (typically at 37°C for 15-20 minutes). T7E1 will cleave the mismatched DNA in the heteroduplexes.
-
-
Gel Electrophoresis:
-
Run the digested products on an agarose gel.
-
The presence of cleaved DNA fragments in addition to the undigested PCR product indicates successful gene editing.
-
The percentage of indels can be estimated by quantifying the band intensities of the cleaved and uncleaved products.
-
Functional Assays for Gene-Edited Liver Organoids
Following successful gene editing, it is crucial to assess the functional consequences of the genetic modification. A variety of assays can be employed depending on the gene of interest and the intended application.
-
Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR) and RNA-sequencing can be used to measure changes in the expression of the target gene and other related genes.[9]
-
Protein Expression and Secretion: Western blotting and ELISA can be used to detect changes in protein levels within the organoids or secreted into the culture medium (e.g., albumin, alpha-1-antitrypsin).[9]
-
Metabolic Function: Assays for key liver functions, such as cytochrome P450 (CYP) enzyme activity (e.g., CYP3A4, CYP1A2), can be performed to assess the metabolic capacity of the edited organoids.[9]
-
Bile Acid Transport: Functional assays using fluorescent bile acid analogs can be used to assess the integrity of bile canaliculi and the function of bile acid transporters.[10]
-
Disease Phenotyping: For disease modeling, specific assays relevant to the disease pathology should be employed. For example, in modeling steatosis, lipid accumulation can be quantified using staining methods.[11]
Off-Target Analysis
A critical consideration in any CRISPR-based gene editing experiment is the potential for off-target mutations. While whole-genome sequencing provides the most comprehensive analysis, several other methods can be used to assess off-target effects at predicted sites.[12][13] Computational tools can predict potential off-target sites based on sequence homology to the sgRNA. These predicted sites can then be amplified by PCR and sequenced to check for indels.
Conclusion
The protocols and data presented here provide a robust framework for the successful application of CRISPR-Cas9 technology in human liver organoids. These methods empower researchers to create sophisticated in vitro models for studying liver development, deciphering disease mechanisms, and accelerating the discovery of novel therapeutics. As the field continues to evolve, further refinements in delivery methods and editing strategies will undoubtedly expand the utility of gene-edited liver organoids in biomedical research.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. Liver organoids: Current advances and future applications for hepatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of human fetal hepatocyte organoids and CRISPR–Cas9-based gene knockin and knockout in organoid cultures from human liver | Springer Nature Experiments [experiments.springernature.com]
- 5. Establishment of human fetal hepatocyte organoids and CRISPR-Cas9-based gene knockin and knockout in organoid cultures from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hubrecht.eu [hubrecht.eu]
- 7. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 8. Gene manipulation in liver ductal organoids by optimized recombinant adeno-associated virus vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for Manufacturing and Application of Organoids: Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of human hepatobiliary organoids with a functional bile duct from chemically induced liver progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geg-tech.com [geg-tech.com]
- 12. researchportal.vub.be [researchportal.vub.be]
- 13. researchgate.net [researchgate.net]
Application of Organoids in Personalized Drug Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The advent of three-dimensional (3D) organoid technology has revolutionized preclinical drug development and personalized medicine. Patient-derived organoids (PDOs), in particular, offer a highly predictive in vitro model system that recapitulates the genetic and phenotypic heterogeneity of a patient's tumor.[1][2][3] This allows for the screening of therapeutic compounds in a patient-specific manner, paving the way for tailored treatment strategies.[2][4][5] These "mini-organs" grown in a dish preserve the complex cellular architecture and interactions of the original tissue, providing a more physiologically relevant environment compared to traditional two-dimensional (2D) cell cultures.[1][6]
This document provides detailed application notes and protocols for utilizing organoids in personalized drug screening, from initial tissue processing to high-throughput screening and data analysis.
Core Applications
-
Predicting Patient-Specific Drug Responses: Patient-derived tumor organoids (PDTOs) have demonstrated a remarkable ability to predict a patient's response to various cancer therapies, with high positive and negative predictive values.[6] This enables the selection of the most effective treatment and avoidance of unnecessary toxicity from ineffective drugs.[1]
-
High-Throughput Screening (HTS) for Drug Discovery: The miniaturization and automation of organoid cultures in 384-well and even 1536-well formats have made large-scale drug screening feasible, accelerating the identification of novel therapeutic candidates.[7][8]
-
Investigating Mechanisms of Drug Resistance: Organoids can be used to study the molecular mechanisms underlying both innate and acquired drug resistance, providing valuable insights for the development of new therapeutic strategies to overcome resistance.[1]
-
Co-culture Models for Immunotherapy Testing: The versatility of organoid systems allows for their co-culture with immune cells, creating a platform to evaluate the efficacy of immunotherapies like checkpoint inhibitors and CAR-T cell therapies in a patient-specific context.[1][9]
Experimental Workflows and Signaling Pathways
The overall workflow for personalized drug screening using patient-derived organoids involves several key stages, from patient sample acquisition to data analysis and clinical correlation. A critical aspect of understanding drug response is the analysis of the underlying cellular signaling pathways that are targeted by the therapeutic agents.
A common signaling pathway implicated in many cancers and often targeted in drug screening is the EGFR-RAS-MAPK pathway. Organoids provide an excellent model to study the effects of inhibitors targeting this pathway.
Quantitative Data Presentation
The following tables summarize representative quantitative data from organoid-based drug screening studies.
Table 1: Predictive Value of Patient-Derived Organoids in Gastrointestinal Cancer
| Metric | Value | Reference |
| Positive Predictive Value | 88% | Vlachogiannis et al., 2018[6] |
| Negative Predictive Value | 100% | Vlachogiannis et al., 2018[6] |
| Overall Accuracy | 93% | Vlachogiannis et al., 2018[6] |
Table 2: Example Drug Screening Results for Colorectal Cancer Organoids
| Compound | Target | IC50 (µM) - Patient A | IC50 (µM) - Patient B |
| 5-Fluorouracil | Thymidylate Synthase | 8.5 | >100 (Resistant) |
| Irinotecan | Topoisomerase I | 2.1 | 15.7 |
| Oxaliplatin | DNA Crosslinking | 5.3 | 45.2 |
| Cetuximab | EGFR | >100 (KRAS mutant) | 0.5 (KRAS wild-type) |
Detailed Experimental Protocols
Protocol 1: Establishment of Patient-Derived Tumor Organoids
This protocol outlines the steps for generating organoids from fresh tumor tissue.[10][11]
Materials:
-
Tumor tissue sample in collection medium (e.g., Advanced DMEM/F12) on ice
-
Basement Membrane Extract (BME), such as Matrigel®
-
Digestion buffer (e.g., Collagenase/Dispase)
-
Washing buffer (e.g., PBS with 1% BSA)
-
Organoid growth medium (tissue-specific formulation)
-
Cell culture plates (6-well and 384-well)
-
Sterile cell strainers (e.g., 100 µm)
Procedure:
-
Tissue Dissociation:
-
Wash the tumor tissue with cold washing buffer.
-
Mince the tissue into small fragments (<1 mm³).
-
Incubate the fragments in digestion buffer at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion buffer with an excess of washing buffer.
-
Filter the cell suspension through a 100 µm cell strainer to remove large debris.
-
Centrifuge the cell suspension to pellet the cells and aspirate the supernatant.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a small volume of cold BME.
-
Dispense 20-50 µL droplets of the cell-BME mixture into a pre-warmed 6-well plate.
-
Invert the plate and incubate at 37°C for 15-30 minutes to solidify the BME domes.
-
Carefully add pre-warmed organoid growth medium to each well.
-
-
Organoid Culture and Maintenance:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Replace the organoid growth medium every 2-3 days.
-
Monitor organoid formation and growth using a light microscope.
-
Passage the organoids every 1-2 weeks by disrupting the BME domes, dissociating the organoids, and re-seeding them in fresh BME.
-
Protocol 2: High-Throughput Drug Screening Assay
This protocol describes a method for screening compounds using established organoid cultures in a 384-well format.[12][13][14]
Materials:
-
Established organoid cultures
-
384-well clear-bottom, opaque-walled assay plates
-
Compound library diluted in organoid growth medium
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer or high-content imaging system
Procedure:
-
Organoid Plating:
-
Harvest and dissociate organoids into small fragments or single cells.
-
Count the viable cells or organoid fragments.
-
Resuspend the organoids in cold BME at a predetermined density.
-
Use an automated liquid handler to dispense a small volume (e.g., 5-10 µL) of the organoid-BME suspension into each well of a 384-well plate.
-
Solidify the BME and add pre-warmed organoid growth medium.
-
-
Compound Addition:
-
After allowing the organoids to recover and grow for 24-48 hours, add the compounds from the pre-diluted library to the wells. Include appropriate positive (e.g., staurosporine) and negative (e.g., DMSO) controls.
-
-
Incubation:
-
Incubate the plates for a defined period, typically 3-6 days, depending on the organoid growth rate and the compound's mechanism of action.
-
-
Viability Assessment (Luminescence-based):
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent (e.g., CellTiter-Glo® 3D) to each well.
-
Incubate according to the manufacturer's instructions to induce cell lysis and stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Viability Assessment (Imaging-based):
Protocol 3: Data Analysis and Interpretation
Procedure:
-
Normalization: Normalize the raw data (luminescence or image-based metrics) to the negative control wells (DMSO) to calculate the percentage of viability.
-
Dose-Response Curves: Plot the percentage of viability against the log-transformed compound concentrations.
-
IC50 Calculation: Fit the dose-response curves using a non-linear regression model to determine the half-maximal inhibitory concentration (IC50) for each compound.
-
Data Visualization: Generate heatmaps and other visualizations to compare the drug sensitivities across different patient-derived organoid lines.
Concluding Remarks
The use of patient-derived organoids in personalized drug screening represents a significant advancement in precision oncology.[4] By providing a more accurate in vitro model of a patient's tumor, this technology has the potential to guide therapeutic decisions, improve treatment outcomes, and accelerate the development of novel anti-cancer drugs.[2][16] Standardization of protocols and further validation in large-scale clinical trials will be crucial for the widespread clinical implementation of this powerful technology.[10]
References
- 1. miragenews.com [miragenews.com]
- 2. Frontiers | Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. cellnatsci.com [cellnatsci.com]
- 5. Human Organoids, their Perspective, and Applications for Personalized Therapy: Rapid Review - Global Journal of Medical Pharmaceutical and Biomedical Update [gjmpbu.org]
- 6. Frontiers | Organoids in high-throughput and high-content screenings [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. High-throughput solutions in tumor organoids: from culture to drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput Screens using Patient-derived Colorectal Cancer Organoids [moleculardevices.com]
- 14. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organoid-based personalized medicine: from tumor outcome prediction to autologous transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Tumor Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor organoids have emerged as a pivotal preclinical model in cancer research and drug discovery. These three-dimensional, self-organizing structures are grown from patient tumor tissue and closely recapitulate the genetic, phenotypic, and architectural heterogeneity of the original tumor.[1][2][3][4] This high degree of fidelity makes them a superior model system compared to traditional two-dimensional cell cultures for predicting patient responses to therapies.[5][6] High-throughput screening (HTS) of compound libraries using tumor organoids provides a scalable platform for identifying novel anti-cancer drugs and for personalized medicine approaches.[4][7][8]
This document provides detailed application notes and protocols for performing HTS with tumor organoids, focusing on viability and imaging-based assays. It also includes a summary of quantitative data from representative studies and visual workflows and signaling pathway diagrams to aid in experimental design and data interpretation.
Key High-Throughput Screening Methods
Several methods are amenable to HTS with tumor organoids. The choice of assay depends on the specific biological question, the desired throughput, and the available instrumentation.
-
Cell Viability Assays: These are the most common HTS methods and measure the number of viable cells in a well. They are typically luminescence- or fluorescence-based and provide a robust and straightforward readout of drug efficacy. Commonly used assays include the CellToter-Glo® 3D Cell Viability Assay, which quantifies ATP as a marker of metabolically active cells, and WST-8 assays, which measure mitochondrial dehydrogenase activity.[9][10][11][12][13]
-
High-Content Imaging (HCI): HCI platforms with automated microscopy and image analysis software enable the simultaneous measurement of multiple phenotypic parameters in a single experiment.[1][14][15] This can include organoid size, morphology, viability (using live/dead stains), and the expression and localization of specific protein markers.[5][7][16] HCI provides a more detailed understanding of drug mechanism of action compared to viability assays alone.
-
Metabolic Assays: These assays measure changes in cellular metabolism in response to drug treatment. Techniques like Seahorse metabolic flux analysis can be adapted for organoids to provide insights into metabolic reprogramming, a hallmark of cancer.[17][18]
Experimental Protocols
Tumor Organoid Culture and Plating for HTS
This protocol describes the general steps for thawing, culturing, and plating tumor organoids in a 384-well format suitable for HTS.
Materials:
-
Cryopreserved tumor organoids
-
Basement Membrane Extract (BME), such as Matrigel®
-
Complete organoid growth medium
-
384-well plates (black, clear-bottom for imaging)
-
Automated liquid handling system (optional, but recommended for high throughput)
Protocol:
-
Thawing Organoids: Rapidly thaw a cryovial of tumor organoids in a 37°C water bath.
-
Washing: Transfer the organoids to a 15 mL conical tube and add 10 mL of cold basal medium. Centrifuge at 300 x g for 5 minutes.
-
Resuspension: Aspirate the supernatant and resuspend the organoid pellet in BME on ice. The concentration of organoids should be optimized for the specific cell line and assay.
-
Plating: Dispense 10-20 µL of the organoid-BME suspension into the center of each well of a pre-warmed 384-well plate.
-
Solidification: Incubate the plate at 37°C for 15-30 minutes to solidify the BME.
-
Addition of Medium: Gently add 50 µL of complete organoid growth medium to each well.
-
Incubation: Culture the organoids for 2-4 days before compound addition to allow for recovery and growth.
CellTiter-Glo® 3D Cell Viability Assay
This protocol is adapted for measuring the viability of tumor organoids in a 384-well format.
Materials:
-
Tumor organoids cultured in 384-well plates
-
Compound library
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Protocol:
-
Compound Addition: Add the desired concentrations of compounds to the organoid cultures. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.
-
Assay: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of medium in each well (e.g., 50 µL).
-
Lysis: Mix the contents of the wells on a plate shaker for 5 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.[12][19][20]
High-Content Imaging of Organoid Viability
This protocol describes a method for assessing organoid viability using fluorescent dyes and automated microscopy.
Materials:
-
Tumor organoids cultured in 384-well imaging plates
-
Compound library
-
Hoechst 33342 (for nuclear staining)
-
Calcein AM (for live cell staining)
-
Ethidium homodimer-1 (for dead cell staining)
-
High-content imaging system
Protocol:
-
Compound Addition: Treat organoids with compounds as described above.
-
Staining: At the end of the treatment period, add a cocktail of Hoechst 33342, Calcein AM, and Ethidium homodimer-1 to each well at final concentrations of 1 µg/mL, 2 µM, and 4 µM, respectively.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Imaging: Acquire images using an automated high-content imaging system. Capture images in the blue (Hoechst), green (Calcein AM), and red (Ethidium homodimer-1) channels. It is recommended to acquire a z-stack of images to capture the entire 3D structure of the organoids.[21][22]
-
Image Analysis: Use image analysis software to segment the organoids and quantify the number of live and dead cells based on the fluorescence intensity in each channel.[22][23]
Data Presentation
The following tables summarize representative quantitative data from high-throughput screening studies using tumor organoids.
Table 1: Comparison of HTS Viability Assays
| Assay | Principle | Throughput | Advantages | Disadvantages | Reference |
| CellTiter-Glo® 3D | ATP quantification (luminescence) | High (384/1536-well) | Sensitive, robust, simple "add-mix-read" protocol | Lytic assay (endpoint only) | [9][12][24] |
| WST-8 | Mitochondrial dehydrogenase activity (colorimetric) | High (96/384-well) | Non-lytic, allows for kinetic studies | Lower sensitivity than luminescence-based assays | [10][11][13] |
| High-Content Imaging | Fluorescent dye exclusion/retention | Medium to High (96/384-well) | Provides single-cell resolution, multiparametric data | Requires specialized instrumentation and complex data analysis | [7][14][15] |
Table 2: Representative Drug Response Data in Tumor Organoids
| Organoid Type | Compound | Assay | IC50 / % Inhibition | Reference |
| Colorectal Cancer | 5-Fluorouracil | CellTiter-Glo® 3D | 1.2 µM | [25] |
| Pancreatic Cancer | Gemcitabine | High-Content Imaging | 75% growth inhibition at 10 µM | [26] |
| Ovarian Cancer | Paclitaxel | CellTiter-Glo® 3D | 5.6 nM | [6] |
| Breast Cancer (TNBC) | Doxorubicin | High-Content Imaging | 60% decrease in viability at 1 µM | [22] |
Mandatory Visualization
Experimental Workflow
Caption: High-throughput screening workflow with tumor organoids.
Wnt Signaling Pathway
Caption: Simplified Wnt signaling pathway in cancer.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway in cancer.
References
- 1. A pipeline for rapid, high-throughput imaging and quantitative analysis of human intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput solutions in tumor organoids: from culture to drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Organoid Imaging and High-Throughput 3D Analysis | Olympus LS [evidentscientific.com]
- 6. Screening drug effects in patient‐derived cancer cells links organoid responses to genome alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Scalable 3D High-Content Imaging Protocol for Measuring a Drug Induced DNA Damage Response Using Immunofluorescent Subnuclear γH2AX Spots in Patient Derived Ovarian Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening drug effects in patient‐derived cancer cells links organoid responses to genome alterations | Molecular Systems Biology [link.springer.com]
- 9. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 10. assaygenie.com [assaygenie.com]
- 11. assaygenie.com [assaygenie.com]
- 12. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 13. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol for Drug Screening of Patient-Derived Tumor Organoids Using High-Content Fluorescent Imaging - Tempus [tempus.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for high-content drug screening using tumor organoids on a 384-pillar plate platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic flux analysis of 3D spheroids reveals significant differences in glucose metabolism from matched 2D cultures of colorectal cancer and pancreatic ductal adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.stemcell.com [cdn.stemcell.com]
- 20. biocompare.com [biocompare.com]
- 21. Leverage Automated Workflows for Complex Organoid Assays | Molecular Devices [moleculardevices.com]
- 22. High-throughput Screens using Patient-derived Colorectal Cancer Organoids [moleculardevices.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. wechat.promega.com.cn [wechat.promega.com.cn]
- 25. Quantifying the drug response of patient-derived organoid clusters by aggregated morphological indicators with multi-parameters based on optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Organoids in high-throughput and high-content screenings [frontiersin.org]
Application Notes and Protocols for Cryopreservation and Thawing of Kidney Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kidney organoids derived from human pluripotent stem cells are invaluable tools for disease modeling, drug screening, and regenerative medicine research. The ability to effectively cryopreserve and thaw these complex 3D structures is crucial for establishing organoid biobanks, enabling sample sharing between laboratories, and ensuring experimental reproducibility. This document provides detailed protocols for the cryopreservation and thawing of kidney organoids, comparing different methodologies and offering best practices to maintain organoid viability, structural integrity, and functionality. Recent studies have highlighted the superiority of vitrification techniques over traditional slow-freezing methods for preserving the intricate cellular composition of kidney organoids.[1][2][3][4]
Data Summary: Comparison of Cryopreservation Methods
The selection of a cryopreservation method significantly impacts the post-thaw viability and integrity of kidney organoids. Below is a summary of quantitative data from a study comparing two slow-freezing protocols and two vitrification protocols.
| Cryopreservation Method | Cryoprotectant Composition | Post-Thaw Viability (%)[2][3][4] | Key Observations |
| Control (Unfrozen) | N/A | 99.4% | Baseline for comparison. |
| Slow-Freezing 1 (SF1) | 10% DMSO | 79% | Moderate viability, but a significant reduction in regenerative capacity after injury.[2][3] |
| Slow-Freezing 2 (SF2) | Commercial Freezing Media | 83% | Similar to SF1, with moderate viability but compromised functionality post-thaw.[2][3] |
| Vitrification 1 (V1) | 20% DMSO, 20% Ethylene Glycol, with sucrose | 91% | Superior viability and preservation of both podocytes and tubules.[1][2][3] Regenerative capacity was not statistically different from unfrozen controls.[2][3][4] |
| Vitrification 2 (V2) | 15% DMSO, 15% Ethylene Glycol | 26% | Low viability and significant cellular damage.[2][3][5] |
Experimental Protocols
The following protocols are based on successful methods reported in recent literature.[1][2][3][4] The vitrification protocol (V1) is highly recommended for optimal post-thaw recovery.
Protocol 1: Cryopreservation of Kidney Organoids by Vitrification (V1 Method)
This protocol is designed for kidney organoids at approximately day 35 of differentiation.[1]
Materials:
-
Kidney organoids (Day 35 of differentiation)
-
Equilibration Solution: 7.5% DMSO + 7.5% Ethylene Glycol in a suitable basal medium
-
Vitrification Solution (V1): 20% DMSO + 20% Ethylene Glycol with sucrose in a suitable basal medium[1][2][3]
-
Cryovials
-
Liquid Nitrogen Storage
Procedure:
-
Preparation: Pre-cool all solutions and equipment.
-
Organoid Collection: Gently collect kidney organoids from culture plates.
-
Equilibration:
-
Transfer organoids into the Equilibration Solution.
-
Incubate for a specified period to allow for cryoprotectant penetration.
-
-
Vitrification:
-
Carefully transfer the equilibrated organoids into the Vitrification Solution (V1).
-
Immediately load the organoids in a minimal volume of V1 solution into pre-labeled cryovials.
-
-
Cryostorage:
-
Plunge the cryovials directly into liquid nitrthis compound for rapid cooling and vitrification.
-
Transfer the vials to a long-term liquid nitrthis compound storage dewar.
-
Protocol 2: Thawing of Cryopreserved Kidney Organoids
This protocol is a general procedure adaptable for organoids cryopreserved by either vitrification or slow-freezing. The inclusion of a ROCK inhibitor in the post-thaw culture medium can enhance cell survival.[6]
Materials:
-
Cryopreserved kidney organoids
-
Thawing Medium (e.g., complete culture medium) pre-warmed to 37°C
-
Extracellular Matrix (ECM) (e.g., Matrigel or BME)
-
Complete culture medium supplemented with ROCK inhibitor (e.g., 10 µM Y-27632)
-
6-well culture plates
Procedure:
-
Preparation: Pre-warm the thawing medium to 37°C. Prepare the culture plates and have the ECM thawed on ice.
-
Rapid Thawing:
-
Retrieve a cryovial from liquid nitrthis compound storage.
-
Immediately immerse the lower half of the vial in a 37°C water bath until only a small ice crystal remains. This process should be rapid, taking less than 2 minutes.
-
-
Washing:
-
Aseptically transfer the contents of the vial to a 15 mL conical tube containing 10 mL of pre-warmed thawing medium.
-
Centrifuge at 300 x g for 5 minutes to pellet the organoids.
-
Carefully aspirate the supernatant, being cautious not to disturb the loose organoid pellet.[7]
-
-
Re-plating:
-
Gently resuspend the organoid pellet in ice-cold ECM.
-
Plate droplets of the organoid-ECM suspension onto a pre-warmed 6-well plate.
-
Invert the plate and incubate at 37°C for 15-20 minutes to allow the ECM to solidify.
-
-
Post-Thaw Culture:
-
Add 2 mL of pre-warmed complete culture medium supplemented with a ROCK inhibitor to each well.
-
Culture the organoids under standard conditions (37°C, 5% CO2), changing the medium every 2-3 days. Organoids should be cultured for at least 7 days to allow for recovery and assessment of viability and growth.[1]
-
Visualized Workflows
Cryopreservation Workflow
Caption: Vitrification workflow for kidney organoids.
Thawing and Recovery Workflow
Caption: Thawing and recovery workflow for kidney organoids.
Post-Thaw Quality Control
To ensure the integrity of the thawed kidney organoids, it is essential to perform quality control assessments.
-
Viability Assessment: Perform a cell viability assay (e.g., Trypan Blue exclusion or live/dead staining) on a subset of dissociated organoids immediately after thawing.[1]
-
Morphological Analysis: Monitor the size and morphology of the organoids daily for the first week of culture.[1] Healthy organoids should resume growth.
-
Immunohistochemistry: After a 7-day recovery period, fix and stain organoids for key kidney cell markers to confirm the presence and organization of different nephron segments.[1] Recommended markers include:
-
LTL (Lotus Tetragonolobus Lectin): Proximal tubules
-
CDH1 (E-Cadherin): Distal nephrons and collecting ducts
-
PODXL (Podocalyxin): Podocytes
-
-
Functional Assays: To assess the functional integrity of the thawed organoids, consider performing assays such as a cisplatin-induced injury model to evaluate their regenerative capacity.[1][2][3]
By following these detailed protocols and quality control measures, researchers can confidently cryopreserve and recover high-quality kidney organoids for a wide range of applications in basic research and drug development.
References
- 1. Cryopreservation of human kidney organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cryopreservation of human kidney organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryopreservation of human kidney organoids - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. cryoletters.org [cryoletters.org]
- 7. protocols.io [protocols.io]
Revolutionizing Organoid Research: Advanced Live-Cell Imaging Techniques for Dynamic Studies
For Immediate Release
[City, State] – [Date] – The study of organoids, three-dimensional self-organizing miniature organs, is rapidly advancing our understanding of human development and disease. A critical component of this progress lies in the ability to observe their dynamic processes in real-time. This application note provides a detailed overview of cutting-edge live-cell imaging techniques, offering researchers, scientists, and drug development professionals the protocols and data presentation strategies necessary to harness the full potential of organoid models.
Organoids offer a physiologically relevant platform for investigating complex biological processes such as tissue morphogenesis, cell differentiation, and disease progression. Live-cell imaging enables the non-invasive, longitudinal monitoring of these intricate dynamics, providing invaluable insights that are unattainable with static endpoint assays. This document outlines key methodologies for confocal, spinning-disk, light-sheet fluorescence, and two-photon microscopy, tailored for the unique challenges of imaging 3D organoid cultures.
Data Presentation: Quantifying Organoid Dynamics
A key aspect of leveraging live-cell imaging is the ability to extract and present quantitative data in a clear and comparable format. The following tables summarize typical quantitative data obtained from live-cell imaging of organoid dynamics, providing a framework for data presentation in research findings.
Table 1: Organoid Growth Dynamics Over Time
| Organoid Type | Imaging Modality | Time Point (Hours) | Mean Diameter (μm) ± SD | Mean Surface Area (μm²) ± SD |
| Human Intestinal | Confocal Microscopy | 24 | 150 ± 25 | 70,685 ± 23,562 |
| 48 | 250 ± 40 | 196,350 ± 62,832 | ||
| 72 | 400 ± 60 | 502,655 ± 150,796 | ||
| Mouse Pancreatic | Light-Sheet Microscopy | 0 | 50 ± 10 | 7,854 ± 3,142 |
| 120 | 734 ± 230 | >500,000 | ||
| Human Cerebral | Two-Photon Microscopy | Day 11 | 300 ± 50 | 282,743 ± 94,248 |
| Day 20 | 500 ± 80 | 785,398 ± 251,327 |
Table 2: Cellular Dynamics within Organoids
| Organoid Type | Dynamic Process | Imaging Modality | Measurement | Value ± SD |
| Human Colorectal Cancer | Cell Migration Speed | Spinning-Disk Confocal | μm/hour | 5.2 ± 1.5 |
| Mouse Intestinal | Cell Division Rate | Light-Sheet Microscopy | divisions/hour/1000 cells | 12 ± 3 |
| Human Cerebral | Neuronal Calcium Transient Frequency | Two-Photon Microscopy | events/minute | 8 ± 2.5 |
| Human Liver | Apoptosis Rate (in response to drug) | Confocal Microscopy | % apoptotic cells | 25 ± 7 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and robust experimental outcomes. The following sections provide step-by-step protocols for the key live-cell imaging techniques discussed.
Protocol 1: Live-Cell Imaging of Intestinal Organoids using Spinning-Disk Confocal Microscopy
1. Organoid Culture and Preparation:
- Culture human intestinal organoids in Matrigel domes in a 24-well glass-bottom plate.
- Maintain organoids in intestinal stem cell medium (e.g., IntestiCult™ Organoid Growth Medium).
- For imaging, replace the medium with imaging medium (e.g., phenol red-free DMEM/F12 with appropriate supplements) to reduce background fluorescence.
2. Fluorescent Labeling:
- To visualize nuclei, incubate organoids with a live-cell nuclear stain (e.g., Hoechst 33342) at a final concentration of 1 µg/mL for 30-60 minutes.
- To track cell boundaries, utilize organoids expressing a fluorescently tagged membrane protein (e.g., E-cadherin-GFP) or stain with a lipophilic dye like CellMask™ Green.
- Wash the organoids twice with pre-warmed imaging medium to remove excess dye.
3. Spinning-Disk Confocal Microscopy Setup:
- Use an inverted microscope equipped with a spinning-disk confocal unit, an environmentally controlled chamber (37°C, 5% CO₂), and a high-sensitivity sCMOS or EMCCD camera.
- Select appropriate laser lines and emission filters for the chosen fluorophores.
- Use a 20x or 40x long-working-distance air or silicone oil immersion objective.
4. Image Acquisition:
- Set the z-stack range to cover the entire thickness of the organoid, typically with a step size of 1-2 µm.
- Adjust laser power and exposure time to the minimum necessary to obtain a good signal-to-noise ratio, minimizing phototoxicity.
- Acquire time-lapse sequences at intervals appropriate for the dynamic process being studied (e.g., every 10-30 minutes for cell migration).
5. Data Analysis:
- Use image analysis software (e.g., Fiji/ImageJ, Imaris, or commercial platforms like Incucyte analysis software) to perform 3D reconstruction, cell tracking, and quantification of dynamic parameters.[1][2]
Protocol 2: Long-Term Live Imaging of Organoid Development using Light-Sheet Fluorescence Microscopy
1. Organoid Preparation and Mounting:
- Culture organoids from single cells or small fragments in a low-concentration Matrigel solution.
- Gently embed the organoids in a cylinder of 1% low-melting-point agarose.
- Extrude the agarose cylinder into the imaging chamber of the light-sheet microscope, which is filled with imaging medium.[3]
2. Light-Sheet Microscopy Setup:
- Utilize a light-sheet microscope with dual-sided illumination and an environmental chamber.
- Select a low-magnification, high-numerical-aperture objective for detection.
- The illumination light sheet should be adjusted to be as thin as possible at the focal plane of the detection objective to maximize optical sectioning.
3. Image Acquisition:
- Acquire z-stacks of the entire organoid at each time point.
- Time-lapse imaging can be performed over several days with intervals ranging from 30 minutes to a few hours, due to the low phototoxicity of this technique.[4][5]
- For large organoids, multiview imaging (rotating the sample) can be employed to achieve isotropic resolution throughout the entire volume.
4. Data Processing and Analysis:
- The large datasets generated by light-sheet microscopy often require specialized processing pipelines for registration of different views, fusion, and deconvolution.
- Utilize software like Fiji plugins (e.g., BigStitcher) or custom analysis scripts for cell segmentation, lineage tracing, and morphological analysis.[6]
Protocol 3: Deep-Tissue Live Imaging of Cerebral Organoids using Two-Photon Microscopy
1. Cerebral Organoid Culture:
- Generate cerebral organoids from human pluripotent stem cells using established protocols.
- Culture the organoids in spinning bioreactors or on orbital shakers to promote growth and maturation.
2. Preparation for Imaging:
- Transfer mature cerebral organoids to a glass-bottom dish for imaging.
- Immobilize the organoid using a small amount of Matrigel or a custom-designed holder to prevent movement during long-term imaging.
- Use a specialized imaging medium that supports neuronal viability and has low autofluorescence.
3. Two-Photon Microscopy Setup:
- Use an upright or inverted two-photon microscope equipped with a tunable femtosecond-pulsed infrared laser (e.g., a Ti:Sapphire laser).
- Select a high-NA, long-working-distance water-immersion objective (e.g., 25x or 40x).
- The excitation wavelength should be tuned to optimally excite the fluorophore(s) of interest (typically in the 800-1000 nm range).
4. Image Acquisition:
- Two-photon microscopy allows for deep imaging into scattering tissues, enabling visualization of structures hundreds of microns within the organoid.[7][8][9]
- Acquire 3D image stacks at high resolution.
- For functional imaging of neuronal activity (e.g., calcium imaging), acquire images at high frame rates (e.g., >10 Hz).
5. Data Analysis:
- Analyze calcium transients using software packages like CaImAn or custom MATLAB scripts.
- For structural analysis, use software capable of 3D rendering and morphological measurements.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways in organoid development and a general experimental workflow for live-cell imaging.
Caption: A generalized workflow for live-cell imaging of organoids.
Caption: The canonical Wnt/β-catenin signaling pathway.[10][11][12]
Caption: Notch signaling in intestinal stem cell fate.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Live-cell imaging of mammary organoids using light sheet microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application Note: Imaging Organoids with Light-Sheet Fluorescence Microscopy | Bruker [bruker.com]
- 5. Imaging live organoids with light sheet microscopy: the road ahead towards high-throughput 4D analysis | IRB Barcelona [irbbarcelona.org]
- 6. Cell Tracking for Organoids: Lessons From Developmental Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast 3-D Imaging of Brain Organoids With a New Single-Objective Planar-Illumination Two-Photon Microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of multiphoton microscopy in imaging cerebral and retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes: Single-Cell RNA Sequencing Analysis of Lung Organoids
The integration of lung organoid technology with single-cell RNA sequencing (scRNA-seq) has revolutionized the study of lung development, disease modeling, and regenerative medicine.[1][2] Lung organoids, three-dimensional structures derived from pluripotent or adult stem cells, recapitulate key aspects of the lung's cellular complexity and architecture.[3][4] When combined with scRNA-seq, which provides high-resolution transcriptomic profiling of individual cells, this approach allows for an unprecedented understanding of cellular heterogeneity, lineage trajectories, and cell-cell interactions within these models.[1]
This powerful combination enables researchers to dissect the molecular mechanisms underlying lung diseases, such as COVID-19, idiopathic pulmonary fibrosis, and lung cancer, by identifying specific cell types affected and their responses to pathogens or drugs.[5][6] Furthermore, scRNA-seq is instrumental in validating and optimizing organoid differentiation protocols by allowing for detailed comparison of the organoid's cellular composition to that of the in vivo lung tissue.[3][7] This detailed analysis helps ensure the physiological relevance of the organoid models for drug screening and therapeutic development.[1]
The overall workflow involves several key stages: the culture and differentiation of lung organoids, dissociation into a single-cell suspension, preparation of scRNA-seq libraries, high-throughput sequencing, and subsequent bioinformatic analysis to interpret the vast datasets.[3][7] Careful execution of each step is critical for generating high-quality, reproducible data.
Experimental Workflow for scRNA-seq of Lung Organoids
The following diagram provides a high-level overview of the complete experimental and analytical process.
Experimental Protocols
Protocol 1: Single-Cell Dissociation of Lung Organoids
This is a critical step, as obtaining a high-viability single-cell suspension is essential for successful scRNA-seq.[7] The protocol may need optimization depending on the density and maturity of the organoids.[8]
Materials:
-
Basal medium (e.g., DMEM/F12)
-
Dissociation Reagent: TrypLE™ Express[8][9], Accutase™[10][11], or a Collagenase/Dispase solution.
-
Stop Solution: Basal medium containing 10% Fetal Bovine Serum (FBS) or 3% Bovine Serum Albumin (BSA).[8]
-
DNase I[10]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Automated cell counter or hemocytometer
-
Trypan Blue solution
Procedure:
-
Organoid Collection: Aspirate the culture medium and wash the organoids with cold PBS. Transfer the organoids to a conical tube.[9]
-
Mechanical Disruption (Optional): Gently pipette the organoids up and down with a P1000 pipette to break up larger structures.[10]
-
Enzymatic Digestion:
-
Centrifuge the organoids at 300 x g for 5 minutes.[9]
-
Carefully remove the supernatant and resuspend the pellet in a pre-warmed enzymatic dissociation reagent (e.g., 1 mL of TrypLE™ Express).[9] The addition of DNase I (e.g., 0.01 mg/mL) is recommended to prevent cell clumping.[10]
-
Incubate at 37°C for 10-20 minutes. Gently triturate the suspension every 5 minutes with a P1000 pipette to aid dissociation.[8][9] Visually inspect under a microscope to confirm the generation of a single-cell suspension.[10]
-
-
Stopping the Reaction: Add at least double the volume of cold Stop Solution (e.g., medium with FBS or BSA) to inactivate the enzyme.[8][10]
-
Filtering: Pass the cell suspension through a 40 µm cell strainer into a new conical tube to remove any remaining clumps or debris.[8][9]
-
Washing: Centrifuge the filtered cells at 300 x g for 5 minutes at 4°C.[9] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS with 0.04% BSA.
-
Cell Counting and Viability Check:
-
Mix a small aliquot of the cell suspension with Trypan Blue.
-
Use an automated cell counter or hemocytometer to determine the cell concentration and viability. A viability of >90% is recommended for optimal results.[8]
-
Adjust the cell concentration to the target range for the chosen scRNA-seq platform (e.g., ~1,000 cells/µL for 10x Genomics).[8]
-
-
Proceed immediately to the scRNA-seq library preparation protocol.
Protocol 2: scRNA-seq Library Preparation and Sequencing
This protocol outlines the general steps for generating libraries using a droplet-based platform like 10x Genomics Chromium, which is commonly used for organoid analysis.[7][12]
Procedure:
-
Single-Cell Capture: The prepared single-cell suspension is loaded onto a microfluidic chip. Inside the chip, individual cells are partitioned into nanoliter-scale oil droplets along with a gel bead carrying unique barcodes and primers.[7]
-
Cell Lysis and Reverse Transcription: Within each droplet, the cell is lysed, and its mRNA is captured by the primers on the gel bead. Reverse transcription is then performed to generate barcoded cDNA. The barcode allows transcripts to be traced back to their original cell.[3] A Unique Molecular Identifier (UMI) is also added to each cDNA molecule to correct for amplification bias during later steps.[3][7]
-
cDNA Amplification: After breaking the emulsion, the pooled cDNA is amplified via PCR.[13]
-
Library Construction: The amplified cDNA is fragmented, and sequencing adapters and sample indices are added to generate a final sequencing-ready library.[13]
-
Quality Control: The quality and concentration of the final library are assessed using a fragment analyzer (e.g., Agilent Bioanalyzer) to ensure it is suitable for sequencing.[7]
-
Sequencing: The library is sequenced on a compatible platform (e.g., Illumina NovaSeq).
Protocol 3: Bioinformatic Analysis Workflow
The analysis of scRNA-seq data is a multi-step process that transforms raw sequencing reads into biological insights.[14]
Procedure:
-
Raw Data Processing: The sequencer output (BCL files) is demultiplexed and converted into FASTQ files.
-
Read Alignment: Reads are aligned to a reference genome/transcriptome. Cell barcodes and UMIs are extracted.
-
Gene Expression Matrix Generation: A digital gene expression matrix is created, where each row represents a gene, each column represents a cell, and the values indicate the number of UMIs for each gene in each cell.
-
Quality Control and Filtering: Low-quality cells are removed from the dataset. This is typically based on metrics like the number of genes detected per cell, the total UMI count, and the percentage of mitochondrial gene expression (a high percentage can indicate cell stress or apoptosis).[15]
-
Data Normalization: The data is normalized to account for differences in sequencing depth between cells.
-
Feature Selection and Dimensionality Reduction: Highly variable genes are identified. Dimensionality reduction techniques (e.g., Principal Component Analysis - PCA) are applied to reduce the complexity of the data.
-
Cell Clustering: Cells are clustered together based on their transcriptomic similarity using algorithms like UMAP (Uniform Manifold Approximation and Projection).[16]
-
Cell Type Annotation: Clusters are annotated to identify specific cell types by looking for the expression of known marker genes.[17]
-
Differential Gene Expression (DGE) Analysis: DGE analysis is performed between clusters or conditions to identify genes that are uniquely expressed in different cell populations or that change in response to a stimulus.
Quantitative Data Summary
Table 1: Common Cell Types and Marker Genes in Human Lung Organoids This table summarizes key cell populations typically identified in scRNA-seq analyses of human distal lung organoids.[15][16]
| Cell Type | Key Marker Genes | Putative Function |
| Alveolar Type 2 (AT2) | SFTPC, SFTPA1, SFTPB, NAPSA | Surfactant production, progenitor function[5][7] |
| Alveolar Type 1 (AT1) | AGER, HOPX, PDPN, CAV1 | Gas exchange[3][7] |
| Basal Cells | KRT5, KRT17, TP63 | Airway progenitors[5][18] |
| Ciliated Cells | FOXJ1, TSPAN1, PIFO | Mucociliary clearance |
| Club/Secretory Cells | SCGB1A1, SCGB3A2, MUC5B | Secretory functions, progenitor potential[19] |
| Transitional/Progenitor | KRT8, HBEGF | Cells in a state of differentiation[5] |
Table 2: Comparison of Enzymatic Dissociation Methods for Lung Organoids The choice of enzyme is critical and often requires optimization.
| Enzyme | Typical Incubation Time | Advantages | Considerations |
| TrypLE™ Express | 10-20 min @ 37°C[8][9] | Animal-free, gentle, stable at room temperature. | May be less effective on dense, matrix-rich organoids. |
| Accutase™ | 6-10 min @ 37°C[10][11] | Gentle on cell surface epitopes, effective. | Requires careful timing to avoid over-digestion. |
| Collagenase Type I | 40 min @ 37°C[10] | Effective at breaking down extracellular matrix. | Often used in combination with other enzymes like DNase.[10] |
| Gentle Cell Dissociation Reagent | 8-10 min @ 37°C[10] | Designed for gentle dissociation. | Duration may require significant optimization.[10] |
Signaling Pathways and Workflows
Key Signaling Pathways in Lung Organoid Development
The differentiation of pluripotent stem cells into lung organoids is guided by the precise temporal modulation of key developmental signaling pathways.[20]
Bioinformatic Analysis Pipeline
The following diagram illustrates the logical flow of the computational analysis of scRNA-seq data.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Organoid [j-organoid.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Alveolar Organoids in Lung Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Organoid technology and applications in lung diseases: Models, mechanism research and therapy opportunities [frontiersin.org]
- 7. j-organoid.org [j-organoid.org]
- 8. researchgate.net [researchgate.net]
- 9. Single Cell Isolation of Human Lung Organoids [protocols.io]
- 10. stemcell.com [stemcell.com]
- 11. Guidelines for Manufacturing and Application of Organoids: Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single Cell Isolation of Human Lung Organoids [protocols.io]
- 13. Preparation of Single-Cell RNA-Seq Libraries for Next Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to dissociate, process, and analyze the human lung tissue using single-cell RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organoid modeling of lung-resident immune responses to SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in lung organoid development and applications in disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identifying a Lung Stem Cell Subpopulation by Combining Single-Cell Morphometrics, Organoid Culture, and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Developmental pathways in lung regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Preclinical Immuno-Oncology Research: Protocols for Co-Culturing Organoids with Immune Cells
Application Note
The development of patient-derived organoids (PDOs) has created a paradigm shift in preclinical cancer modeling, offering a platform that recapitulates the genetics and phenotype of the original tumor with high fidelity. However, a critical limitation of traditional organoid cultures is the absence of a tumor microenvironment (TME), particularly the dynamic interplay between cancer cells and the immune system. To address this, co-culture systems of organoids and immune cells have emerged as a powerful tool to study tumor-immune interactions, evaluate the efficacy of immunotherapies, and pave the way for personalized medicine.
This document provides detailed protocols for the co-culture of various immune cell types—including T cells, Natural Killer (NK) cells, and macrophages—with tumor organoids. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible organoid-immune co-culture models.
Key Concepts and Applications
Organoid-immune co-cultures enable the investigation of:
-
Immune cell-mediated cytotoxicity: Assessing the ability of T cells and NK cells to recognize and kill tumor organoids.
-
Immune cell infiltration: Quantifying the migration of immune cells into the organoid structure.
-
Cytokine signaling: Analyzing the profile of secreted cytokines that mediate the anti-tumor or pro-tumor immune response.
-
Macrophage polarization: Studying the influence of organoids on macrophage phenotype (e.g., M1 vs. M2).
-
Efficacy of immunotherapies: Testing the effectiveness of checkpoint inhibitors, CAR-T cells, and other immunomodulatory agents in a patient-specific context.[1][2]
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Tumor Organoids
This protocol outlines the general steps for establishing tumor organoids from patient tissue, such as colorectal cancer (CRC) or non-small cell lung cancer (NSCLC).
Materials:
-
Fresh tumor tissue
-
Digestion buffer (e.g., containing collagenase, dispase)
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid growth medium (specific to the tumor type)
-
Advanced DMEM/F12
-
Fetal Bovine Serum (FBS)
Procedure:
-
Tissue Digestion: Mince the tumor tissue into small fragments and incubate in digestion buffer at 37°C for 30-60 minutes to obtain a single-cell suspension.[3]
-
Cell Isolation: Neutralize the digestion buffer with an equal volume of Advanced DMEM/F12 and centrifuge to pellet the cells.
-
Red Blood Cell Lysis: If necessary, resuspend the pellet in red blood cell lysis buffer and incubate for 10 minutes at room temperature.
-
Embedding in Matrix: Resuspend the final cell pellet in basement membrane matrix on ice. Plate droplets of the cell-matrix mixture into a pre-warmed 24-well plate.
-
Culture Initiation: After polymerization of the matrix at 37°C, overlay with organoid growth medium.
-
Maintenance: Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Passage the organoids as they grow, typically every 7-14 days.
Protocol 2: Isolation and Activation of Immune Cells
A. Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Lymphoprep).
-
T Cell Activation (Optional): For T cell-focused assays, PBMCs can be pre-activated by culturing with anti-CD3/CD28 antibodies for 24-48 hours before co-culture.[4]
B. Tumor-Infiltrating Lymphocytes (TILs)
-
Isolation: Mince fresh tumor tissue and culture the fragments in a T cell medium containing high-dose IL-2. TILs will migrate out of the tissue over several days.
-
Expansion: Expand the isolated TILs in culture with IL-2 to obtain sufficient numbers for co-culture experiments.
Protocol 3: Organoid-Immune Cell Co-Culture Methods
There are three primary methods for co-culturing organoids and immune cells, each with its own advantages and applications.
A. Matrix-Embedded Indirect Co-culture
-
Principle: Immune cells are added to the culture medium of established organoids embedded in a basement membrane matrix. Interaction is primarily mediated by secreted factors like cytokines.[2]
-
Procedure:
-
Culture tumor organoids in a basement membrane matrix until they are well-established.
-
Add isolated and/or activated immune cells directly to the organoid culture medium.
-
Co-culture for the desired period (e.g., 24-72 hours).
-
B. Suspension-Based Direct Co-culture
-
Principle: Mature organoids are retrieved from the matrix and co-cultured in suspension with immune cells, allowing for direct cell-to-cell contact.
-
Procedure:
-
Depolymerize the basement membrane matrix to release mature organoids.
-
Dissociate organoids into single cells or small clusters.
-
Co-culture the organoid cells with immune cells in a low-attachment plate.
-
C. Matrix-Embedded Direct Co-culture
-
Principle: Organoid single cells and immune cells are mixed and embedded together in the basement membrane matrix.
-
Procedure:
-
Prepare a single-cell suspension of organoids.
-
Mix the organoid cells with the desired number of immune cells.
-
Embed the cell mixture in the basement membrane matrix and culture as described in Protocol 1.
-
Data Presentation
The following tables present representative quantitative data from organoid-immune cell co-culture experiments.
Table 1: T-Cell Mediated Cytotoxicity in Colorectal Cancer (CRC) Organoids
| Condition | Effector:Target Ratio | Cytotoxicity (% Dead Organoid Cells) | Caspase-3/7 Activity (Relative Fluorescence Units) |
| Organoids Only | - | 5 ± 2% | 1,500 ± 300 |
| Organoids + Non-activated T-cells | 10:1 | 10 ± 3% | 2,500 ± 400 |
| Organoids + Activated T-cells | 10:1 | 45 ± 8% | 15,000 ± 2,100 |
| Organoids + Activated T-cells + Checkpoint Inhibitor (e.g., anti-PD-1) | 10:1 | 65 ± 11% | 25,000 ± 3,500 |
Data are representative and synthesized from principles described in cited literature.[1][5]
Table 2: Cytokine Secretion Profile in Organoid-T Cell Co-culture Supernatants
| Cytokine | Organoids Only (pg/mL) | Organoids + T-cells (pg/mL) |
| IFN-γ | < 10 | 1,500 ± 350 |
| TNF-α | 20 ± 5 | 800 ± 150 |
| IL-6 | 500 ± 120 | 1,200 ± 280 |
| IL-8 | 800 ± 200 | 1,500 ± 400 |
| IL-10 | < 5 | 50 ± 15 |
| Perforin | Not Detected | 600 ± 130 |
Data are representative and synthesized from principles described in cited literature.[6][7]
Table 3: NK Cell Infiltration and Viability in Tumor Spheroids
| Parameter | Value |
| Total NK cells added | 5 x 10^5 |
| Infiltrated NK cells (number) | 4.2 ± 1.2 x 10^4 |
| Infiltration Rate | 16.2% |
| Viability of non-infiltrated NK cells | > 98% |
| Viability of infiltrated NK cells | ~85% |
Data are representative and synthesized from principles described in cited literature.[8][9]
Table 4: Macrophage Polarization in Co-culture with Intestinal Organoids
| Condition | IL-10 Concentration (pg/mL) | % CD206+ (M2) Macrophages |
| Macrophages Only | 50 ± 10 | 15 ± 4% |
| Macrophages + Organoid Conditioned Medium | 250 ± 45 | 45 ± 8% |
Data are representative and synthesized from principles described in cited literature.[10]
Visualizations
Experimental and Signaling Pathway Diagrams
References
- 1. stemcell.com [stemcell.com]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. Three-dimensional colon cancer organoids model the response to CEA-CD3 T-cell engagers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Autologous organoid co-culture model reveals T cell-driven epithelial cell death in Crohn’s Disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and infiltration of human NK cells in in vivo-like tumor spheroids | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Organoids to Model Infectious Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid technology has revolutionized the study of infectious diseases by providing physiologically relevant, three-dimensional (3D) in vitro models that closely mimic the complexity of human organs.[1][2][3] Derived from pluripotent or adult stem cells, organoids self-organize into structures that recapitulate the cellular diversity and architecture of their organ of origin, offering an unparalleled platform to investigate host-pathogen interactions, screen antiviral and antimicrobial compounds, and dissect disease pathogenesis.[4][5][6] This document provides detailed application notes and protocols for utilizing organoids to model a range of viral, bacterial, and parasitic infections.
Advantages of Organoid Models in Infectious Disease Research
Compared to traditional 2D cell cultures and animal models, organoids offer several key advantages:
-
Physiological Relevance: Organoids exhibit a multicellular complexity and spatial organization that mirrors native human tissue, providing a more accurate environment for studying infectious processes.[2][3]
-
Human-Specific Models: Patient-derived organoids allow for the investigation of diseases in a genetically relevant context, paving the way for personalized medicine.[2]
-
Amenable to Genetic Manipulation: The ease of genetic modification in organoids, using techniques like CRISPR/Cas9, facilitates the study of specific host factors and signaling pathways involved in infection.[5]
-
Reduced Reliance on Animal Models: Organoids provide a powerful alternative to animal studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).
-
High-Throughput Screening: Organoid cultures can be scaled for high-throughput screening of antiviral and antimicrobial drug candidates.[7][8]
Applications in Modeling Infectious Diseases
Organoid models have been successfully employed to study a wide array of pathogens across different organ systems.
Viral Infections
Organoids have been instrumental in modeling infections for numerous viruses, including respiratory, enteric, and neurotropic viruses.
-
Respiratory Viruses: Lung organoids have been pivotal in understanding the pathogenesis of SARS-CoV-2, influenza virus, and respiratory syncytial virus (RSV).[4][5][9] These models have been used to identify viral entry factors, characterize the host immune response, and screen for effective antiviral therapies.[9][10]
-
Enteric Viruses: Intestinal organoids have enabled the first-ever in vitro cultivation of human noroviruses, a major breakthrough in the study of this common cause of gastroenteritis.[4][5] They are also used to model rotavirus and enterovirus infections.[5]
-
Neurotropic Viruses: Brain organoids have provided critical insights into the mechanisms of Zika virus-induced microcephaly by demonstrating the virus's tropism for neural progenitor cells.[1][5][9][11]
Bacterial Infections
Organoid models are increasingly used to study the interactions between bacterial pathogens and the host epithelium.
-
Helicobacter pylori: Gastric organoids have been used to investigate the inflammatory responses and epithelial damage caused by H. pylori, a bacterium linked to gastritis and gastric cancer.[3][12]
-
Salmonella and E. coli: Intestinal organoids have been used to model infections with enteric bacteria like Salmonella Typhimurium and Shiga toxin-producing E. coli.[13][14] These models allow for the study of bacterial invasion, replication, and the host's innate immune responses.[13][14]
Parasitic Infections
The use of organoids in parasitology is an emerging field with great potential.
-
Cryptosporidium parvum: Intestinal and lung organoids have been shown to support the entire life cycle of this protozoan parasite, facilitating the study of host-parasite interactions and the identification of new therapeutic targets.[15]
-
Toxoplasma gondii: Small intestinal organoids from various species have been successfully infected with Toxoplasma gondii.[16]
Quantitative Data Summary
The following tables summarize key quantitative data from various organoid-based infectious disease models, providing a comparative overview of infection parameters and host responses.
Table 1: Viral Infection Models in Organoids
| Paththis compound | Organoid Type | Key Quantitative Readouts | Reference Findings |
| SARS-CoV-2 | Lung Organoids | Viral Titer (PFU/mL), Viral RNA (copies/mL), Cytokine Levels (pg/mL) | Peak viral titers of 10^6 - 10^7 PFU/mL at 48-72 hours post-infection. Significant upregulation of pro-inflammatory cytokines such as IL-6 and TNF-α.[4][17] |
| Zika Virus | Brain Organoids | Percentage of Infected Cells, Apoptosis Rate, Organoid Size Reduction | Increased apoptosis in infected neural progenitor cells. Significant reduction in organoid size and growth over a 6-day infection period.[9] |
| Norovirus | Intestinal Organoids | Viral RNA (copies/well), Fold Increase in Viral Genome | Strain-specific replication kinetics, with some strains showing a >100-fold increase in viral RNA within 48 hours.[18][19] |
Table 2: Bacterial Infection Models in Organoids
| Paththis compound | Organoid Type | Key Quantitative Readouts | Reference Findings |
| Helicobacter pylori | Gastric Organoids | IL-8 Secretion (pg/mL), MUC2 Expression | Significant increase in IL-8 secretion in response to infection. Upregulation of the intestinal metaplasia marker MUC2.[3] |
| Salmonella Typhimurium | Intestinal Organoids | Colony Forming Units (CFU)/organoid, Cytokine Gene Expression | Rapid bacterial replication within the organoid lumen, reaching >10^5 CFU/organoid within 24 hours. Upregulation of pro-inflammatory cytokine genes. |
| Escherichia coli (O157:H7) | Intestinal Organoids | CFU/organoid, Epithelial Barrier Disruption | Replication to high numbers within the lumen and subsequent disruption of the epithelial barrier.[13] |
Table 3: Drug Screening in Infected Organoid Models
| Paththis compound | Organoid Type | Drug Tested | Key Quantitative Readout | Reference Finding |
| SARS-CoV-2 | Lung Organoids | Remdesivir | IC50 (µM) | Effective inhibition of viral replication with a low micromolar IC50 value.[10] |
| Zika Virus | Brain Organoids | 25-hydroxycholesterol (25HC) | Reduction in Viral RNA | Significant decrease in ZIKV mRNA levels in treated organoids.[20] |
| Norovirus | Intestinal Organoids | Ruxolitinib (JAK1/2 inhibitor) | Fold Increase in Viral Replication | Enhanced norovirus replication, indicating a role for the JAK/STAT pathway in restricting infection.[21] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of organoids to model infectious diseases.
Protocol 1: Generation and Culture of Human Lung Organoids
This protocol describes the generation of human lung organoids from adult stem cells, suitable for modeling respiratory viral infections.
Materials:
-
Human lung tissue
-
Digestion medium (e.g., Collagenase/Dispase)
-
Matrigel®
-
Lung organoid expansion medium
-
24-well plates
Procedure:
-
Tissue Digestion: Mince the lung tissue and digest with an appropriate enzyme cocktail to obtain a single-cell suspension.
-
Cell Seeding: Resuspend the cell pellet in Matrigel® and seed droplets into a 24-well plate.
-
Polymerization: Incubate the plate at 37°C for 20 minutes to allow the Matrigel® to polymerize.
-
Culture: Overlay the Matrigel® domes with lung organoid expansion medium.
-
Maintenance: Change the medium every 2-3 days. Passage the organoids every 7-10 days by disrupting the Matrigel®, dissociating the organoids, and reseeding.
Protocol 2: Infection of Lung Organoids with SARS-CoV-2
This protocol details the infection of established lung organoids with SARS-CoV-2. Note: This protocol must be performed in a Biosafety Level 3 (BSL-3) facility.
Materials:
-
Mature lung organoids
-
SARS-CoV-2 viral stock
-
Infection medium (serum-free)
-
PBS
Procedure:
-
Organoid Preparation: Culture mature lung organoids in a 24-well plate.
-
Inoculation: Remove the culture medium and inoculate the organoids with SARS-CoV-2 at a desired multiplicity of infection (MOI) in a small volume of infection medium.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for viral entry.
-
Washing: Gently wash the organoids with PBS to remove the inoculum.
-
Culture: Add fresh culture medium and incubate at 37°C.
-
Analysis: Collect supernatants and/or organoids at various time points post-infection for analysis (e.g., viral titration, RNA extraction for RT-qPCR, immunofluorescence).[4][22]
Protocol 3: Microinjection of Bacteria into Intestinal Organoids
This protocol describes the microinjection of bacteria into the lumen of intestinal organoids to mimic natural infection routes.
Materials:
-
Mature intestinal organoids
-
Bacterial culture (e.g., Salmonella Typhimurium)
-
Microinjection system (e.g., Eppendorf FemtoJet)
-
Glass bottom dishes
Procedure:
-
Organoid Plating: Plate mature intestinal organoids in Matrigel® on a glass bottom dish suitable for microinjection.
-
Bacterial Preparation: Prepare a suspension of bacteria at a known concentration.
-
Microinjection: Using a microinjector, carefully inject a small volume of the bacterial suspension into the lumen of individual organoids.[15]
-
Incubation: Incubate the injected organoids at 37°C.
-
Analysis: At desired time points, organoids can be harvested for CFU enumeration, fixed for imaging, or lysed for molecular analysis.[13][15]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to organoid-based infectious disease modeling.
Signaling Pathway: Interferon-Induced JAK/STAT Signaling in Norovirus Infection
// Nodes Norovirus [label="Norovirus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dsRNA [label="dsRNA", fillcolor="#FBBC05", fontcolor="#202124"]; PRR [label="Pattern Recognition\nReceptors (PRRs)", fillcolor="#FBBC05", fontcolor="#202124"]; IFN [label="Interferons (IFNs)", fillcolor="#FBBC05", fontcolor="#202124"]; IFNR [label="IFN Receptor (IFNR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK1 [label="JAK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TYK2 [label="TYK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT1 [label="STAT1", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT2 [label="STAT2", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRF9 [label="IRF9", fillcolor="#34A853", fontcolor="#FFFFFF"]; ISGF3 [label="ISGF3 Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; ISRE [label="Interferon-Stimulated\nResponse Element (ISRE)", fillcolor="#F1F3F4", fontcolor="#202124"]; ISG [label="Interferon-Stimulated\nGenes (ISGs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antiviral [label="Antiviral State\n(Inhibition of Viral Replication)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Norovirus -> dsRNA [label="Replication", fontcolor="#5F6368"]; dsRNA -> PRR [label="Sensed by", fontcolor="#5F6368"]; PRR -> IFN [label="Induces production of", fontcolor="#5F6368"]; IFN -> IFNR [label="Binds to", fontcolor="#5F6368"]; IFNR -> JAK1 [label="Activates", fontcolor="#5F6368"]; IFNR -> TYK2 [label="Activates", fontcolor="#5F6368"]; JAK1 -> STAT1 [label="Phosphorylates", fontcolor="#5F6368"]; TYK2 -> STAT2 [label="Phosphorylates", fontcolor="#5F6368"]; STAT1 -> ISGF3 [label="Forms", fontcolor="#5F6368"]; STAT2 -> ISGF3 [label="Forms", fontcolor="#5F6368"]; IRF9 -> ISGF3 [label="Forms", fontcolor="#5F6368"]; ISGF3 -> ISRE [label="Translocates to nucleus\nand binds to", fontcolor="#5F6368"]; ISRE -> ISG [label="Drives transcription of", fontcolor="#5F6368"]; ISG -> Antiviral [label="Establish", fontcolor="#5F6368"]; Antiviral -> Norovirus [style=dashed, arrowhead=tee, label="Inhibits", fontcolor="#5F6368"]; }
Caption: Norovirus infection triggers an antiviral response via the JAK/STAT pathway.
Experimental Workflow: High-Throughput Drug Screening in Infected Organoids
// Nodes Start [label="Start: Patient-Derived\nor Stem Cell-Derived Organoids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="Organoid Culture and Expansion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate [label="Plate Organoids in\nHigh-Density Format (e.g., 384-well)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Infect [label="Infect Organoids with Paththis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treat [label="Add Compound Library\n(Drug Candidates)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for a Defined Period", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="High-Content Imaging or\nViability Assay (e.g., CellTiter-Glo)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\nIC50 Determination, Hit Identification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validate [label="Hit Validation and\nFurther Characterization", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Identification of\nPotential Therapeutics", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Culture; Culture -> Plate; Plate -> Infect; Infect -> Treat; Treat -> Incubate; Incubate -> Assay; Assay -> Analyze; Analyze -> Validate; Validate -> End; }
Caption: Workflow for identifying antiviral/antimicrobial compounds using infected organoids.
Conclusion and Future Directions
Organoid technology represents a significant advancement in the modeling of infectious diseases, offering a more physiologically relevant and human-specific platform compared to traditional methods.[2][3] The protocols and data presented here provide a framework for researchers to establish and utilize these powerful models in their own laboratories.
Future developments in organoid technology, such as the incorporation of immune cells, vascular networks, and microbiota, will further enhance their complexity and utility in infectious disease research.[5][17] These "next-generation" organoid systems hold the promise of providing even deeper insights into the intricate interplay between pathogens and their human hosts, ultimately accelerating the development of new and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. boa.unimib.it [boa.unimib.it]
- 3. Application of an organoid-based model to explore Helicobacter pylori–human gastric epithelium interaction in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 Infection and Viral Replication of Human Lung Organoids [protocols.io]
- 5. Brain Organoids as a Model to Study Zika Virus and SARS-CoV-2 Infections | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. How can organoid technology be used to address drug screening issues? [absin.net]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Modelling Zika Virus Infection of the Developing Human Brain In Vitro Using Stem Cell Derived Cerebral Organoids [jove.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Intestinal organoids model human responses to infection by commensal and Shiga toxin producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Intestinal Organoids as a Tool for Inflammatory Bowel Disease Research [frontiersin.org]
- 15. journals.asm.org [journals.asm.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Organoid modeling of lung-resident immune responses to SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Norovirus Replication in Human Intestinal Epithelial Cells Is Restricted by the Interferon-Induced JAK/STAT Signaling Pathway and RNA Polymerase II-Mediated Transcriptional Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Organoid technology in disease modelling, drug development, personalized treatment and regeneration medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in understanding of the innate immune response to human norovirus infection using organoid models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to prevent microbial contamination in organoid cultures
Troubleshooting Guides & FAQs: Preventing Microbial Contamination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting microbial contamination in organoid cultures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of microbial contaminants in organoid cultures?
A1: Organoid cultures are susceptible to contamination from various microorganisms. The most prevalent types include:
-
Bacteria: Often appear as small, dark, motile particles between the organoids, and can cause a rapid drop in pH (yellowing of the culture medium) and turbidity.[1][2][3] Bacterial colonies can also grow inside the Matrigel/BME domes.[2]
-
Fungi (Yeast and Mold): Yeast contamination may appear as individual oval or budding cells, while mold will present as filamentous structures (hyphae).[1][2] Fungal contamination can make the medium turbid and may be visible to the naked eye as white or gray fuzzy growths.[2][4]
-
Mycoplasma: This is a particularly insidious type of bacterial contamination as it is not visible by standard light microscopy and does not typically cause changes in the medium's appearance.[1][5][6][7] Mycoplasma can significantly impact organoid health, growth, and experimental results.[5][6][7]
Q2: What are the primary sources of contamination in organoid culture?
A2: Contamination can be introduced at multiple stages of the organoid culture workflow. Key sources include:
-
The tissue sample itself: Patient-derived tissues, especially from non-sterile sites like the gastrointestinal tract, are a major source of initial contamination.[1][4][8][9]
-
The laboratory environment: Airborne particles, contaminated surfaces in biosafety cabinets, incubators, and refrigerators can introduce microbes.
-
The researcher: Improper aseptic technique is a leading cause of contamination. This includes talking, coughing, or sneezing while working, as well as improper handwashing and gloving.[10]
-
Reagents and media: Contaminated sera, media, supplements, or other solutions can introduce widespread contamination.[1]
-
Laboratory equipment: Pipettes, pipette tips, culture plates, and other sterile equipment can become contaminated through improper handling.
Q3: How can I prevent contamination before I even start my organoid culture?
A3: Proactive prevention is the most effective strategy. Key preventative measures include:
-
Strict Aseptic Technique: Always work in a certified biosafety cabinet (BSC). Disinfect the BSC and all items entering it with 70% ethanol or another suitable disinfectant.[10] Use sterile serological pipettes, pipette tips, and other disposable items.
-
Proper Personal Protective Equipment (PPE): Wear a clean lab coat, gloves, and, if necessary, a face mask to minimize the introduction of contaminants from your body.
-
Quarantine New Cell Lines and Tissues: Isolate new organoid lines and primary tissues until they have been tested and confirmed to be free of contamination, particularly mycoplasma.[10]
-
Regularly Test for Mycoplasma: Implement a routine screening schedule for all organoid cultures using a reliable detection method like PCR.[1][10]
Q4: Should I routinely use antibiotics in my organoid culture medium?
A4: The use of antibiotics is a common practice, but it should be approached with caution.
-
Prophylactic Use: Antibiotics like Penicillin-Streptomycin (Pen/Strep) can be used to prevent bacterial contamination, especially during the initial stages of deriving organoids from primary tissue.[8][9][10] Primocin has also been shown to be effective in preventing microbial contamination in colorectal cancer organoid cultures.[8][9]
-
Drawbacks: Continuous use of antibiotics can mask low-level, cryptic infections and may lead to the development of antibiotic-resistant strains.[10] Some antibiotics can also have off-target effects on organoid growth and function.[9] It is advisable to culture established, clean organoid lines without antibiotics whenever possible.
Troubleshooting Guide
Issue 1: My organoid culture medium has turned yellow and cloudy overnight.
-
Possible Cause: This is a classic sign of bacterial contamination.[1] The rapid change in pH is due to bacterial metabolism.
-
Troubleshooting Steps:
-
Visual Inspection: Immediately examine the culture under a microscope to confirm the presence of bacteria (small, motile particles).
-
Isolate and Discard: If contamination is confirmed, discard the contaminated culture to prevent it from spreading to other cultures in the incubator.
-
Decontaminate: Thoroughly clean and disinfect the biosafety cabinet and incubator.
-
Review Aseptic Technique: Re-evaluate your sterile technique and that of anyone else working in the lab.
-
Check Reagents: If the problem persists across multiple cultures, consider that a shared reagent or medium may be the source of contamination.
-
Issue 2: I see fuzzy, floating structures in my organoid culture.
-
Possible Cause: This is indicative of fungal (mold) contamination.[1] You may also see small, budding yeast cells.
-
Troubleshooting Steps:
-
Microscopic Examination: Confirm the presence of hyphae (for mold) or budding yeast.
-
Immediate Discard: Fungal spores can spread easily. It is crucial to discard the contaminated culture immediately and decontaminate the work area and incubator thoroughly.
-
Check for Environmental Sources: Inspect the lab for potential sources of mold, such as damp areas or issues with the ventilation system.
-
Issue 3: My organoids are growing poorly, and I'm getting inconsistent experimental results, but the medium looks clear.
-
Possible Cause: This could be a sign of mycoplasma contamination.[5][6][7] Mycoplasma does not cause visible changes in the culture medium but can significantly alter cell physiology.
-
Troubleshooting Steps:
-
Mycoplasma Testing: Test a sample of the culture supernatant using a mycoplasma detection kit, preferably a PCR-based assay for high sensitivity and specificity.[1][11]
-
Treatment or Discard: If the culture is positive for mycoplasma, the best course of action is to discard it. If the organoid line is irreplaceable, treatment with a specific anti-mycoplasma reagent may be attempted, but success is not guaranteed.[1][6][11] Some studies have reported success in eliminating mycoplasma by passaging organoids through immunodeficient mice.[5][6]
-
Quarantine and Test: Quarantine all other cultures that may have been exposed and test them for mycoplasma.
-
Data Presentation: Antibiotics and Antimycotics
The following table provides a summary of commonly used antibiotics and antimycotics for preventing and treating microbial contamination in organoid cultures. Concentrations may need to be optimized for specific organoid types and experimental conditions.
| Agent | Target Organism(s) | Working Concentration (Preventative) | Working Concentration (Treatment) | Notes |
| Penicillin-Streptomycin (Pen/Strep) | Gram-positive and Gram-negative bacteria | 100 U/mL Penicillin, 100 µg/mL Streptomycin | Not generally recommended for treating established infections. | Commonly used prophylactically, but can mask low-level contamination.[9][10] |
| Primocin | Bacteria (Gram-positive and Gram-negative), Mycoplasma, Fungi | 100 µg/mL | 100 µg/mL | Shown to be effective in preventing contamination in colorectal cancer organoids without negatively impacting growth.[8][9] |
| Gentamicin | Gram-positive and Gram-negative bacteria, Mycoplasma | 50 µg/mL | Varies | A broader-spectrum antibiotic.[1][3] |
| Amphotericin B | Fungi (Yeast and Mold) | 0.25-2.5 µg/mL | Varies | Can be toxic to cells at higher concentrations. |
| Mycoplasma Removal Agents (e.g., Plasmocin) | Mycoplasma | 0.2-0.5 µg/mL | 0.5-250 µg/mL | Specific reagents designed to eliminate mycoplasma with potentially lower cytotoxicity than traditional antibiotics.[1][6] |
Experimental Protocols
Protocol 1: Aseptic Technique for Organoid Culture Maintenance
-
Preparation:
-
Wear appropriate PPE (lab coat, gloves).
-
Ensure the biosafety cabinet (BSC) sash is at the correct height.
-
Turn on the BSC blower for at least 10-15 minutes before starting work.
-
Spray the interior surfaces of the BSC with 70% ethanol and wipe with a sterile wipe.
-
Spray all items (media bottles, pipette boxes, etc.) with 70% ethanol before placing them in the BSC.[12]
-
-
Execution:
-
Arrange materials in the BSC to maintain a clear workflow from clean to dirty areas.
-
Perform all manipulations in the central area of the work surface.
-
Avoid passing non-sterile items over sterile items.
-
Do not touch the sterile inner surfaces of plates, caps, or flasks.
-
Use a fresh sterile pipette for each reagent and culture.
-
If a bottle neck or cap is accidentally touched, disinfect it with 70% ethanol.
-
Work efficiently and deliberately to minimize the time cultures are exposed to the environment.
-
-
Completion:
-
Close all media and reagent containers tightly.
-
Remove all waste from the BSC.
-
Disinfect the work surface again with 70% ethanol.
-
Turn off the BSC blower (or follow lab-specific procedures).
-
Protocol 2: Mycoplasma Detection by PCR
This is a generalized protocol; always refer to the specific instructions of your chosen PCR-based mycoplasma detection kit.
-
Sample Preparation:
-
In a BSC, collect 1 mL of culture supernatant from the organoid culture to be tested.
-
Centrifuge the supernatant at a low speed (e.g., 200 x g for 5 minutes) to pellet any cells.
-
Transfer the supernatant to a new sterile microfuge tube. This is your test sample.
-
-
PCR Reaction Setup:
-
In a designated PCR clean area, prepare the PCR reaction mix according to the kit manufacturer's instructions. This typically includes a master mix, primers, and nuclease-free water.
-
Add a small volume (e.g., 1-2 µL) of your culture supernatant sample to the PCR tube.
-
Include a positive control (provided in the kit) and a negative control (nuclease-free water) in separate tubes.
-
-
PCR Amplification:
-
Place the PCR tubes in a thermal cycler.
-
Run the PCR program as specified in the kit's protocol.
-
-
Result Analysis:
-
Analyze the PCR products by gel electrophoresis.
-
A band of the correct size in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
-
Visualizations
Caption: Workflow for preventing microbial contamination in new organoid cultures.
Caption: Decision tree for troubleshooting suspected microbial contamination.
References
- 1. Identification and sterilization strategy of organoid contamination (1) [absin.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clinical risk factors and pattern of initial fungal contamination in endoscopic biopsy-derived gastrointestinal cancer organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects and Eradication of Mycoplasma Contamination on Patient-derived Colorectal Cancer Organoid Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects and Eradication of Mycoplasma Contamination on Patient-derived Colorectal Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Standardizing Patient-Derived Organoid Generation Workflow to Avoid Microbial Contamination From Colorectal Cancer Tissues [frontiersin.org]
- 9. Standardizing Patient-Derived Organoid Generation Workflow to Avoid Microbial Contamination From Colorectal Cancer Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. aurogene.eu [aurogene.eu]
- 12. Essential Guidelines for Manufacturing and Application of Organoids [ijstemcell.com]
Technical Support Center: Organoid Culture Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common issues encountered during organoid formation and culture.
Frequently Asked Questions (FAQs)
Q1: My organoids are not forming after seeding the cells/crypts. What are the possible reasons?
A1: Failure of organoid formation can stem from several factors:
-
Poor quality of starting material: Ensure the initial cell population is healthy and viable. For tissue-derived organoids, use fresh samples whenever possible, as frozen samples may have lower viability.[1]
-
Suboptimal seeding density: Too low a density may prevent the cell-cell interactions necessary for self-organization, while too high a density can lead to nutrient depletion and cell death.[2] It's crucial to optimize the seeding density for your specific cell type.[2]
-
Incorrect extracellular matrix (ECM) consistency: The ECM, such as Matrigel, should be kept on ice to remain liquid during cell embedding.[3] Pre-warming plates is also critical to ensure proper polymerization and prevent crypts from sticking to the well surface.
-
Inappropriate media formulation: The culture medium must contain the necessary growth factors and inhibitors to support the proliferation and differentiation of the specific organoid type. Ensure all components are fresh and at the correct concentrations.[4]
Q2: My organoids are forming, but they are small, cystic, or have an abnormal morphology. What should I do?
A2: Abnormal organoid morphology is a common issue:
-
Media composition: The balance of growth factors and inhibitors in the media is critical for proper development. For instance, in intestinal organoids, Wnt signaling is crucial for maintaining stemness and driving budding.[5][6] An imbalance can lead to the formation of thin-walled, cystic structures instead of complex, budding organoids.
-
ECM quality and concentration: The ECM provides essential structural and biochemical cues.[7][8] Lot-to-lot variability in ECM preparations can affect organoid development. It is advisable to test new batches of ECM for their ability to support robust organoid growth.
-
Passaging technique: The method of passaging (e.g., mechanical vs. enzymatic dissociation) and the size of the organoid fragments can influence subsequent growth and morphology.[9][10]
Q3: My organoid culture is experiencing widespread cell death or fails after passaging. How can I improve viability?
A3: Cell death can occur at various stages and for multiple reasons:
-
Passaging stress: Dissociation of organoids into single cells can be stressful.[3] The addition of a ROCK inhibitor, such as Y-27632, to the culture medium after passaging can significantly improve cell survival by preventing anoikis (apoptosis due to loss of cell-matrix interactions).[11]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to culture failure.[11] Strict aseptic techniques and regular testing for mycoplasma are essential.
-
Nutrient depletion and waste accumulation: As organoids grow larger, the diffusion of nutrients to the core and the removal of waste products become limited, leading to necrosis.[12] Ensure timely passaging before organoids become too large and the lumen fills with dead cells.[9]
-
Cryopreservation and thawing: Improper freezing and thawing techniques can damage organoids and reduce viability.[11] Use a controlled-rate freezing method and thaw vials quickly at 37°C.[2]
Q4: There is a high degree of variability in the size and shape of my organoids. How can I achieve a more uniform culture?
A4: Reducing variability is key for reproducible downstream assays:
-
Standardize seeding density: Seeding a consistent number of cells or organoid fragments per well is crucial for achieving uniformity.[9][10]
-
Homogenize organoid fragments: After dissociation, aim for a suspension of uniformly sized fragments. This can be achieved through careful mechanical disruption or by passing the suspension through a filter.
-
Optimize ECM embedding: Ensure an even distribution of cells or fragments within the ECM dome to prevent clumping and the formation of irregularly shaped organoids.[2]
Data Presentation
Table 1: Common Media Components for Human Organoid Culture
| Component | Final Concentration | Purpose | Reference |
| Advanced DMEM/F12 | - | Basal Medium | |
| HEPES | 10 mM | Buffering agent | |
| L-Glutamine | 1x | Amino acid source | |
| Penicillin/Streptomycin | 1x | Antibiotics | [11] |
| N-2 Supplement | 1x | Supports neuronal differentiation | [11] |
| B-27 Supplement | 1x | Supports neuronal survival and differentiation | [11] |
| N-Acetylcysteine | 1 mM | Antioxidant | [11] |
| EGF (Epidermal Growth Factor) | 50 ng/mL | Promotes proliferation | [11] |
| Noggin | 100 ng/mL | BMP inhibitor, maintains stemness | [11] |
| R-spondin 1 | 500 ng/mL - 1 µg/mL | Wnt agonist, promotes stem cell proliferation | [11] |
| Wnt-3A | 100 ng/mL or 50% conditioned medium | Wnt pathway activator | |
| Y-27632 (ROCK inhibitor) | 10 µM | Improves cell survival after dissociation | |
| A83-01 | 500 nM | TGF-β inhibitor | [13] |
| SB202190 | 10 µM | p38 MAP kinase inhibitor | [13] |
| Gastrin I | 10 nM | Promotes proliferation in gastric organoids | [13] |
| Nicotinamide | 10 mM | Delays differentiation | [13] |
Table 2: Troubleshooting Guide for Poor Organoid Formation
| Issue | Potential Cause | Recommended Solution | Reference |
| No organoid formation | Low cell viability | Use fresh tissue; optimize dissociation protocol to minimize cell death. | [1] |
| Incorrect seeding density | Perform a titration to find the optimal seeding density. | [2] | |
| Poor ECM quality or polymerization | Use pre-warmed plates and ice-cold ECM; test new lots of ECM. | [3] | |
| Small or cystic organoids | Suboptimal media composition | Adjust concentrations of key growth factors (e.g., Wnt, R-spondin, Noggin). | [5][6] |
| High passage number | Return to an earlier passage stock; re-evaluate passaging strategy. | ||
| Organoid death after passaging | Anoikis | Supplement media with ROCK inhibitor (Y-27632) for 2-4 days post-passage. | |
| Over-dissociation | Use gentle mechanical dissociation or optimize enzymatic digestion time. | ||
| Heterogeneous organoid size | Inconsistent seeding | Ensure a single-cell or uniform fragment suspension for seeding. | [9][10] |
| Cell clumping in ECM | Gently mix cells/fragments thoroughly with ECM before plating. | [2] | |
| Dark lumen/necrotic core | Organoids are too large | Passage cultures more frequently, before the lumen becomes dark. | [9] |
| Nutrient diffusion limitation | Consider using specialized culture plates or microfluidic devices to improve nutrient exchange. |
Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay
This protocol provides a method for quantifying the number of viable cells in an organoid culture by measuring ATP levels.
Materials:
-
Organoid culture in a multi-well plate
-
ATP-based viability assay kit (e.g., CellTiter-Glo® 3D)
-
Phosphate-buffered saline (PBS)
-
Luminometer-compatible opaque-walled multi-well plates
-
Multichannel pipette
Procedure:
-
Remove the culture plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Carefully remove the culture medium from each well without disturbing the ECM domes.
-
Add a volume of assay reagent equal to the volume of the remaining ECM and medium in the well (typically a 1:1 ratio).
-
Mix the contents of the wells thoroughly to lyse the organoids and release ATP. This can be done by placing the plate on a shaker for 5-10 minutes.
-
Incubate the plate at room temperature for 20-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.[14][15][16]
Protocol 2: Whole-Mount Immunofluorescent Staining
This protocol allows for the visualization of protein expression and localization within intact organoids.
Materials:
-
Organoid culture
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% horse serum and 0.5% Triton X-100)
-
Primary antibodies
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: Carefully remove the culture medium and wash the organoids twice with PBS. Fix the organoids within the ECM domes with 4% PFA for 30-60 minutes at room temperature.
-
Washing: Gently wash the fixed organoids three times with PBS for 10 minutes each to remove the fixative.
-
Permeabilization: Incubate the organoids in permeabilization buffer for 2-4 hours at room temperature or overnight at 4°C to allow antibody penetration.
-
Blocking: Block non-specific antibody binding by incubating the organoids in blocking buffer for at least 1-2 hours at room temperature.[8]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the organoids overnight at 4°C.[8]
-
Washing: Wash the organoids three times with PBS containing 0.1% Tween-20 for 15 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate with the organoids for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
Washing: Repeat the washing step as in step 6.
-
Counterstaining: Incubate the organoids with a nuclear counterstain like DAPI for 15-20 minutes at room temperature.
-
Mounting and Imaging: Wash the organoids a final three times with PBS. Mount the stained organoids on a slide with an appropriate mounting medium and image using a confocal microscope.
Mandatory Visualization
References
- 1. Wnt signaling in gut organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antbioinc.com [antbioinc.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Wnt signaling is boosted during intestinal regeneration by a CD44-positive feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. regenhealthsolutions.info [regenhealthsolutions.info]
- 7. Protocol for whole-mount immunofluorescence staining of ECM gel-embedded innervated pancreatic organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. A Method for Drug Sensitivity Activity Testing of Organoids [absin.net]
- 15. noninbio.com [noninbio.com]
- 16. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Matrigel Concentration for Organoid Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for optimizing Matrigel concentration in various organoid culture systems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Matrigel concentration for organoid culture?
A1: The optimal Matrigel concentration is highly dependent on the organoid type and the specific experimental goals. There is no single concentration that works for all models. It is crucial to empirically determine the best concentration for your specific cell type. However, published studies provide excellent starting points for various organoids. For example, a 50% Matrigel concentration has been shown to be optimal for the 3D growth of colonic organoids, yielding a higher percentage of formation compared to 25%, 75%, or 100% concentrations[1]. For some applications, like inner ear organoids, concentrations as low as 1% Matrigel in the culture medium can be effective[2].
Q2: How does Matrigel concentration affect organoid development?
A2: Matrigel concentration directly influences the biophysical and biochemical properties of the culture environment. Key effects include:
-
Stiffness (Elastic Modulus): Higher Matrigel concentrations create a stiffer matrix[3][4]. Matrix stiffness can significantly impact organoid development, such as promoting more branching in pancreatic organoids or influencing cell proliferation and gene expression in cancer organoids[3][5].
-
Growth Factor Concentration: Matrigel contains various growth factors. Diluting Matrigel alters the concentration of these endogenous factors, which can influence cell behavior[6][7].
-
Nutrient and Gas Diffusion: The density of the matrix can affect the diffusion of nutrients, oxygen, and metabolic waste, potentially impacting organoid growth and viability.
-
Morphology: For cerebral organoids, the method of Matrigel delivery (embedding vs. solubilized in media) and its concentration can drive distinct morphological outcomes and influence cell fate, with high concentrations promoting choroid plexus fate[8].
Q3: Can I use less Matrigel to reduce costs?
A3: Yes, several studies have shown that lower concentrations of Matrigel can be as effective, or even superior, to 100% Matrigel. For instance, diluting Matrigel to 50% for colonoid culture not only improved the formation rate but also represents a significant cost saving[1]. It is recommended to perform a titration experiment to find the minimal concentration that maintains robust 3D structure and healthy growth for your specific organoid model[9][10].
Q4: How do I recover organoids from Matrigel for passaging or analysis?
A4: Organoids can be recovered from the Matrigel dome by depolymerizing the matrix. This is typically achieved using a combination of mechanical disruption and a cell recovery solution that works at low temperatures (on ice)[11]. Gentle pipetting or using an orbital shaker can help break down the dome[11]. For dissociation into single cells for passaging or flow cytometry, enzymes like TrypLE™ or Dispase® can be used after the initial recovery[10][11]. It is critical to thoroughly wash the recovered organoids or cells to remove any residual recovery solution or enzymes before replating[6].
Troubleshooting Guide
Problem 1: Poor Matrigel Dome Formation (Domes Spread Out or Flatten)
-
Possible Cause: The surface of the culture plate may be too hydrophilic, or the Matrigel mixture was not kept sufficiently cold before plating.[12]
-
Solution:
-
Plate Conditioning: Pre-incubate tissue culture-treated plates in a 37°C incubator, sometimes overnight. This helps in the formation of stable domes.[13][14][15]
-
Temperature Control: Ensure Matrigel, all reagents mixed with it, and pipette tips are kept on ice at all times before plating. Matrigel will begin to polymerize above 10°C.[15][16][17]
-
Residual Reagents: Inadequate washing of organoid fragments after dissociation can leave residual enzymes that disrupt Matrigel polymerization. Ensure thorough washing steps.[6][16]
-
Plating Technique: Dispense the Matrigel/cell mixture slowly into the center of the well to form a distinct droplet. Avoid introducing air bubbles.[15][18]
-
Problem 2: Inconsistent Organoid Size and Number Per Well
-
Possible Cause: Uneven distribution of organoid fragments in the Matrigel solution before plating. Heavier fragments may settle to the bottom of the tube.
-
Solution:
Problem 3: Organoids Are Not Growing or Look Unhealthy (Dark Centers, No Budding)
-
Possible Cause: The Matrigel concentration may be too high, creating a matrix that is too stiff or limits nutrient diffusion. Alternatively, the seeding density could be too high.
-
Solution:
-
Optimize Concentration: Test a range of lower Matrigel concentrations (e.g., 75%, 50%). A softer matrix may be more conducive to the growth of your specific organoid type.[1][3]
-
Adjust Seeding Density: Reduce the number of organoids or cells seeded per dome. Over-seeding can lead to rapid nutrient depletion and the formation of a necrotic core.
-
Culture Medium: Ensure the culture medium is fresh and changed regularly (typically every 2-3 days) to provide adequate nutrients.[13][17]
-
Data Summary: Recommended Matrigel Concentrations
The optimal concentration should always be determined experimentally. The following table provides starting points based on published literature.
| Organoid Type | Recommended Starting Concentration | Key Findings & Notes | Citations |
| Colon | 50% (v/v with media) | 50% supported the highest percentage of colonoid formation compared to 25%, 75%, and 100%. | [1] |
| Cerebral (Brain) | 0-3% (v/v solubilized in media) or 100% embedding | Can be cultured without embedding by adding low concentrations of Matrigel directly to the media. Higher concentrations promote choroid plexus fate. | [8][19][20][21] |
| Pancreas | 25% - 75% | Higher concentrations (stiffer matrix) resulted in organoids with more branching. | [3] |
| Liver | 25% - 50% | Organoids can be maintained in concentrations as low as 6.25%, but this may affect 3D structure. | [9][22] |
| Intestinal (Human) | 55% - 65% | Used for routine culture and passaging of human intestinal organoids. | [13] |
| Inner Ear | 1% - 10% (v/v in media) | An effective concentration (EC50) of 0.2% was calculated to produce 50% cystic organoids. | [2] |
Experimental Protocols
Protocol: Determining Optimal Matrigel Concentration
This protocol provides a framework for testing different Matrigel concentrations to identify the optimal condition for your organoid culture.
Materials:
-
Organoid source (e.g., isolated primary tissue crypts or pluripotent stem cells)
-
Corning® Matrigel® Matrix (keep on ice at all times)
-
Basal culture medium (ice-cold)
-
Complete culture medium with growth factors
-
Pre-warmed 24-well tissue culture-treated plates
-
Ice bucket, pre-chilled pipette tips, and sterile tubes
Methodology:
-
Preparation of Matrigel Dilutions:
-
On ice, prepare a set of Matrigel dilutions. For example, to test 25%, 50%, and 75% concentrations, mix Matrigel with ice-cold basal medium in the appropriate ratios in sterile, pre-chilled tubes.
-
Example for one 50 µL dome at 50%: Mix 25 µL of Matrigel with 25 µL of ice-cold basal medium.
-
-
Cell/Organoid Preparation:
-
Isolate and prepare your cells or organoid fragments according to your standard protocol.
-
Centrifuge the cell/fragment suspension to obtain a pellet. Carefully remove all supernatant to avoid residual enzymes that could interfere with gelling.[6]
-
-
Embedding in Matrigel:
-
Resuspend the cell/organoid pellet in each of the prepared Matrigel dilutions on ice. Work quickly to prevent premature gelling. The number of cells/fragments per dome should be kept consistent across all conditions.
-
-
Plating Domes:
-
Using a pre-chilled pipette tip, carefully dispense a 50 µL drop of the cell/Matrigel suspension into the center of a well of a pre-warmed 24-well plate.[18]
-
Repeat for each concentration, plating several replicate domes for statistical validity.
-
-
Polymerization:
-
Culture and Analysis:
-
Once the domes are solid, gently add 500 µL of complete culture medium to each well, taking care not to disturb the domes.[18]
-
Culture the organoids for a defined period (e.g., 7-10 days), replacing the medium every 2-3 days.
-
Analyze the outcomes. Quantify metrics such as:
-
Organoid Formation Efficiency: The percentage of seeded units that form organoids.
-
Size and Morphology: Measure the diameter or area of the organoids using brightfield microscopy and imaging software.
-
Viability: Use live/dead staining assays.
-
Marker Expression: Perform immunostaining or qPCR for lineage-specific markers.
-
-
Visualizations
Experimental and Logical Workflows
Caption: Experimental workflow for optimizing Matrigel concentration.
Caption: Troubleshooting logic for poor Matrigel dome formation.
Signaling Pathway Diagram
Caption: Effect of matrix stiffness on YAP-SOX9 signaling in organoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrigel is required for efficient differentiation of isolated, stem cell-derived otic vesicles into inner ear organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quantification of Visco-Elastic Properties of a Matrigel for Organoid Development as a Function of Polymer Concentration [frontiersin.org]
- 4. Effects of hydrogel stiffness and viscoelasticity on organoid culture: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. corning.com [corning.com]
- 7. corning.com [corning.com]
- 8. Matrigel Tunes H9 Stem Cell-Derived Human Cerebral Organoid Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. corning.com [corning.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. corning.com [corning.com]
- 17. researchgate.net [researchgate.net]
- 18. cincinnatichildrens.org [cincinnatichildrens.org]
- 19. Matrigel Solution Whole Brain Cerebral Organoids for Increased Throughput | AIChE [proceedings.aiche.org]
- 20. researchgate.net [researchgate.net]
- 21. A simplified protocol for the generation of cortical brain organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Generation of multi-cellular human liver organoids from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Batch-to-Batch Variability in Organoid Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in their organoid culture experiments.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Organoid Size and Morphology
Question: My organoids display significant inconsistency in size and shape from one batch to another, and even within the same batch. What are the likely causes, and how can I improve uniformity?
Answer: Variability in organoid size and morphology is a frequent challenge that can affect the reliability of downstream assays. The primary contributing factors include:
-
Inconsistent Initial Seeding Density: The number of starting cells or tissue fragments is a critical parameter. High densities can lead to nutrient deficits and the formation of large organoids with necrotic cores, whereas low densities may result in the failure of organoid formation.[1]
-
Heterogeneity of the Starting Cell Population: The initial cell suspension might contain a mixture of stem cells, differentiated cells, and cell debris, resulting in asynchronous growth and varied morphologies.[1]
-
Uneven Distribution in Extracellular Matrix (ECM): Inadequate mixing of cells within the ECM can cause clumping, leading to irregularly shaped and sized organoids.[1]
-
Lot-to-Lot Variability of ECM: Basement membrane extracts such as Matrigel® can exhibit batch-to-batch differences in protein composition and stiffness, which can impact organoid development.[1][2][3][4][5][6]
Solutions:
-
Optimize Seeding Density: Conduct a titration experiment to identify the ideal seeding density for your specific cell type and experimental goals. The aim is to achieve a density that produces a high percentage of viable, uniformly sized organoids.[1]
-
Enrich for Stem Cells: When feasible, employ cell sorting techniques to enrich the stem cell population (e.g., Lgr5+ cells for intestinal organoids) to promote more synchronous growth.[1]
-
Ensure Homogeneous Cell Suspension: Gently but thoroughly mix the cell suspension with the ECM on ice to guarantee an even distribution before plating.[1]
-
Qualify New Lots of ECM: Before use in large-scale experiments, test new batches of ECM to confirm they support consistent organoid formation and growth in comparison to previous lots.[1]
-
Automation: Utilize automated systems for precise and repeatable dispensing of cell/ECM mixtures.[2][7][8][9][10]
Issue 2: Poor Organoid Viability or Culture Failure
Question: My organoids are failing to form, or they are dying soon after seeding or passaging. What could be the issue?
Answer: Organoid culture failure can be due to several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Culture Medium: The composition and quality of the culture medium are critical. Inconsistent preparation, improper storage of components, or lot-to-lot variability in growth factors can negatively affect organoid health.[11]
-
Incorrect Handling During Passaging: The methods used for organoid dissociation and re-plating can impact viability. Over-digestion with enzymes or harsh mechanical disruption can damage cells.
-
Poor Cryopreservation and Thawing Techniques: Suboptimal freezing and thawing procedures can lead to significant cell death and subsequent culture failure.[12]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can quickly lead to culture death.
Solutions:
-
Strict Quality Control of Media: Prepare fresh media regularly, store components at the recommended temperatures, and use high-quality, lot-tested reagents.[1] Standardize the production and purification of growth factors to ensure their stability and activity.[11]
-
Standardize Passaging Protocol: Optimize and standardize your passaging protocol, including enzyme concentrations, incubation times, and mechanical dissociation forces.
-
Standardize Cryopreservation and Thawing: Use a controlled-rate freezing container and a validated cryopreservation medium. Thaw vials rapidly in a 37°C water bath and immediately transfer the contents to fresh, pre-warmed medium.[1]
-
Aseptic Technique: Always practice strict aseptic technique and regularly test your cultures for mycoplasma contamination.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of batch-to-batch variability in organoid cultures?
A1: The main sources of variability can be categorized as follows:
-
Biological Variability: This includes differences between cell donors (in the case of primary tissues), the heterogeneity of the initial cell population, and the stochastic nature of self-organization.[2][13][14][15]
-
Technical Variability: This arises from inconsistencies in laboratory procedures, such as variations in cell seeding density, media preparation, passaging techniques, and the experience level of the operator.[16] Manual handling is a significant contributor to this.[2][7][8]
-
Reagent Variability: The most significant factor here is the lot-to-lot variability of the extracellular matrix (ECM), such as Matrigel, which has an undefined composition.[2][3][4][5][6] Growth factors and other media supplements can also vary between batches.[11]
Q2: How can I standardize my organoid culture protocol to improve reproducibility?
A2: Standardization is key to reducing variability. Focus on the following areas:
-
Detailed Protocols: Create and adhere to detailed, step-by-step standard operating procedures (SOPs) for all aspects of the culture process, from cell isolation to harvesting.
-
Quality Control Checkpoints: Implement regular quality control checks, including cell viability assessments, morphological analysis, and functional assays.[17][18][19][20]
-
Reagent Qualification: Test and validate new lots of critical reagents, especially ECM and growth factors, before incorporating them into your experiments.[1]
-
Automation: Where possible, use automated liquid handling systems for tasks like media changes and cell seeding to reduce human error.[7][8][9][21]
Q3: Are there alternatives to Matrigel that can reduce variability?
A3: Yes, the undefined nature of Matrigel is a major source of inconsistency.[2][3][4][5][6] The field is moving towards more defined and reproducible matrices:
-
Synthetic Hydrogels: These are chemically defined and offer precise control over biochemical and mechanical properties.[3][5]
-
Biopolymer-based Matrices: These include materials derived from natural sources like collagen, hyaluronic acid, and fibrin, which can be used alone or in combination to create a more defined environment.[3][22][23]
-
Decellularized ECM (dECM): While still biologically derived, dECM from specific tissues can provide a more tissue-relevant and potentially more consistent scaffold than Matrigel.[22]
Data Presentation
Table 1: Comparison of Extracellular Matrix (ECM) Options for Organoid Culture
| ECM Type | Composition | Reproducibility | Biological Relevance | Key Considerations |
| Matrigel®/Basement Membrane Extract | Undefined mixture of laminin, collagen IV, entactin, and growth factors[2][3][4] | Low due to batch-to-batch variability[2][3][4][5][6] | High, supports a wide range of organoids | Animal-derived, undefined composition limits clinical translation[2][3] |
| Natural Biopolymers (e.g., Collagen, Fibrin) | Defined (single component) or semi-defined (mixtures)[22][23] | Moderate to High | High, components of native ECM | May require optimization of concentration and cross-linking |
| Synthetic Hydrogels (e.g., PEG, Hyaluronic Acid-based) | Fully defined and tunable[3][5] | High | Lower intrinsic bioactivity, may require incorporation of cell-adhesive motifs | Allows for precise control over mechanical and biochemical properties[5] |
| Decellularized ECM (dECM) | Tissue-specific, complex mixture of ECM proteins[22] | Moderate | Very high, mimics native tissue microenvironment | Variability can still exist depending on the source tissue and decellularization process |
Experimental Protocols
Protocol 1: Quality Control of a New Batch of Extracellular Matrix (ECM)
This protocol outlines a method to qualify a new lot of ECM (e.g., Matrigel) against a previously validated lot to ensure consistency in organoid formation.
-
Preparation: Thaw the new and old lots of ECM on ice. Pre-cool all pipette tips and labware that will come into contact with the ECM.
-
Cell Seeding: Prepare a single-cell suspension of your chosen cell line at a predetermined optimal concentration.
-
ECM-Cell Mixture: In parallel, mix the cell suspension with the new ECM and the old ECM at your standard ratio. Ensure thorough but gentle mixing to achieve a homogenous suspension.
-
Plating: Plate the ECM-cell mixtures as domes in separate, clearly labeled multi-well plates.[10]
-
Incubation and Culture: Allow the domes to solidify at 37°C, then add pre-warmed culture medium. Culture the organoids under standard conditions for a defined period (e.g., 7-10 days).
-
Analysis: At regular intervals, assess the organoids for:
-
Formation Efficiency: Quantify the percentage of seeded units that form viable organoids.
-
Morphology and Size: Using brightfield microscopy and image analysis software, measure the diameter and circularity of the organoids.[17][24]
-
Viability: Perform a cell viability assay (e.g., ATP-based luminescence assay) at the end of the culture period.
-
-
Comparison: Compare the results from the new ECM lot to the old lot. The new lot is considered qualified if the organoid formation efficiency, size, morphology, and viability are within a predefined acceptable range of the old lot.
Mandatory Visualizations
Caption: A standardized workflow for organoid culture.
Caption: A decision tree for troubleshooting organoid variability.
Caption: Simplified canonical Wnt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies to overcome the limitations of current organoid technology - engineered organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproducible extracellular matrices for tumor organoid culture: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Automating Brain Organoid Culture Process | Molecular Devices [moleculardevices.com]
- 8. An Automated Organoid Platform with Inter-organoid Homogeneity and Inter-patient Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. biocompare.com [biocompare.com]
- 11. Standardization of organoid culture in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Essential Guidelines for Manufacturing and Application of Organoids [ijstemcell.com]
- 13. Evaluation of variability in human kidney organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing donor-to-donor variability in human intestinal organoid cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Organoids are not organs: Sources of variation and misinformation in organoid biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Essential Guidelines for Manufacturing and Application of Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Standardization and quality assessment for human intestinal organoids [frontiersin.org]
- 19. selectscience.net [selectscience.net]
- 20. Organoid Culture QC | Sartorius [sartorius.com]
- 21. Automation of Organoid Cultures: Current Protocols and Applications : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 22. Engineering the Extracellular Matrix for Organoid Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Organoid Differentiation Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during organoid differentiation.
Troubleshooting Guide
Issue 1: High Variability in Organoid Size and Morphology
Q: My organoids are inconsistent in size and shape within the same batch. What could be the cause and how can I improve uniformity?
A: Variability in organoid size and shape is a frequent issue that can affect the reproducibility of experiments. Several factors can contribute to this problem:
-
Inconsistent Initial Seeding Density: The number of starting cells or tissue fragments is critical. High-density seeding can lead to nutrient and oxygen limitations, resulting in large, necrotic organoids, while low-density seeding may lead to failed organoid formation.
-
Heterogeneity of the Starting Cell Population: The initial cell suspension might contain a mixture of stem cells, differentiated cells, and cell debris, leading to asynchronous growth and diverse morphologies.
-
Uneven Distribution in Extracellular Matrix (ECM): Improper mixing of cells within the ECM can cause clumping, leading to irregularly shaped and sized organoids.
-
Lot-to-Lot Variability of ECM: Basement membrane extracts like Matrigel® can have batch-to-batch differences in protein composition and stiffness, which can affect organoid development.
Recommended Solutions:
-
Optimize Seeding Density: Perform a titration experiment to determine the optimal seeding density for your specific cell type.
-
Enrich for Stem Cells: Utilize cell sorting techniques (e.g., FACS for Lgr5+ cells for intestinal organoids) to create a more homogenous starting population for synchronous growth.
-
Ensure Homogeneous Cell Suspension: Gently but thoroughly mix the cell suspension with the ECM on ice to ensure even distribution before plating.
-
Qualify New Lots of ECM: Test new batches of ECM to ensure they support consistent organoid formation and growth compared to previous lots.
| Organoid Type | Recommended Seeding Density | Expected Outcome |
| Human Intestinal | 10,000 organoids/mL of ECM[1] | Formation of crypt-like structures within 7-12 days. |
| Mouse Intestinal | Up to 200 organoids per 50 µL dome[2] | Recovery and budding within one to two passages. |
| Cerebral | 12-16 embryoid bodies per Matrigel® droplet[3] | Development of expanded neuroepithelia. |
| Liver | ~25-50 progenitors per 10 µL dome[4] | Formation of mature liver organoids after differentiation protocol. |
Issue 2: Poor Organoid Viability and Culture Failure
Q: My organoids are not forming, or they are dying shortly after seeding or passaging. What are the common reasons for this?
A: Organoid culture failure can be attributed to several factors, often acting in combination:
-
Suboptimal Culture Medium: The composition and freshness of the culture medium are critical. Using medium older than two weeks can lead to excessive differentiation and cell death.[5]
-
Passaging Technique: The method of passaging can significantly impact organoid viability. Both mechanical and enzymatic dissociation can be harsh on the cells.[6] Overly aggressive pipetting can cause mechanical damage and shear stress.[6]
-
Incorrect Centrifugation: Inappropriate centrifugation speed, temperature, and duration can lead to mechanical stress and cell damage.[6]
-
Suboptimal ECM Embedding: If organoids are not fully embedded within the ECM dome and come into contact with the plastic of the culture dish, it can trigger differentiation and cell death.[7]
Recommended Solutions:
-
Use Freshly Prepared Medium: Ensure that the complete culture medium is less than two weeks old when stored at 2-8°C. Prepare fresh media on the day of use if organoids are not recovering well.[5]
-
Optimize Passaging:
-
Enzymatic Digestion: Use appropriate digestion enzymes and optimize incubation time and temperature. Store digestion medium in aliquots at -20°C.[6]
-
Mechanical Dissociation: Be gentle when pipetting to break up organoids. Avoid excessive force to prevent cell damage.[6]
-
ROCK Inhibitor: For sensitive organoid types, supplement the medium with a ROCK inhibitor like Y-27632 during passaging to improve cell viability.[8]
-
-
Proper ECM Embedding: Ensure organoids are fully suspended within the ECM dome and do not touch the bottom of the well. Inverting the culture vessel during polymerization can help maintain the dome structure.[9]
Issue 3: Inefficient or Inconsistent Differentiation
Q: My organoids are not differentiating into the desired cell lineages, or the differentiation is highly variable between batches. How can I troubleshoot this?
A: Inconsistent differentiation is a significant challenge in organoid research, often stemming from the complexity of the biological system and the culture conditions.[10]
-
Incorrect Signaling Factor Concentrations: The precise concentration and timing of growth factor and small molecule administration are crucial for guiding differentiation along specific pathways.
-
Variability in Starting Population: As mentioned earlier, a heterogeneous starting population can lead to varied differentiation outcomes.
-
Lack of Essential Cellular Interactions: Some organoid models may lack necessary supporting cell types, such as stromal, vascular, or immune cells, which can impact maturation and differentiation.[9]
-
Cellular Stress: The absence of a functional vascular system in organoids can lead to cellular stress, including increased glycolysis and ER stress, which can impair cell-subtype specification.[11]
Recommended Solutions:
-
Strict Adherence to Protocols: Follow established and validated protocols for differentiation, paying close attention to the concentrations and timing of all reagents.
-
Quality Control of Reagents: Use high-quality, tested growth factors and small molecules to ensure consistent bioactivity.
-
Enrichment of Progenitor Cells: Start with a more defined population of stem or progenitor cells to improve the reproducibility of differentiation.
-
Co-culture Systems: Consider co-culturing organoids with other cell types, such as endothelial cells or immune cells, to provide a more in vivo-like microenvironment and promote maturation.[12]
Frequently Asked Questions (FAQs)
Q1: How can I minimize variability in my organoid cultures?
A1: To reduce variability, it is crucial to standardize as many aspects of the culture process as possible. This includes using a consistent and optimized cell seeding density, enriching for the target stem cell population, ensuring a homogenous cell suspension in the ECM, and qualifying new batches of critical reagents like Matrigel®.[13] Implementing standardized operating procedures (SOPs) for all handling steps and culture timelines is also highly recommended.[13]
Q2: What is the best way to passage organoids?
A2: The optimal passaging method depends on the organoid type. For some, like human colon organoids, single-cell passaging using reagents like TrypLE™ Express can produce more uniform cultures.[8] For others, mechanical fragmentation is preferred. Regardless of the method, it is important to be gentle to avoid excessive cell death. Adding a ROCK inhibitor, such as Y-27632, to the culture medium during passaging can significantly improve cell viability, especially for sensitive organoid types.[8]
Q3: How do I properly embed organoids in Matrigel®?
A3: Proper embedding is critical for successful organoid culture. Here are key steps:
-
Thaw Matrigel® on ice to prevent premature polymerization.[14]
-
Pre-chill all pipette tips and culture plates that will come into contact with the Matrigel®.[14]
-
Resuspend the cell pellet or organoid fragments in the ice-cold Matrigel®.
-
Dispense the Matrigel®/cell mixture as a dome in the center of the well, avoiding contact with the well sides.
-
Polymerize the domes at 37°C for at least 30 minutes before adding the culture medium.[14] Gently add the medium to the side of the well to avoid disrupting the dome.[15]
Q4: My cerebral organoids are forming large fluid-filled cysts. Is this normal?
A4: The formation of fluid-filled cysts can be a common issue in some cerebral organoid protocols and may indicate unwanted non-neural differentiation.[15] Optimizing the early embryoid body (EB) formation and neural induction phases can help restrict this and improve the generation of morphologically uniform cerebral organoids.[15]
Experimental Protocols
Protocol 1: Whole-Mount Immunofluorescence Staining of Organoids
This protocol details the steps for fixing, permeabilizing, and staining whole-mount organoids for imaging.
-
Fixation:
-
Gently remove the culture medium and wash the organoids twice with 1X PBS.
-
Fix the organoids in their Matrigel® domes with 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature. Note that Matrigel® will partially dissolve in PFA.
-
-
Permeabilization and Blocking:
-
Transfer the fixed organoids to an appropriate container (e.g., 8-well chamber slide).
-
Permeabilize the organoids with a blocking buffer containing 5% serum (from the same species as the secondary antibody) and 0.5% Triton X-100 in 1X PBS overnight at 4°C or for 2-4 hours at room temperature.
-
-
Primary Antibody Staining:
-
Dilute the primary antibody in the blocking buffer.
-
Incubate the organoids with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Staining and Counterstaining:
-
Wash the organoids three times with 1X PBS.
-
Incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, overnight at 4°C.
-
For nuclear counterstaining, incubate with DAPI solution (5 µg/mL in 1X PBS) for 15-20 minutes at room temperature.
-
-
Washing and Imaging:
-
Wash the organoids three times with 1X PBS.
-
The stained organoids are now ready for imaging using a confocal microscope.
-
Protocol 2: Cell Viability Assay for Organoids
This protocol describes a method for assessing organoid viability using a luminescence-based assay.
-
Plate Preparation:
-
Equilibrate the 96-well plate containing the treated organoids to room temperature for approximately 20 minutes.[16]
-
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® 3D reagent and warm to room temperature.
-
Combine the CellTiter-Glo® 3D reagent and DMEM/F-12 at a 5:3 ratio.[16]
-
-
Lysis and Luminescence Measurement:
-
Add 80 µL of the reagent mixture to each well.
-
Pipette up and down several times to dissociate the organoids and Matrigel®.[16]
-
Incubate the plate on a heated orbital shaker at 25°C and 120 rpm for 30 minutes.[16]
-
Transfer 55 µL of the contents of each well to a white-walled plate.
-
Record the luminescence using a plate reader.[16]
-
Signaling Pathway Diagrams
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. stemcell.com [stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A review of protocols for brain organoids and applications for disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Brain organoid protocols and limitations [frontiersin.org]
- 7. Liver organoid culture methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. stainsfile.com [stainsfile.com]
- 11. Brain organoid protocols and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 14. corning.com [corning.com]
- 15. Robust production of uniform human cerebral organoids from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
Technical Support Center: Improving Organoid Viability After Cryopreservation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the viability of organoids following cryopreservation.
Troubleshooting Guides
This section addresses common issues encountered during the cryopreservation and thawing of organoids.
| Issue | Potential Cause | Recommended Solution |
| Low Organoid Viability Post-Thaw | 1. Suboptimal Health of Pre-Freeze Organoids: Organoids were overgrown, necrotic, or stressed before cryopreservation.[1] 2. Ice Crystal Formation: Suboptimal freezing rate or inadequate cryoprotectant concentration.[2] 3. Cryoprotectant Toxicity: Prolonged exposure to cryoprotectants like DMSO at temperatures above 4°C.[3][4] 4. Mechanical Stress: Excessive pipetting or harsh handling during fragmentation or resuspension. | 1. Use Healthy Organoids: Cryopreserve organoids in a logarithmic growth phase with minimal dark, necrotic centers.[1][5] 2. Controlled Freezing: Use a controlled-rate freezing container to achieve a cooling rate of approximately -1°C per minute.[5] 3. Minimize Exposure: Work quickly when handling organoids in cryoprotectant-containing solutions and keep them on ice.[6][7] 4. Gentle Handling: Use wide-bore pipette tips and minimize trituration. |
| Few Organoids Recovered After Thawing | 1. Organoid Loss During Handling: Aspiration of the organoid pellet during washing steps. 2. Inadequate Seeding Density: Too few organoids seeded post-thaw to support robust growth. | 1. Careful Aspiration: Leave a small amount of supernatant behind to avoid disturbing the pellet. Use a smaller volume pipette for the final aspiration. 2. Optimize Seeding Density: Pool organoids from multiple pre-freeze wells to ensure a sufficient number for each cryovial. A density of around 200 organoids per vial is often recommended.[1] |
| Thawed Organoids Fail to Grow or Grow Slowly | 1. Apoptosis Induction: The stress of freezing and thawing can trigger programmed cell death.[2][8][9] 2. Sublethal Damage: Organoids may have incurred damage that impairs their proliferative capacity. 3. Incomplete Removal of Cryoprotectant: Residual DMSO can be toxic to recovering organoids. | 1. Use of ROCK Inhibitors: Supplement the post-thaw culture medium with a Rho-kinase (ROCK) inhibitor, such as Y-27632, for the first 24-48 hours to enhance cell survival.[6][7][10][11][12] 2. Allow for Recovery: Culture thawed organoids for at least one to two passages before use in experiments to allow for full recovery of growth and function.[13] 3. Thorough Washing: Follow the recommended washing steps in the thawing protocol to effectively remove the cryopreservation medium.[13] |
| Inconsistent Results Between Vials | 1. Variability in Organoid Size and Health: Inconsistent quality of organoids used for cryopreservation. 2. Uneven Freezing Rate: Inconsistent cooling across different vials. 3. Variability in Thawing Procedure: Differences in the speed and temperature of thawing. | 1. Standardize Pre-Freeze Culture: Ensure uniform culture conditions and harvest organoids at a consistent developmental stage. 2. Use a Controlled-Rate Freezer: This ensures a uniform freezing rate for all vials. 3. Standardize Thawing: Thaw vials rapidly in a 37°C water bath until a small ice crystal remains to ensure consistency.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stage to cryopreserve organoids?
A1: It is best to cryopreserve organoids when they are in a healthy, proliferative state, typically mid- to late-passage when they have reached a substantial size but before the core becomes overly dense and necrotic.[1] For intestinal organoids, this is often 5-6 days post-passaging for human and mouse colonic organoids, and day 3 for mouse small intestinal organoids.[1]
Q2: Should I freeze whole organoids or fragments?
A2: It is generally recommended to cryopreserve organoid fragments rather than intact, large structures. This allows for better penetration of the cryoprotectant and can improve post-thaw viability.[1]
Q3: What is the recommended concentration of DMSO for organoid cryopreservation?
A3: A final concentration of 10% DMSO in the cryopreservation medium is widely used and has been shown to be effective for a variety of cell types and organoids.[3][6][7][14]
Q4: Is the use of a ROCK inhibitor necessary?
A4: While not strictly necessary for all organoid types, the use of a ROCK inhibitor, such as Y-27632 (typically at 10 µM), in the post-thaw culture medium is highly recommended.[6][7][10][11][12][15][16] It significantly enhances cell survival by inhibiting apoptosis induced by the freeze-thaw process.[2][8][11]
Q5: How long can I store cryopreserved organoids?
A5: For long-term storage, cryopreserved organoids should be kept in the vapor phase of liquid nitrogen (-135°C to -196°C). Under these conditions, they can remain viable for many years. Storage at -80°C is suitable for short periods (up to a few months), but is not recommended for long-term banking.[1]
Q6: Can I re-freeze thawed organoids?
A6: Yes, but it is crucial to allow the organoids to recover fully before re-freezing. It is recommended to passage the thawed organoids at least twice to ensure they are healthy and proliferating robustly before subjecting them to another round of cryopreservation.[1]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different cryopreservation strategies on organoid and cell viability.
Table 1: Comparison of Post-Thaw Viability with Different Cryoprotectants
| Cell Line | Cryoprotectant | Concentration | Post-Thaw Viability (%) | Reference |
| Vero | 10% DMSO | 10% | 60% | [4] |
| 10% Glycerol | 10% | 70% | [4] | |
| Vero | 10% DMSO | 10% | 75% | [3] |
| 10% Glycerol | 10% | 89.4% | [3] | |
| Mouse Ehrlich Ascites Tumor | 10% DMSO | 10% | Viability and transplantability unaffected | [14] |
| 10% Glycerol | 10% | Failed to produce lethal tumors | [14] |
Table 2: Effect of ROCK Inhibitor (Y-27632) on Post-Thaw Cell Viability
| Cell Type | Y-27632 Concentration (µM) | Post-Thaw Viable Adherent Cells (%) | Reference |
| Human Bone Marrow-Derived Mesenchymal Stem Cells | 0 | 39.8 ± 0.9 | [12] |
| 5 | 48.5 ± 1.7 | [12] | |
| 10 | 48.4 ± 1.8 | [12] | |
| 100 | 36.0 ± 0.6 | [12] |
Experimental Protocols
Detailed Protocol for Organoid Cryopreservation
This protocol is a consensus of best practices for cryopreserving organoids using a standard DMSO-based freezing medium.
Materials:
-
Healthy, mature organoids
-
Basal culture medium
-
Cold (4°C) Gentle Cell Dissociation Reagent or PBS
-
Cryopreservation Medium (e.g., 90% FBS, 10% DMSO; or a commercial cryopreservation solution)[6][7]
-
ROCK Inhibitor (e.g., Y-27632) (optional, for inclusion in freezing medium)
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., "Mr. Frosty")
-
-80°C freezer
-
Liquid nitrthis compound storage dewar
Procedure:
-
Preparation: Pre-cool the controlled-rate freezing container to 4°C. Label cryovials with the organoid line, passage number, and date.
-
Organoid Harvest: Aspirate the culture medium from the organoid-containing wells.
-
Matrigel Removal: Add 1 mL of cold Gentle Cell Dissociation Reagent or PBS to each well. Mechanically disrupt the Matrigel domes by pipetting up and down gently with a pre-wetted 1000 µL pipette tip.
-
Pooling and Washing: Transfer the organoid suspension to a 15 mL conical tube. Wash the wells with an additional 1 mL of cold PBS and pool with the suspension. Centrifuge at 200-300 x g for 5 minutes at 4°C.
-
Fragmentation (Optional but Recommended): After centrifugation, aspirate the supernatant and resuspend the organoid pellet in a small volume of basal medium. Gently pipette the suspension through a P200 tip or a 20-gauge needle to break the organoids into smaller fragments.
-
Final Wash: Add cold basal medium to bring the volume to 10-15 mL and centrifuge again at 200-300 x g for 5 minutes at 4°C. Carefully aspirate the supernatant, leaving the organoid pellet.
-
Resuspension in Cryopreservation Medium: Gently resuspend the organoid pellet in cold cryopreservation medium at a density of approximately 200 organoids per 1 mL of medium. If using, add Y-27632 to the cryopreservation medium at a final concentration of 10 µM.[6][7][15]
-
Aliquoting: Dispense 1 mL of the organoid suspension into each pre-labeled cryovial.
-
Controlled Freezing: Place the cryovials into the pre-cooled controlled-rate freezing container and place the container in a -80°C freezer for 24 hours. This will ensure a cooling rate of approximately -1°C per minute.
-
Long-Term Storage: After 24 hours, transfer the cryovials to the vapor phase of a liquid nitrthis compound dewar for long-term storage.
Detailed Protocol for Thawing Cryopreserved Organoids
This protocol outlines the steps for reviving cryopreserved organoids to maximize viability.
Materials:
-
Cryopreserved organoids
-
37°C water bath
-
Complete organoid culture medium, pre-warmed to room temperature
-
Basal medium (e.g., DMEM/F12) with 1% BSA, cold (4°C)
-
ROCK Inhibitor (e.g., Y-27632)
-
Extracellular matrix (e.g., Matrigel), thawed on ice
-
Pre-warmed (37°C) culture plates
-
Sterile conical tubes (15 mL)
Procedure:
-
Preparation: Pre-warm the complete organoid culture medium to room temperature and prepare the culture plates by placing them in a 37°C incubator for at least 30 minutes. Prepare a 10 mM stock solution of Y-27632.
-
Rapid Thawing: Retrieve a cryovial from liquid nitrthis compound storage and immediately place it in a 37°C water bath. Agitate the vial gently until only a small ice crystal remains. This should take approximately 1-2 minutes.[13]
-
Washing: Quickly decontaminate the outside of the vial with 70% ethanol. In a sterile hood, transfer the contents of the cryovial to a 15 mL conical tube containing 9 mL of cold basal medium with 1% BSA. Rinse the cryovial with an additional 1 mL of the wash buffer and add it to the conical tube to recover any remaining organoids.
-
Centrifugation: Centrifuge the organoid suspension at 200-300 x g for 5 minutes at 4°C.
-
Resuspension and Plating: Carefully aspirate the supernatant. Resuspend the organoid pellet in the appropriate volume of thawed extracellular matrix (on ice). Plate droplets of the organoid-matrix suspension into the pre-warmed culture plate.
-
Solidification: Place the plate in a 37°C incubator for 15-20 minutes to allow the matrix to solidify.
-
Addition of ROCK Inhibitor: Add pre-warmed complete culture medium supplemented with 10 µM Y-27632 to each well.[6][7][10][11][12][15][16]
-
Incubation: Return the plate to the 37°C incubator. After 24-48 hours, replace the medium with fresh complete culture medium without the ROCK inhibitor.
-
Recovery: Change the medium every 2-3 days. The organoids should show signs of recovery and growth within a few days. It is recommended to passage them at least once before using them for downstream experiments.[13]
Visualizations
Experimental Workflow for Organoid Cryopreservation and Thawing
Caption: Workflow for organoid cryopreservation and thawing.
Signaling Pathways in Cryopreservation-Induced Apoptosis
Caption: Key signaling pathways in cryopreservation-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of apoptotic pathways in the low recovery rate after cryopreservation of dissociated human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. The roles of apoptotic pathways in the low recovery rate after cryopreservation of dissociated human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the apoptosis pathway in cryopreservation-induced cell death in mesenchymal stem cells derived from umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term culture-induced phenotypic difference and efficient cryopreservation of small intestinal organoids by treatment timing of Rho kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Effect of Rho-associated kinase (ROCK) inhibitor Y-27632 on the post-thaw viability of cryopreserved human bone marrow-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. Comparison of DMSO and glycerol as cryoprotectants for ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for cryopreserving neural organoids and human living brain tissue using MEDY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
how to deal with cystic or unhealthy organoid morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues encountered during organoid culture, with a specific focus on cystic and unhealthy morphology.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a cystic and a healthy organoid?
A healthy organoid typically exhibits a complex, multi-lobular structure with dense, well-organized cell layers that reflect the architecture of the organ of origin. In contrast, a cystic organoid is characterized by a thin, single-layered epithelium enclosing a fluid-filled lumen, resembling a simple cyst. While some protocols may yield cystic structures as an intermediate step, a predominance of large, non-budding cysts often indicates suboptimal culture conditions.
Q2: Are cystic organoids always considered unhealthy?
Not necessarily. In some contexts, such as certain stages of intestinal organoid development or in specific disease models like Polycystic Kidney Disease, cyst formation is an expected phenotype.[1] However, if the goal is to generate complex, budding structures, then a cystic morphology is generally considered undesirable. For example, in colon organoid cultures, healthy organoids undergo proliferation and branching morphogenesis, while tumor organoids often develop into cystic structures.[2]
Q3: What are the key factors that influence organoid morphology?
Organoid morphology is influenced by a multitude of factors, including:
-
Cell source and quality: The viability and purity of the initial stem or progenitor cell population are critical.
-
Extracellular matrix (ECM): The composition, concentration, and stiffness of the ECM (e.g., Matrigel) provide essential structural and signaling cues.
-
Media composition: The precise combination and concentration of growth factors, inhibitors, and other small molecules in the culture medium direct cell differentiation and self-organization.
-
Culture conditions: Factors such as oxygen tension, temperature, and CO2 levels must be carefully controlled.[3]
-
Passaging technique: The method and frequency of passaging can impact organoid health and morphology.
Troubleshooting Guides
Issue 1: My organoids are predominantly cystic and are not developing complex structures.
Possible Cause 1: Suboptimal Extracellular Matrix (ECM) Concentration
The concentration of the ECM, most commonly Matrigel, is crucial for proper organoid development. Too low a concentration may not provide adequate structural support, while too high a concentration can impede nutrient and growth factor diffusion.
Solution:
-
Optimize Matrigel Concentration: Perform a titration experiment to determine the optimal Matrigel concentration for your specific organoid type and cell line. It is recommended to test a range of concentrations (e.g., 50%, 75%, 100%).[4] Some studies have shown that a 50% Matrigel concentration can support higher colonoid formation efficiency compared to 100%.[4]
Experimental Protocol: Matrigel Concentration Optimization
-
Thaw Matrigel on ice and keep all plates, tips, and media cold.
-
Prepare different dilutions of Matrigel with your basal culture medium (e.g., 50%, 75%, and 100%).
-
Resuspend your organoid fragments or single cells in each Matrigel dilution.
-
Dispense 50 µL domes of each Matrigel concentration into a pre-warmed 24-well plate.
-
Allow the domes to polymerize at 37°C for 15-20 minutes.
-
Add 500 µL of complete organoid growth medium to each well.
-
Culture the organoids for 7-10 days, monitoring for differences in morphology and growth.
-
Quantify the percentage of cystic versus complex organoids for each condition.
Possible Cause 2: Imbalanced Signaling Pathways
Aberrant signaling, particularly in the Wnt and Notch pathways, can lead to a cystic phenotype. Overactivation of the Wnt pathway, for instance, can promote proliferation at the expense of differentiation and complex morphogenesis.[1][5]
Solution:
-
Modulate Wnt Signaling: If excessive Wnt activation is suspected, consider reducing the concentration of Wnt agonists (e.g., Wnt3a, R-spondin) or adding a Wnt inhibitor (e.g., IWP-2) to the culture medium. The optimal concentration will need to be determined empirically.
-
Modulate Notch Signaling: Notch signaling is also critical for maintaining the stem cell niche and regulating differentiation.[6] Inhibition of Notch signaling can promote secretory cell differentiation and may influence organoid morphology.
Signaling Pathway: Wnt Signaling in Organoid Development
Caption: Wnt signaling pathway and its role in cell proliferation.
Signaling Pathway: Notch Signaling in Intestinal Organoid Differentiation
Caption: Notch signaling pathway in intestinal stem cell fate determination.
Issue 2: My organoids are detaching from the Matrigel dome.
Possible Cause: The Matrigel dome is not properly polymerizing or adhering to the culture plate.
Solution:
-
Pre-warm culture plates: Ensure that the culture plates are pre-warmed to 37°C before plating the Matrigel domes. This helps the domes to set more quickly and adhere firmly.[7]
-
Work quickly and keep Matrigel cold: Matrigel begins to polymerize at room temperature. Keep the Matrigel, pipette tips, and cell suspension on ice until the moment of plating to prevent premature gelling.[8]
-
Avoid disturbing the domes: When adding media, dispense it gently along the side of the well to avoid dislodging the newly formed domes.[7]
Issue 3: My organoids have a dark, necrotic core.
Possible Cause: The organoids have grown too large, and the cells in the center are not receiving sufficient nutrients and oxygen.
Solution:
-
Passage the organoids more frequently: Reduce the time between passages to prevent organoids from becoming overly large. A general guideline is to passage every 7-10 days.[9]
-
Optimize passaging ratio: Adjust the split ratio to ensure that the resulting organoids have enough space and nutrients to grow without developing a necrotic core. A typical split ratio is between 1:3 and 1:6.
-
Consider apical-out culture: For some applications, generating apical-out organoids can improve nutrient and oxygen exchange by exposing the apical surface of the epithelium to the culture medium.
Experimental Protocol: Generation of Apical-Out Organoids
-
Culture organoids in Matrigel domes for 4-5 days.
-
Dislodge the domes and solubilize the Matrigel in PBS containing 5 mM EDTA for 1 hour at 4°C on a rotating platform.
-
Centrifuge the organoid suspension at 200 x g for 3 minutes at 4°C and remove the supernatant.
-
Resuspend the pelleted organoids in growth medium in an ultra-low-attachment culture plate.[10]
-
Incubate at 37°C, 5% CO2 for 72 hours, monitoring for the eversion of the organoids.[10]
Data Presentation
Table 1: Quantitative Metrics for Assessing Organoid Morphology
| Parameter | Healthy Morphology | Unhealthy/Cystic Morphology | Method of Quantification |
| Budding Events | High number of crypt-like buds | Few to no budding events | Manual or automated image analysis |
| Wall Thickness | Thick, multi-layered epithelium | Thin, single-layered epithelium | Image analysis software (e.g., ImageJ) |
| Lumen Size | Small, enclosed lumen | Large, expanded lumen | Image analysis software |
| Circularity | Lower circularity (more complex shape) | High circularity (spherical shape) | Image analysis software |
| Cell Proliferation (Ki67+) | Proliferation restricted to crypt-like domains | Diffuse or high proliferation throughout | Immunofluorescence staining |
| Differentiation Markers | Presence of various differentiated cell types | Predominantly progenitor or undifferentiated cells | Immunofluorescence or qPCR |
Experimental Protocols
Protocol: Whole-Mount Immunofluorescence Staining of Organoids
-
Fixation: Gently aspirate the culture medium and wash the organoids twice with PBS. Fix the organoids in 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature.[11]
-
Permeabilization: Wash the fixed organoids three times with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 2-4 hours at room temperature or overnight at 4°C.[11]
-
Blocking: Block non-specific antibody binding by incubating the organoids in a blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for at least 2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the organoids with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the organoids three times with PBS containing 0.1% Tween 20 (PBST) for 15 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the organoids three times with PBST. Counterstain nuclei with DAPI for 15-20 minutes.[11] Mount the organoids on a slide with an appropriate mounting medium for imaging.
Visualization
Troubleshooting Workflow for Cystic Organoid Morphology
References
- 1. regenhealthsolutions.info [regenhealthsolutions.info]
- 2. researchgate.net [researchgate.net]
- 3. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 4. researchgate.net [researchgate.net]
- 5. kactusbio.com [kactusbio.com]
- 6. Organoids as a Model System for Studying Notch Signaling in Intestinal Epithelial Homeostasis and Intestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol Guide: Generation of Apical-Out Gastrointestinal Organoids [sigmaaldrich.com]
- 11. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
Technical Support Center: Optimizing Imaging for Thick Organoid Samples
Welcome to the technical support center for optimizing imaging parameters for your thick organoid samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in obtaining high-quality 3D images of your organoids.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your imaging experiments in a question-and-answer format.
Issue 1: Poor Image Quality & Low Resolution
Q: My images of thick organoids are blurry and lack sharp detail. What can I do to improve the resolution?
A: Blurry images in thick samples are often due to light scattering and out-of-focus light. Here are several factors to consider for improving resolution:
-
Microscopy Technique:
-
Confocal Microscopy: While a significant improvement over widefield microscopy for thick samples, standard confocal imaging depth is often limited to tens of microns.[1][2] For deeper imaging, you may need to optimize parameters or consider other techniques.
-
Two-Photon Microscopy (TPM) or Multi-Photon Microscopy (MPM): These techniques use longer wavelength excitation light, which penetrates deeper into scattering tissue with less phototoxicity, making them ideal for imaging intact, live organoids up to several hundred micrometers deep.[3][4][5][6]
-
Light-Sheet Fluorescence Microscopy (LSFM): LSFM illuminates the sample from the side with a thin sheet of light, reducing phototoxicity and photobleaching, making it excellent for long-term live imaging of organoids.[7][8][9]
-
-
Objective Lens Choice: Use a high numerical aperture (NA) objective lens with a long working distance. The NA is a critical determinant of resolution.[10] For thick samples, ensure the objective is designed for deep tissue imaging and consider using an immersion medium that matches the refractive index of your sample.[1]
-
Pinhole Adjustment (Confocal): A smaller pinhole increases optical sectioning and rejects more out-of-focus light, which can improve resolution at the cost of signal intensity.[10] You will need to find the optimal balance for your sample.
-
Tissue Clearing: For fixed samples, tissue clearing can dramatically reduce light scattering by matching the refractive index throughout the sample, enabling high-resolution imaging deep within the organoid.[11][12][13][14]
Issue 2: Faint Signal & Poor Light Penetration
Q: I am unable to image deep into my organoid. The signal from fluorescent labels is weak or non-existent in the center. How can I improve light penetration and signal strength?
A: Limited light penetration is a major hurdle in thick tissue imaging.[15][16] Here are some strategies to overcome this:
-
Microscopy Selection:
-
Two-Photon or Multi-Photon Microscopy: As mentioned, these are superior for deep tissue imaging due to the use of infrared light, which scatters less.[3][5]
-
Light-Sheet Microscopy: By illuminating only a thin plane at a time, light-sheet microscopy is highly efficient and can penetrate deep into cleared samples.[7][8]
-
-
Tissue Clearing: This is one of the most effective methods for improving light penetration in fixed samples.[12][13] There are various protocols available, such as CLARITY, iDISCO, and Visikol HISTO, which can render the organoid optically transparent.[12][13]
-
Fluorophore Choice: Select bright, photostable fluorophores, particularly those in the far-red or near-infrared spectrum, as longer wavelengths of light penetrate tissue more effectively.
-
Increasing Laser Power/Exposure Time: While this can boost signal, it must be done cautiously to avoid phototoxicity and photobleaching, especially in live samples.[17][18]
-
Antibody Penetration: For immunofluorescence, poor signal can also be due to inefficient antibody penetration. See Issue 4 for troubleshooting this.
Issue 3: Phototoxicity & Photobleaching in Live Organoid Imaging
Q: My live organoids are dying or showing abnormal development during time-lapse imaging. How can I minimize phototoxicity and photobleaching?
A: Phototoxicity is a critical concern in live-cell imaging, as high-intensity light can generate reactive oxygen species that damage cells.[18][19][20][21] Here’s how to mitigate it:
-
Minimize Light Exposure:
-
Choose the Right Microscopy Technique:
-
Light-Sheet Fluorescence Microscopy (LSFM): This is often the gentlest method for live imaging, as it illuminates only the focal plane, significantly reducing overall light exposure.[7][9]
-
Spinning Disk Confocal Microscopy: This is generally faster and less phototoxic than laser scanning confocal microscopy.[12]
-
Two-Photon Microscopy: The use of lower energy infrared photons that are only effective at the focal point minimizes out-of-focus excitation and associated damage.[3]
-
-
Optimize Your Imaging Medium: Consider using a growth medium optimized for fluorescent imaging to reduce autofluorescence and the need for high laser power.[16]
Issue 4: Inefficient Antibody Staining
Q: My antibody staining is patchy and doesn't seem to penetrate the entire organoid. How can I achieve more uniform, whole-mount staining?
A: Achieving uniform antibody penetration throughout a dense, 3D organoid is challenging.[23][24] Here are key protocol steps to optimize:
-
Permeabilization: This step is crucial for allowing antibodies to access intracellular epitopes.
-
Increase the incubation time with the permeabilization buffer (e.g., Triton X-100 or Saponin). For thick organoids, this may require several hours to overnight incubation.[25]
-
Consider using a permeabilization buffer with a higher concentration of detergent, but be mindful that this can affect tissue morphology.
-
-
Antibody Incubation:
-
Increase the primary and secondary antibody incubation times significantly compared to 2D cell culture protocols. Incubations of 24-72 hours at 4°C with gentle agitation are often necessary.[23][26]
-
Optimize antibody concentrations. Higher concentrations may be needed for thick samples, but this can also lead to increased background. It is recommended to titrate your antibodies to find the optimal balance.[11][16][27]
-
-
Blocking: Proper blocking is essential to prevent non-specific antibody binding. Use a blocking solution containing serum from the same species as the secondary antibody and incubate for an extended period (e.g., several hours to overnight).[25]
-
Washing Steps: Increase the duration and number of washing steps after antibody incubations to effectively remove unbound antibodies and reduce background signal.
Data Presentation: Optimizing Imaging Parameters
The optimal imaging parameters are highly dependent on the specific microscope, objective, fluorophore, and sample. The following table provides general guidelines and considerations for optimizing these parameters.
| Parameter | Confocal Microscopy | Two-Photon Microscopy | Light-Sheet Microscopy | Key Considerations |
| Laser Power | Low as possible (typically 1-10%) | Higher % permissible due to lower phototoxicity (10-50%) | Low, as illumination is confined to a thin sheet | Balance signal strength with phototoxicity and photobleaching. Start low and gradually increase. |
| Exposure Time / Dwell Time | 5-20 µs/pixel | 2-10 µs/pixel | 10-100 ms per plane | Shorter times reduce phototoxicity but may decrease signal-to-noise. Averaging can improve signal. |
| Pinhole Size | 1-1.5 Airy Units (AU) for good sectioning | Not applicable (optical sectioning is inherent) | Not applicable (sectioning is via the light sheet) | Smaller pinhole improves resolution and Z-sectioning but reduces signal. |
| Z-Step Size | Should be at or below the Nyquist sampling rate for your objective's axial resolution | Same as confocal | Same as confocal | Oversampling can improve 3D reconstructions but increases acquisition time and data size. |
| Objective NA | High NA (e.g., 1.2-1.4) for best resolution | High NA for efficient light collection | Lower NA for illumination, high NA for detection | Choose an objective with a long working distance suitable for thick samples. |
Experimental Protocols
Protocol: Whole-Mount Immunofluorescence Staining of Organoids
This protocol provides a general framework. Optimization of incubation times and antibody concentrations is essential.[25][26]
-
Fixation:
-
Gently wash organoids in their culture plate with PBS.
-
Fix with 4% paraformaldehyde (PFA) in PBS for 30-60 minutes at room temperature.
-
Wash 3 times with PBS.
-
-
Permeabilization & Blocking:
-
Permeabilize and block simultaneously in a solution containing 0.5% Triton X-100 and 5-10% normal serum (from the secondary antibody host species) in PBS.
-
Incubate for at least 2-4 hours at room temperature or overnight at 4°C with gentle rocking.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the optimized concentration (typically in the range of 1:50 to 1:500).[11]
-
Incubate for 24-72 hours at 4°C with gentle agitation.
-
-
Washing:
-
Wash the organoids 3-5 times with PBS containing 0.1% Tween 20 (PBST) for 1-2 hours per wash to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer.
-
Incubate for at least 2 hours at room temperature or overnight at 4°C in the dark with gentle agitation.
-
-
Nuclear Staining (Optional):
-
Incubate with a nuclear stain like DAPI (1 µg/mL) in PBST for 20-30 minutes.
-
-
Final Washes:
-
Wash 3-5 times with PBST for 1-2 hours per wash in the dark.
-
-
Mounting:
-
Mount the organoids in an appropriate mounting medium with a refractive index that is compatible with your clearing method (if used) and objective lens.
-
Protocol: General Workflow for Tissue Clearing
This is a simplified workflow. Specific clearing agents and protocols (e.g., Tissue Clearing Pro-Organoid, CLARITY, iDISCO) will have detailed instructions.[11][13]
-
Fixation: Fix organoids as described in the immunostaining protocol. A thorough fixation is critical for preserving morphology.
-
Immunostaining: Perform whole-mount immunostaining as described above. Ensure all washing steps are thorough.
-
Dehydration (for solvent-based clearing):
-
Incubate the organoids in a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%).[11]
-
Incubation times at each step can range from 30 minutes to several hours depending on organoid size.
-
-
Clearing:
-
Incubate the dehydrated organoids in the clearing solution until they become transparent. This can take from minutes to several hours.
-
-
Imaging:
-
Image the cleared organoids in the clearing solution or a specific imaging medium using a suitable microscope (confocal, two-photon, or light-sheet).
-
Visualizations
Caption: General experimental workflow for imaging thick organoid samples.
Caption: Troubleshooting logic for common organoid imaging issues.
References
- 1. Confocal microscopy of thick specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confocal Microscopy: Principles and Modern Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of multiphoton microscopy in imaging cerebral and retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. [PDF] Two-Photon Microscopy for Deep Tissue Imaging of Living Specimens | Semantic Scholar [semanticscholar.org]
- 7. Light-Sheet Images of Organoids | Bruker [bruker.com]
- 8. Imaging Organoids With Light-Sheet Fluorescence Microscopy | Technology Networks [technologynetworks.com]
- 9. Live-cell imaging of mammary organoids using light sheet microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 11. resources.tocris.com [resources.tocris.com]
- 12. Optimizing Tissue Clearing Protocols for Whole-Organoid Imaging of Human Cortical and Retinal iPSC-Derived Models | Sciety [sciety.org]
- 13. CLARITY and Light-Sheet microscopy sample preparation in application to human cerebral organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Power of Zebrafish Screening for Novel Therapeutic Discovery [idea-bio.com]
- 16. biocompare.com [biocompare.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids | PLOS One [journals.plos.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. biocompare.com [biocompare.com]
- 23. Organoid Experts Discuss: Navigating the Complexities and Advantages of 3D Imaging in Organoid Research [moleculardevices.com]
- 24. 3D fluorescence staining and confocal imaging of low amount of intestinal organoids (enteroids): Protocol accessible to all - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 26. stemcell.com [stemcell.com]
- 27. stainsfile.com [stainsfile.com]
Technical Support Center: CRISPR-Cas9 Editing in Organoids
Welcome to the technical support center for CRISPR-Cas9 gene editing in organoids. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common reasons for failed CRISPR-Cas9 editing in organoids?
Failed CRISPR-Cas9 editing in organoids can stem from several factors. The most common issues include suboptimal design of the single guide RNA (sgRNA), inefficient delivery of the CRISPR components into the organoid cells, poor health of the starting organoid culture, and issues with detecting the edits.[1][2] Mosaicism, where only a subset of cells in the organoid are edited, is also a frequent and complicating outcome.[1]
sgRNA and Cas9
Q2: My editing efficiency is very low. Could my sgRNA be the problem?
Yes, suboptimal sgRNA design is a primary cause of low editing efficiency.[1][2] The sgRNA's ability to bind to the target DNA sequence is critical for success.[2] Factors such as GC content, potential for secondary structure formation, and proximity to the transcription start site can all impact performance.[2] It is highly recommended to test two to three different sgRNAs for a target gene to identify the most effective one.[3]
Q3: Should I use a plasmid, mRNA, or a Ribonucleoprotein (RNP) complex to deliver Cas9 and sgRNA?
The choice of delivery format for Cas9 and sgRNA significantly impacts efficiency and potential off-target effects.
-
Plasmids: While a common method, they can lead to prolonged expression of Cas9, which may increase off-target effects.[4]
-
mRNA: Delivering Cas9 as an mRNA transcript can result in faster expression.[5]
-
RNP complexes: This method involves pre-assembling the Cas9 protein and a synthetic gRNA and delivering the complex directly into the cells.[5][6] RNPs offer high editing efficiency and reduced off-target effects because the complex is active immediately upon delivery and is degraded relatively quickly by the cell.[6][7][8] This transient nature is advantageous for minimizing unintended edits.[4]
Delivery Methods
Q4: What is the best way to deliver CRISPR-Cas9 components into organoids?
The three-dimensional structure of organoids presents a challenge for delivering CRISPR components. Common methods include:
-
Electroporation: This technique uses an electrical pulse to create temporary pores in the cell membranes, allowing the CRISPR machinery to enter.[9][10] It has been shown to result in higher editing efficiencies in organoids compared to some other non-viral methods.[7][8]
-
Lipofection: Lipid-based reagents can encapsulate the CRISPR components and fuse with the cell membrane to deliver their cargo.[9][10]
-
Viral Transduction: Lentiviruses and adeno-associated viruses (AAVs) can efficiently deliver the genetic material encoding for Cas9 and sgRNA.[10][11] However, this method carries risks of immunogenicity and insertional mutagenesis.[5][10]
Recent studies have shown that electroporation of RNP complexes can achieve very high editing efficiencies, in some cases up to 98%, without the need for viral vectors.[7][8][12][13]
Q5: My organoids are dying after transfection/electroporation. What can I do?
Cell death following delivery of CRISPR components is a common issue, often due to the toxicity of the procedure.[1] To mitigate this:
-
Optimize Component Concentration: Titrate the concentration of your CRISPR components to find a balance between editing efficiency and cell viability.[1]
-
Healthy Starting Culture: Ensure your organoids are healthy and in a proliferative state before starting the experiment. It's recommended to passage them at least twice after thawing.[4]
-
Cell Recovery: After dissociating organoids into single cells for electroporation, using a Rho-associated kinase (ROCK) inhibitor like Y-27632 in the culture medium can improve cell survival.
Analysis and Screening
Q6: I'm not detecting any edits. How can I be sure if the editing has worked?
The inability to detect successful edits can be due to low editing efficiency or the detection method itself.[1]
-
For low efficiency: If only a small fraction of cells are edited, it can be difficult to detect the changes in a pooled population of cells.
-
For detection: Use robust genotyping methods to confirm mutations. Techniques like T7 endonuclease I (T7EI) assays or Surveyor assays can indicate the presence of indels. For confirmation and to understand the specific nature of the edits, Sanger or Next-Generation Sequencing (NGS) of the target region is recommended.[1][14]
Q7: I have mosaic organoids (a mix of edited and unedited cells). What should I do?
Mosaicism is a common outcome in organoid editing.[1] To obtain a pure population of edited organoids, you will need to perform single-cell cloning. This involves dissociating the edited organoids into single cells, plating them at a very low density to allow for the growth of colonies from individual cells (clones), and then expanding and genotyping these clones to identify those with the desired edit.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during CRISPR-Cas9 editing in organoids.
Problem 1: Low or No Editing Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal sgRNA Design | Design and test 2-3 different sgRNAs for your target gene. Use online design tools to check for specificity and potential off-target effects.[1][3] |
| Inefficient Delivery | Optimize your delivery protocol. If using electroporation, test different programs and voltages.[12] Consider switching to RNP delivery, which has shown high efficiency.[7][8] |
| Poor Organoid Health | Ensure organoids are healthy and actively growing before transfection. Use early passage organoids when possible.[4] |
| Incorrect Component Concentration | Titrate the amount of Cas9 and sgRNA to find the optimal concentration for your specific organoid type.[1] |
| Persistent Cas9 Binding | In some cases, the Cas9 protein can remain bound to the DNA cut site, preventing repair. This has been observed in about 15% of failed editing events.[15][16][17] While more difficult to directly troubleshoot, trying different sgRNAs that target a different strand or location may help. |
Problem 2: High Cell Death/Toxicity
| Potential Cause | Recommended Solution |
| Harsh Dissociation | Minimize the time organoids spend in dissociation enzymes like TrypLE. Handle cells gently. |
| Electroporation/Transfection Toxicity | Optimize the parameters of your delivery method (e.g., lower voltage for electroporation). Reduce the concentration of CRISPR components.[1] |
| Suboptimal Culture Conditions Post-Transfection | Use ROCK inhibitors (e.g., Y-27632) in the culture medium for the first 24-48 hours after plating single cells to improve survival. |
Problem 3: Off-Target Effects
| Potential Cause | Recommended Solution |
| Poor sgRNA Design | Use sgRNA design tools that predict and help minimize off-target cleavage.[1] |
| Prolonged Cas9 Expression | Use the RNP delivery method for transient expression of the Cas9 protein, which reduces the time it has to make off-target cuts.[7][8] High-fidelity Cas9 variants can also be used to increase specificity.[1] |
Quantitative Data Summary
| Parameter | Reported Values | Context | Source |
| Editing Efficiency (RNP Electroporation) | Up to 98% | Human intestinal organoids | [8][12][13] |
| Editing Efficiency (Viral Methods) | 30-50% (traditional) to 80-100% (modified) | General organoid editing | [8] |
| Editing Efficiency (Non-viral, plasmid) | 10-30% | Human organoids | [7][8] |
| CRISPR Failure Rate (Persistent Cas9 Binding) | ~15% | General CRISPR experiments | [15][16][17][18] |
Experimental Protocols & Visualizations
General Workflow for CRISPR-Cas9 Editing in Organoids
The following diagram outlines the key steps in a typical CRISPR-Cas9 experiment with organoids, from initial culture to analysis of edited clones.
A general workflow for CRISPR-Cas9 gene editing in organoids.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting when you encounter low or no editing efficiency.
A decision tree for troubleshooting low CRISPR editing efficiency.
Protocol: Electroporation of RNP Complexes into Human Intestinal Organoids
This protocol is a summarized version based on efficient methods described in recent literature.[8][12][13][14]
1. Preparation:
-
Culture human intestinal organoids in IntestiCult™ Organoid Growth Medium or a similar appropriate medium.[14]
-
Use healthy, growing organoids.
-
Prepare the RNP complex by incubating synthetic sgRNA and Cas9 protein.
2. Organoid Dissociation:
-
Pre-warm necessary reagents.
-
Collect healthy organoids and wash with cold PBS.
-
Dissociate organoids into a single-cell suspension using a gentle enzyme like TrypLE or ACCUTASE™.[14]
-
Wash the single cells and resuspend them in the appropriate electroporation buffer.
3. Electroporation:
-
Mix the single-cell suspension with the pre-assembled RNP complexes.
-
Transfer the mixture to an electroporation cuvette.
-
Use a nucleofector device with an optimized program (e.g., Lonza 4D-Nucleofector™ with program DS-138 has been shown to be efficient).[13]
4. Recovery and Plating:
-
Immediately after electroporation, transfer the cells to pre-warmed culture medium containing a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance survival.
-
Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in Matrigel.
-
Plate droplets ("domes") of the Matrigel-cell suspension into a pre-warmed culture plate.
-
After the Matrigel has solidified, add complete culture medium with a ROCK inhibitor.
5. Post-Electroporation Culture and Analysis:
-
Culture the organoids at 37°C and 5% CO2.
-
Perform a full medium change every 2 days.
-
Harvest genomic DNA from a portion of the organoid population after 7-10 days to assess editing efficiency via sequencing or a mismatch cleavage assay.[14]
References
- 1. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 2. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. Generation of gene-of-interest knockouts in murine organoids using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Efficient genetic editing of human intestinal organoids using ribonucleoprotein-based CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Optimizing sgRNA Delivery: Strategies for Enhanced CRISPR Efficiency - Resources - PixelBiosciences GmbH [pixelbiosciences.com]
- 11. Organoid CRISPR-Cas9 Gene Editing and Lentiviral Transfection [absin.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.biologists.com [journals.biologists.com]
- 14. stemcell.com [stemcell.com]
- 15. Biochemists discover cause of genome editing failures with hyped CRISPR system | UIC today [today.uic.edu]
- 16. newatlas.com [newatlas.com]
- 17. Why CRISPR fails sometimes – and what to do about it • healthcare-in-europe.com [healthcare-in-europe.com]
- 18. news-medical.net [news-medical.net]
solutions for cellular stress and death in organoid cultures
Welcome to the technical support center for organoid cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to cellular stress and death in organoid experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during organoid culture.
Issue 1: My organoids are developing a dark, necrotic core.
Cause: The formation of a necrotic core in organoids is often due to limitations in the diffusion of oxygen and nutrients to the inner cells of the large, three-dimensional structure.[1][2] As organoids increase in size, the cells in the center become starved of essential supplies, leading to cell death.[3][4] This issue is particularly prevalent in larger organoids.[5]
Solutions:
-
Optimize Oxygen Culture Conditions: Standard atmospheric oxygen levels (21%) can induce oxidative stress.[6] Culturing organoids in a "physioxic" environment with lower oxygen concentrations (typically 1-5% O2) that better mimic the in vivo microenvironment can improve viability and functionality.[6][7]
-
Enhance Nutrient and Oxygen Diffusion:
-
Bioreactors: Using spinning bioreactors can improve the aeration and nutrient uptake of organoids in suspension culture.[8]
-
Microfluidic Systems: These systems can simulate blood flow by providing a continuous supply of nutrients and oxygen through small channels.[9]
-
Orbital Shaking: This method can also help to decrease necrosis in growing organoids.[3][4]
-
-
Control Organoid Size: Reducing the initial number of cells used to form the organoids can result in smaller, necrotic core-free organoids.[5]
-
Vascularization: Co-culturing organoids with endothelial cells can promote the formation of blood vessel-like networks within the organoid, improving nutrient and oxygen delivery.[8][9]
Experimental Workflow for Preventing Necrotic Cores:
References
- 1. Analytic Models of Oxygen and Nutrient Diffusion, Metabolism Dynamics, and Architecture Optimization in Three-Dimensional Tissue Constructs with Applications and Insights in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to overcome the limitations of current organoid technology - engineered organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Computational modeling of necrosis in neural organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimization of Physioxic Organoid Cell Culture for Research and Drug Discovery – Embrient , Inc. [embrient.com]
- 7. embrient.com [embrient.com]
- 8. Recent Advances in Organoid Development and Applications in Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding the Challenge of Necrotic Core in Brain Organoids and the Promise of in vitro Vascularization / Blog | PimCell® [pimcell.com]
Validation & Comparative
Predicting Patient Response: A Comparative Guide to Patient-Derived Organoids
The paradigm of cancer treatment is shifting from a one-size-fits-all approach to personalized medicine, where therapies are tailored to the individual patient's tumor characteristics. A critical component of this strategy is the use of preclinical models that can accurately predict a patient's response to various drugs. Among the emerging technologies, patient-derived organoids (PDOs) have shown immense promise. This guide provides a comprehensive comparison of PDOs with traditional preclinical models, namely 2D cell lines and patient-derived xenografts (PDXs), supported by experimental data and detailed protocols.
Performance in Predicting Clinical Response: A Head-to-Head Comparison
The predictive power of a preclinical model is its most crucial attribute. The following table summarizes the performance of PDOs, PDXs, and 2D cell lines in forecasting the clinical response of patients to cancer therapies. The data is compiled from multiple studies and a meta-analysis to provide a quantitative overview.
| Preclinical Model | Metric | Reported Value (%) | Key Considerations |
| Patient-Derived Organoids (PDOs) | Concordance with Patient Response | 70 - 88 | Reflects the overall accuracy of the model in predicting both sensitivity and resistance to treatment.[1][2][3][4] |
| Sensitivity | 85 - 96 | Indicates the model's ability to correctly identify an effective drug.[3][5] | |
| Specificity | 60 - 93 | Represents the model's ability to correctly identify an ineffective drug.[3][5][6] | |
| Positive Predictive Value (PPV) | 52 - 88 | The probability that a drug predicted to be effective will indeed be effective in the patient.[3][6] | |
| Negative Predictive Value (NPV) | 89 - 100 | The probability that a drug predicted to be ineffective will indeed be ineffective in the patient.[3][4][6] | |
| Patient-Derived Xenografts (PDXs) | Concordance with Patient Response | 70 - 87 | Similar overall accuracy to PDOs, but with higher costs and longer timelines.[1][2][3][7] |
| Sensitivity | 87 - 97 | High accuracy in identifying effective treatments.[3][5] | |
| Specificity | 57 - 89 | Moderate to high accuracy in identifying ineffective treatments.[3][5] | |
| Positive Predictive Value (PPV) | 81 - 94 | High probability of correctly predicting a positive treatment response.[5] | |
| Negative Predictive Value (NPV) | 89 - 94 | High probability of correctly predicting a negative treatment response.[5] | |
| 2D Cell Lines | Concordance with Patient Response | Low (generally <50%) | Often fail to recapitulate the complexity of tumors, leading to poor prediction of clinical outcomes.[8] |
| Sensitivity | Variable | Can show high sensitivity in vitro that does not translate to the clinic.[9] | |
| Specificity | Variable | Prone to false positives, where drugs appear effective in the lab but not in patients. | |
| Positive Predictive Value (PPV) | Low | The translation of in vitro drug sensitivity to clinical benefit is often poor. | |
| Negative Predictive Value (NPV) | Moderate | May be better at predicting resistance than sensitivity. |
The Experimental Backbone: Validating Drug Response in PDOs
The reliability of PDOs in predicting clinical outcomes is underpinned by rigorous experimental protocols. Below are the key methodologies for establishing PDOs and conducting high-throughput drug screening.
I. Patient-Derived Organoid Establishment
This protocol outlines the fundamental steps for generating PDOs from patient tumor tissue.
-
Tissue Acquisition and Transport:
-
Collect fresh tumor tissue from biopsies or surgical resections in a sterile collection tube containing a suitable transport medium (e.g., advanced DMEM/F12) on ice.
-
Process the tissue within 24 hours of collection.
-
-
Tissue Dissociation:
-
Wash the tissue multiple times with a wash buffer (e.g., PBS with antibiotics).
-
Mechanically mince the tissue into small fragments (<1 mm³).
-
enzymatically digest the tissue fragments using a cocktail of enzymes (e.g., collagenase, dispase, and DNase) at 37°C with agitation. The duration of digestion varies depending on the tissue type.
-
-
Cell Isolation and Embedding:
-
Filter the digested cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells and aspirate the supernatant.
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel®).
-
Plate droplets of the cell-matrix mixture into a pre-warmed culture plate.
-
-
Organoid Culture and Maintenance:
-
Polymerize the matrix by incubating the plate at 37°C.
-
Add a specialized organoid culture medium containing a cocktail of growth factors and inhibitors to promote the growth of organoids from the embedded stem/progenitor cells.
-
Change the medium every 2-3 days.
-
Passage the organoids every 1-3 weeks by mechanically or enzymatically dissociating them and re-embedding them in a fresh matrix.
-
II. High-Throughput Drug Screening Workflow
This protocol details the process of testing the efficacy of various drugs on established PDO cultures.
-
Organoid Dissociation and Seeding:
-
Harvest mature organoids from the matrix.
-
Dissociate the organoids into small fragments or single cells.
-
Count the cells or fragments to ensure uniform seeding.
-
Seed the dissociated organoids into 384-well plates.
-
-
Drug Administration:
-
Prepare a library of drugs at various concentrations.
-
Use an automated liquid handler to dispense the drugs into the wells containing the organoids.
-
Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 3-7 days) at 37°C and 5% CO₂.
-
-
Viability Assay:
-
Assess cell viability using a luminescent-based assay that measures ATP levels, such as the CellTiter-Glo® 3D Cell Viability Assay.
-
Add the reagent to each well and incubate according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each drug concentration.
-
Generate dose-response curves and calculate metrics such as the half-maximal inhibitory concentration (IC50) or the area under the curve (AUC) to quantify drug sensitivity.
-
Visualizing the Process: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize the key experimental workflows and the rationale behind using 3D models.
Caption: Workflow for generating and utilizing PDOs for drug response prediction.
Caption: Comparison of 2D and 3D culture models for drug screening.
Conclusion
Patient-derived organoids represent a significant advancement in preclinical cancer modeling. Their ability to more faithfully recapitulate the genetics, morphology, and drug response of the original patient tumor offers a superior platform for predicting clinical outcomes compared to traditional 2D cell lines. While patient-derived xenografts also demonstrate high predictive accuracy, PDOs offer the advantages of higher throughput, lower cost, and faster timelines. As the technology matures and protocols become more standardized, PDOs are poised to become an indispensable tool in the clinical management of cancer, guiding personalized treatment decisions and improving patient outcomes.
References
- 1. Comparative analysis of patient-derived organoids and patient-derived xenografts as avatar models for predicting response to anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of patient-derived organoids and patient-derived xenografts as avatar models for predicting response to anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. Development of a Drug-Response Modeling Framework to Identify Cell Line Derived Translational Biomarkers That Can Predict Treatment Outcome to Erlotinib or Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Organoids Versus Animal Models for Biomedical Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Preclinical Model Systems
The landscape of preclinical research is undergoing a significant transformation, with organoid technology emerging as a powerful alternative to traditional animal models. This guide provides a comprehensive, data-driven comparison of organoids and animal models, offering insights into their respective strengths and limitations in disease modeling, drug screening, and toxicity testing. The information presented here is intended to assist researchers in selecting the most appropriate model for their specific scientific inquiries.
At a Glance: Organoids vs. Animal Models
Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to mimic the architecture and function of a specific organ.[1] Animal models, historically the cornerstone of preclinical research, involve the use of living organisms to study disease and test interventions.[2] The choice between these models involves a trade-off between physiological complexity and experimental tractability.
Quantitative Comparison of Key Performance Metrics
The following tables summarize the available quantitative data comparing organoids and animal models across critical parameters in preclinical research.
Table 1: Predictive Accuracy for Drug Efficacy
| Metric | Patient-Derived Organoids (PDOs) | Animal Models (Patient-Derived Xenografts - PDXs) | Source(s) |
| Overall Concordance with Patient Response | 70% - 87% | 70% | [3][4] |
| Sensitivity (Predicting a positive response) | 88% | Comparable to PDOs | [3][4] |
| Specificity (Predicting a negative response) | 85% | Comparable to PDOs | [3][4] |
| Accuracy in Predicting Drug Resistance | Up to 100% | Data not directly comparable | [3] |
Table 2: Comparative Overview of Model Characteristics
| Feature | Organoid Models | Animal Models | Source(s) |
| Physiological Relevance | High (human-specific) | Moderate to High (systemic but species differences) | [2][5] |
| Throughput | High | Low | [6] |
| Cost | Generally lower than in vivo studies | High | [7][8] |
| Timeline | Weeks to a few months | Months to over a year | [6][9] |
| Genetic Manipulation | Relatively easy | Complex and time-consuming | [10] |
| Ethical Considerations | Reduced reliance on animal testing | Significant ethical concerns | [2] |
| Tumor Heterogeneity | Can maintain patient-specific heterogeneity | Can be lost during engraftment and passaging | [10][11] |
| Microenvironment | Lacks systemic components (e.g., immune system, vasculature) unless co-cultured | Intact microenvironment (though may be murine) | [12][13] |
| Success Rate of Model Generation | High for many tumor types | Variable, often lower for less aggressive tumors | [10][11] |
Experimental Protocols: A Methodological Overview
Detailed and standardized protocols are crucial for the reproducibility and validity of experimental results. Below are representative methodologies for key experiments comparing organoids and animal models.
Protocol 1: Generation of Patient-Derived Organoids (PDOs) for Drug Screening
This protocol outlines the establishment of tumor organoids from patient biopsy samples for subsequent drug sensitivity testing.
-
Tissue Acquisition and Processing:
-
Obtain fresh tumor tissue from biopsies or surgical resections under sterile conditions and with appropriate ethical approval.
-
Mechanically mince the tissue into small fragments (1-2 mm³).
-
Digest the tissue fragments using an enzymatic solution (e.g., collagenase, dispase) to obtain a single-cell suspension or small cell clusters.
-
-
Organoid Seeding and Culture:
-
Embed the cell suspension in a basement membrane extract (BME), such as Matrigel.
-
Plate droplets of the cell-BME mixture into a multi-well plate.
-
After polymerization of the BME, add a specialized organoid culture medium containing a cocktail of growth factors and signaling molecule inhibitors (e.g., Wnt, R-spondin, Noggin, EGF).
-
-
Organoid Maintenance and Expansion:
-
Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
-
Replace the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in fresh BME.
-
-
Drug Screening Assay:
-
Dissociate mature organoids into small fragments or single cells.
-
Seed the organoid fragments in a 384-well plate.
-
Add a library of anti-cancer drugs at various concentrations.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a luminescent-based assay (e.g., CellTiter-Glo).
-
Generate dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each drug.
-
Protocol 2: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol describes the engraftment of patient tumor tissue into immunodeficient mice to create an in vivo model for therapeutic testing.
-
Animal Husbandry and Ethics:
-
Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice) housed in a specific-pathogen-free facility.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Obtain fresh patient tumor tissue.
-
Surgically implant a small fragment (2-3 mm³) of the tumor tissue subcutaneously or orthotopically into the flank of an anesthetized mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers at least twice a week.
-
When the tumor reaches a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Therapeutic Intervention and Efficacy Evaluation:
-
Administer the test compound(s) and vehicle control to the respective groups according to a predetermined schedule and route of administration.
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Key Signaling Pathways in Organoid Development and Disease Modeling
The development and maintenance of organoids rely on the precise control of key signaling pathways that mimic in vivo organogenesis. Understanding and manipulating these pathways are crucial for successful organoid culture and their application in disease modeling.
Wnt Signaling Pathway in Intestinal Organoid Development
The Wnt signaling pathway is fundamental for the self-renewal of intestinal stem cells and the formation of crypt-like structures in intestinal organoids.
Notch Signaling in Neural Organoid Differentiation
The Notch signaling pathway plays a critical role in regulating the balance between neural stem cell proliferation and differentiation into various neural cell types in brain organoids.
TGF-β Signaling in Cancer Organoid Models
The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of cell growth, differentiation, and invasion, and its dysregulation is a hallmark of many cancers. Cancer organoids provide a valuable platform to study the context-dependent roles of TGF-β signaling.
Experimental Workflow: From Patient to Preclinical Model
The following diagram illustrates the general workflow for establishing and utilizing patient-derived organoids and xenografts in preclinical research.
Logical Relationship: Choosing the Right Model
The decision to use organoids versus animal models is not always a matter of direct replacement but rather of selecting the most appropriate tool for the scientific question at hand.
Conclusion: An Integrated Future for Preclinical Research
Organoids represent a significant advancement in our ability to model human biology and disease in vitro.[2] Their high predictive value for patient response, amenability to high-throughput screening, and reduced ethical concerns position them as a powerful tool in the drug development pipeline.[3][6] However, they currently lack the systemic complexity of a whole organism, a domain where animal models still provide invaluable insights.[12]
The future of preclinical research likely lies not in the complete replacement of one model with the other, but in their synergistic and complementary use. Organoids can be employed for large-scale initial drug screening and mechanistic studies in a human-relevant context, while promising candidates can then be validated for in vivo efficacy and systemic toxicity in animal models. This integrated approach holds the promise of accelerating the discovery of novel therapeutics and improving the translation of preclinical findings to clinical success.
References
- 1. Advances in organoid technology for veterinary disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. oncoforma.com [oncoforma.com]
- 4. Comparative analysis of patient-derived organoids and patient-derived xenografts as avatar models for predicting response to anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stem Cells and Organoids: A Paradigm Shift in Preclinical Models Toward Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Comparison of the Cost and Effect of Combined Conditioned Medium and Conventional Medium for Fallopian Tube Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. techtarget.com [techtarget.com]
- 9. Replacing Animal Testing with Stem Cell-Organoids : Advantages and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opportunities and challenges of patient-derived models in cancer research: patient-derived xenografts, patient-derived organoid and patient-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-Derived Xenograft vs. Organoids: A Preliminary Analysis of Cancer Research Output, Funding and Human Health Impact in 2014–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to Commercial Organoid Culture Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals, the burgeoning field of organoid technology offers unprecedented opportunities to model human biology and disease in vitro. The choice of a commercial kit for organoid culture is a critical first step, influencing the efficiency, reproducibility, and biological relevance of these complex 3D models. This guide provides an objective comparison of prominent commercial kits for intestinal, liver, cerebral, and tumor organoid culture, supported by available experimental data and detailed protocols.
This comprehensive guide delves into the offerings of major life science companies, including STEMCELL Technologies, Thermo Fisher Scientific, Corning, and Merck. By presenting a consolidated overview of their products, performance data, and underlying methodologies, this resource aims to empower researchers to make informed decisions for their specific research needs.
Intestinal Organoid Culture Kits: A Comparative Overview
Intestinal organoids, often referred to as "mini-guts," have revolutionized the study of intestinal development, physiology, and disease. Commercial kits for intestinal organoid culture primarily focus on providing a robust and reproducible system for the expansion and differentiation of intestinal stem cells.
Performance Data
A comparative analysis of commercial and homemade media for intestinal patient-derived organoids (PDOs) revealed differences in the activation of key signaling pathways and the expression of stemness and differentiation markers. The study highlighted that homemade WNT3A-conditioned medium (WNT3A-CM) resulted in a stronger activation of the Wnt-target genes CCND1 and c-MYC compared to a commercial medium (A+B)[1]. Furthermore, the addition of R-spondin 1 (RSPO1) to either homemade or commercial media led to a downregulation of the mTOR pathway effector, phospho-S6 ribosomal protein (p-S6R), indicating a crucial role for the RSPO1-pS6R axis in intestinal organoid culture[1].
| Feature | STEMCELL Technologies IntestiCult™ OGM | Merck 3dGRO™ Human Colon Organoid Expansion Medium | Notes |
| Application | Establishment and long-term maintenance of human intestinal organoids from intestinal crypts. | Expansion and long-term 3D culture of human intestinal colon organoids. | Both kits are designed for long-term culture. |
| Source Material | Human intestinal or colonic crypts. | Human iPSC-derived colon organoids. | IntestiCult™ is for primary tissue, while 3dGRO™ is for iPSC-derived organoids. |
| Key Components | Basal Medium and Organoid Supplement. | Complete serum-free organoid media. | The exact formulations are proprietary. |
| Reported Performance | Supports efficient growth and budding of organoids.[2] | Propagates organoids expressing colon-specific markers (CDX2, CA-II, CA-IV, Mucin-2, Mucin-5B).[3][4] | Performance data is primarily from the manufacturers. |
| Protocol Length | Passaging every 7-10 days.[5] | Passaging every 10-12 days.[3][4] | Similar passaging schedules. |
Experimental Protocols
Protocol for Passaging Human Intestinal Organoids with STEMCELL Technologies IntestiCult™ OGM: [5]
-
Warm a 24-well tissue culture-treated plate at 37°C for at least 2 hours.
-
Prepare complete IntestiCult™ Organoid Growth Medium (Human) and warm to room temperature.
-
Thaw Matrigel® on ice.
-
Remove the medium from the wells containing organoid domes.
-
Add 1 mL of room temperature Gentle Cell Dissociation Reagent (GCDR) on top of each dome and incubate for 1 minute.
-
Mechanically disrupt the domes and transfer the contents to a conical tube.
-
Incubate on a rocking platform for 10 minutes.
-
Centrifuge at 290 x g for 5 minutes.
-
Resuspend the organoid pellet in ice-cold DMEM + 1% BSA and mechanically dissociate by pipetting.
-
Centrifuge at 200 x g for 3 minutes.
-
Resuspend the fragments in Matrigel® and plate 50 µL domes into the pre-warmed 24-well plate.
-
Incubate at 37°C for 10 minutes to solidify the domes.
-
Add 750 µL of complete IntestiCult™ Organoid Growth Medium to each well.
-
Change the medium every 2-3 days.
Signaling Pathways in Intestinal Organoid Culture
The Wnt/R-spondin signaling pathway is fundamental for maintaining the intestinal stem cell niche and driving organoid growth. Commercial kits provide key components that modulate this and other essential pathways.
Figure 1: Key signaling pathways in intestinal organoid culture.
Liver Organoid Culture Kits: A Comparative Overview
Liver organoids hold immense promise for studying liver development, disease modeling, and drug toxicity screening. Commercial kits aim to provide a complete system for the initiation, expansion, and differentiation of hepatic progenitor cells.
Performance Data
Data from STEMCELL Technologies for their HepatiCult™ Organoid Kit (Human) demonstrates the generation of mature hepatic organoids with functional characteristics. Upon differentiation, these organoids show increased expression of key hepatic genes such as ALB, SERPINA1, CYP2C9, CYP3A4, and demonstrate CYP3A4 activity[5].
| Feature | STEMCELL Technologies HepatiCult™ Organoid Kit (Human) | Thermo Fisher Scientific STEMdiff™ Hepatocyte Kit | Notes |
| Application | Initiation, expansion, and differentiation of human liver organoids from tissue. | Generation of hepatocyte-like cells (HLCs) from hPSCs, which can then be used to form hepatic organoids. | HepatiCult™ is a complete organoid workflow from tissue, while STEMdiff™ focuses on generating the initial cell type from hPSCs. |
| Source Material | Fresh or cryopreserved human liver tissue. | Human pluripotent stem cells (hPSCs). | Different starting materials cater to different research needs. |
| Key Components | Initiation, Growth, and Differentiation Media. | A series of media for stepwise differentiation of hPSCs to HLCs. | Both provide specialized media for different stages. |
| Reported Performance | Generates mature hepatic organoids with CYP3A4 activity.[5] | Efficiently generates HLCs expressing key liver-specific markers like albumin and alpha-1-antitrypsin.[6] | Data is manufacturer-provided. |
| Protocol Length | Multi-week process for establishment and differentiation. | A multi-stage differentiation protocol. | Both involve extended culture periods. |
Experimental Protocols
Protocol for the Establishment of Human Liver Organoids with HepatiCult™ Organoid Kit (Human) (abbreviated):
-
Isolate hepatic ducts from human liver tissue.
-
Embed the isolated ducts in Matrigel® domes in a 24-well plate.
-
Culture in HepatiCult™ Organoid Initiation Medium.
-
After initial growth, switch to HepatiCult™ Organoid Growth Medium for expansion.
-
Passage organoids by mechanical disruption and re-embedding in Matrigel®.
-
For functional studies, differentiate the expanded organoids using HepatiCult™ Organoid Differentiation Medium.
Signaling Pathways in Liver Organoid Culture
The development and maturation of liver organoids are governed by a complex interplay of signaling pathways, including FGF, HGF, Wnt, BMP, and Notch. Commercial kits provide a cocktail of growth factors and inhibitors to guide this process.
Figure 2: Key signaling pathways in liver organoid culture.
Cerebral Organoid Culture Kits: A Comparative Overview
Cerebral organoids, or "mini-brains," are powerful tools for studying human brain development and neurological diseases. Commercial kits provide a standardized method for generating these complex 3D structures from pluripotent stem cells.
Performance Data
STEMCELL Technologies reports that their STEMdiff™ Cerebral Organoid Kit generates organoids with cortical-like regions, including a ventricular zone (PAX6+/SOX2+), intermediate zone (TBR2+), and cortical plate (CTIP2+/MAP2+/TBR1+)[7][8][9]. They also provide data showing that their kit improves the quality and yield of organoids compared to using unqualified homemade reagents[10].
| Feature | STEMCELL Technologies STEMdiff™ Cerebral Organoid Kit | Creative Biolabs NeuroDiff™ Cerebral Organoid Kit | Notes |
| Application | Generation of unguided cerebral organoids from hPSCs. | Induction of human organoids from hPSCs. | Both kits are for generating cerebral organoids from pluripotent stem cells. |
| Source Material | Human pluripotent stem cells (hPSCs). | hPSCs, Neural Stem Cells, Neural Progenitor Cells. | Similar source materials. |
| Key Components | A set of basal media and supplements for a four-stage protocol. | Cerebral Organoid Basal Medium and Supplements A-E. | Both provide multi-component systems for staged differentiation. |
| Reported Performance | Generates organoids with cortical-like architecture and appropriate marker expression.[7][8][9] | Induces the generation of organoids with cortical-like areas.[8] | Data is primarily from the manufacturers. |
| Protocol Length | A multi-stage protocol spanning over 40 days.[7] | A multi-stage protocol. | Both require long-term culture. |
Experimental Protocols
Protocol for Generating Cerebral Organoids with STEMCELL Technologies STEMdiff™ Cerebral Organoid Kit (abbreviated): [7][11]
-
Embryoid Body (EB) Formation: Dissociate hPSCs into single cells and seed in a 96-well round-bottom ultra-low attachment plate in EB Formation Medium to form EBs over 5 days.
-
Neural Induction: Transfer EBs to a 24-well ultra-low attachment plate with Induction Medium for 2 days.
-
Expansion: Embed the induced EBs in Matrigel® droplets and culture in Expansion Medium for 3 days.
-
Maturation: Transfer the organoids to an orbital shaker in Maturation Medium for long-term culture (20+ days), with medium changes every 2-3 days.
Signaling Pathways in Cerebral Organoid Culture
The formation of cerebral organoids involves the recapitulation of embryonic brain development, which is regulated by precise temporal control of signaling pathways such as BMP, Wnt, and FGF.
Figure 3: Key signaling pathways in cerebral organoid culture.
Tumor Organoid (Tumoroid) Culture Kits: A Comparative Overview
Patient-derived tumor organoids, or tumoroids, are emerging as powerful preclinical models for cancer research and personalized medicine. Commercial kits are designed to simplify and standardize the culture of these complex models from various cancer types.
Performance Data
Thermo Fisher Scientific's OncoPro™ Tumoroid Culture Medium Kit is promoted as a modular system that supports the expansion of tumoroids from multiple cancer indications while preserving donor-specific characteristics, including mutational profiles and gene expression patterns[12]. The kit is also designed to be compatible with scalable, automation-friendly suspension culture methods[1][13].
| Feature | Thermo Fisher Scientific OncoPro™ Tumoroid Culture Medium Kit | Notes |
| Application | Expansion of patient-derived tumoroids from multiple cancer indications. | A versatile kit for various cancer types. |
| Source Material | Patient-derived tumor tissue or existing tumoroid lines. | Suitable for primary tissue and established lines. |
| Key Components | A modular media system with four components that can be supplemented with indication-specific growth factors. | The modularity allows for customization. |
| Reported Performance | Maintains patient-specific characteristics and is compatible with suspension culture for scalability.[12] | Focuses on preserving biological relevance and workflow efficiency. |
| Protocol Length | Varies depending on the tumor type and growth rate. | Flexible protocol. |
Experimental Protocols
Protocol for Culturing Tumoroids with Thermo Fisher Scientific OncoPro™ Tumoroid Culture Medium Kit (Suspension Culture): [10][14][15]
-
Dissociate tumor tissue into single cells or small cell clusters.
-
Resuspend the cells in complete OncoPro™ Tumoroid Culture Medium.
-
Plate the cell suspension in a non-treated culture vessel.
-
Incubate at 37°C, with medium changes every 2-3 days.
-
Passage the tumoroids by dissociation when they reach the desired size.
Logical Workflow for Tumoroid Culture
The workflow for establishing and utilizing tumoroid models involves several key steps, from sourcing the initial tissue to downstream analysis.
Figure 4: General workflow for tumoroid culture and analysis.
The Crucial Role of Extracellular Matrix: Corning® Matrigel®
A common component in many organoid culture protocols is an extracellular matrix (ECM) to provide a scaffold for 3D growth. Corning® Matrigel® Matrix for Organoid Culture is a widely used ECM that is optimized for this purpose. It is a solubilized basement membrane preparation extracted from mouse sarcoma and is rich in ECM proteins like laminin, collagen IV, and various growth factors[14][15][16][17][18]. Each lot is tested for its ability to form stable 3D domes, which is critical for consistent organoid culture[14]. The use of a qualified and consistent ECM is essential for reproducible organoid formation and growth.
Conclusion
The selection of a commercial organoid culture kit is a multifaceted decision that depends on the specific research question, the starting material, and the desired throughput. While direct, independent comparative studies with extensive quantitative data are still limited in the published literature, this guide provides a comprehensive overview based on currently available information from manufacturers and independent researchers.
STEMCELL Technologies offers a broad portfolio of kits for various organoid types with a strong emphasis on reproducibility and detailed protocols. Thermo Fisher Scientific is making significant strides in the tumoroid field with its flexible and scalable OncoPro™ system. Merck's 3dGRO™ line provides well-characterized iPSC-derived organoids and associated media, and Corning's Matrigel® for Organoid Culture remains a cornerstone for providing the necessary 3D scaffold.
As the field of organoid research continues to rapidly evolve, it is anticipated that more independent comparative data will become available, further aiding researchers in their selection of the most appropriate tools to unlock the full potential of these powerful in vitro models.
References
- 1. regenhealthsolutions.info [regenhealthsolutions.info]
- 2. STEMCELL Technologies HepatiCult Organoid Kit (Human), Size: 1 Kit, Quantity: | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Human liver organoids: From generation to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. NeuroDiff™ Cerebral Organoid Kit (Human) - Creative Biolabs [neuros.creative-biolabs.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. Optimizing Wnt-3a and R-spondin1 concentrations for stem cell renewal and differentiation in intestinal organoids using a gradient-forming microdevice - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. stemcell.com [stemcell.com]
- 14. Organoid culture media formulated with growth factors of defined cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validating Organoid Models for Developmental Biology: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of organoid models to other systems in developmental biology, supported by experimental data and detailed protocols. Organoids, three-dimensional self-organizing structures derived from stem cells, are revolutionizing our ability to model human development and disease in vitro. [1]
Organoids offer a unique bridge between traditional 2D cell cultures and in vivo animal models, recapitulating key aspects of organ architecture and function.[2][3] Their validation is crucial for ensuring their physiological relevance and reproducibility.[4] This guide delves into the key validation experiments, compares organoids with animal models, and provides detailed protocols for essential validation techniques.
Organoid Models vs. Animal Models: A Head-to-Head Comparison
Organoid models present distinct advantages over traditional animal models, particularly in their human specificity and ethical considerations.[2] However, they also have limitations, such as the lack of a systemic environment.[5] The following table summarizes a comparison between organoids and in vivo mouse models for studying the intestinal epithelium.
| Feature | Organoid Models | In Vivo Mouse Models |
| Species | Human, mouse, rat, pig, etc. | Mouse |
| Derivation | Healthy/diseased tissue-derived or pluripotent-stem cell-derived | Wild-type or genetic engineering mouse model |
| In Vitro Complexity | +++ | ++ |
| In Vivo Complexity | - to + | +++ |
| Cost | + to ++ | ++ |
| Technical Difficulty | In vitro: + In vivo: +++ | + to ++ |
| Throughput | +++ | - to + |
| Genetic Manipulation | <1 month | >3–6 months |
| Human Genetic Relevance | + | - |
| Relevant Microenvironment | - to + | +++ |
| Regulation | Ethical committee approval | Animal committee approval |
| (Data sourced from a comparative study on intestinal epithelium models)[5] |
Gene Expression Fidelity: Organoids vs. Primary Tissues
A critical aspect of organoid validation is comparing their gene expression profiles to the corresponding primary tissues. While organoids can recapitulate many features of in vivo tissues, differences in gene expression exist.
| Comparison | Key Findings |
| Canine Organoids vs. Tissues | Principal component analysis (PCA) of mRNA expression showed distinct clustering between organoids and their tissue of origin, indicating differences in the overall gene expression landscape.[6] |
| Colorectal Cancer (CRC) Organoids vs. Tumors | PCA analysis also revealed dissimilarities between primary CRC tumors and derived organoids. Gene Ontology analysis showed that genes with lower expression in organoids were enriched for terms related to the extracellular matrix and immune response.[7] |
| Human Neural Organoids vs. Fetal Brain | Meta-analysis of single-cell RNA-sequencing data demonstrated that neural organoids can recapitulate the cell-type specific co-expression patterns of the developing human brain, although variability exists between different protocols.[8] |
Key Experimental Validation Protocols
Rigorous validation of organoid models is essential for their reliable use in developmental biology studies. This involves a combination of techniques to assess their cellular composition, structural organization, and functional relevance.
Experimental Workflow for Organoid Validation
The following diagram illustrates a general workflow for the validation of organoid models.
Detailed Methodologies
This protocol allows for the visualization of specific proteins within the 3D organoid structure, providing insights into cellular composition and organization.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Blocking Buffer (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibodies
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Protocol:
-
Fixation: Gently wash organoids with PBS and then fix with 4% PFA for 20-30 minutes at room temperature.[9][10]
-
Washing: Wash the organoids three times with PBS for 10 minutes each.[9][10]
-
Permeabilization and Blocking: Incubate the organoids in Blocking Buffer for 1-2 hours at room temperature to permeabilize the cells and block non-specific antibody binding.[9][11]
-
Primary Antibody Incubation: Incubate the organoids with the primary antibody diluted in Blocking Buffer overnight at 4°C.[9]
-
Washing: Wash the organoids three times with PBS for 10 minutes each.[9]
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (and DAPI for nuclear staining) diluted in Blocking Buffer for 1-2 hours at room temperature, protected from light.[9][12]
-
Washing: Wash the organoids three times with PBS for 10 minutes each.[9]
-
Mounting and Imaging: Mount the organoids in a suitable mounting medium and image using a confocal microscope.[9]
scRNA-seq provides a high-resolution transcriptomic profile of individual cells within an organoid, enabling detailed characterization of cell types and states.
Materials:
-
Cell recovery solution (e.g., Dispase or Collagenase)
-
Dissociation enzyme (e.g., TrypLE)
-
DMEM/F12 medium
-
Bovine Serum Albumin (BSA)
-
Single-cell capture and library preparation kit (e.g., 10x Genomics)
Protocol:
-
Organoid Dissociation: Incubate organoids in a cell recovery solution to dissolve the extracellular matrix.[13]
-
Single-Cell Suspension: Treat the organoids with a dissociation enzyme (e.g., TrypLE) at 37°C to generate a single-cell suspension.[14]
-
Washing and Filtering: Wash the cells with media containing BSA and filter through a cell strainer to remove clumps.
-
Cell Viability and Counting: Assess cell viability (should be >90%) and count the cells.[13]
-
Single-Cell Capture and Library Preparation: Proceed with the single-cell capture and library preparation protocol according to the manufacturer's instructions.
-
Sequencing and Data Analysis: Sequence the libraries and perform bioinformatic analysis to identify cell clusters and gene expression patterns.[15][16]
Key Signaling Pathways in Organoid Development
The proper recapitulation of developmental signaling pathways is a hallmark of a valid organoid model. Here are diagrams of key pathways involved in the development of different organoid types.
Wnt Signaling in Intestinal Organoid Development
The Wnt signaling pathway is crucial for maintaining the intestinal stem cell niche and driving the proliferation and differentiation of the intestinal epithelium.[17][18]
Notch Signaling in Neurodevelopment
The Notch signaling pathway plays a critical role in regulating neural stem cell maintenance and differentiation during brain development.[19][20][21]
BMP Signaling in Kidney Organoid Differentiation
Bone Morphogenetic Protein (BMP) signaling is essential for the induction of the intermediate mesoderm and subsequent differentiation of nephron progenitor cells in kidney development.[22][23][24]
References
- 1. Human organoids: model systems for human biology and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Essential Guidelines for Manufacturing and Application of Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoid vs In Vivo Mouse Model: Which is Better Research Tool to Understand the Biologic Mechanisms of Intestinal Epithelium? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Protocol for whole-mount immunofluorescence staining of ECM gel-embedded innervated pancreatic organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stainsfile.com [stainsfile.com]
- 13. Help Center [kb.10xgenomics.com]
- 14. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. j-organoid.org [j-organoid.org]
- 16. shaleklab.com [shaleklab.com]
- 17. Effect of Wnt signaling pathway activation on the efficient generation of bovine intestinal organoids [e-jarb.org]
- 18. Wnt pathway regulation of intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional Divergence of NOTCH1 and NOTCH2 in Human Cerebral Organoids Reveals Receptor-Specific Roles in Early Corticogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Notch: From Neural Development to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Notch signaling, brain development, and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kidney development to kidney organoids and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bone morphogenetic protein signaling in nephron progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BMP signaling and its modifiers in kidney development - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Transcriptomic Comparison of Organoids and Primary Tissues
A Guide for Researchers, Scientists, and Drug Development Professionals
The advent of organoid technology has revolutionized in vitro modeling, offering a three-dimensional glimpse into human biology that far surpasses traditional two-dimensional cell cultures. These self-organizing, multicellular structures derived from stem cells recapitulate the architecture and function of their in vivo counterparts with remarkable fidelity. However, a critical question for researchers is how closely these models mirror the primary tissues they aim to emulate at the molecular level. This guide provides an objective comparison of the transcriptomes of organoids and primary tissues, supported by experimental data and detailed protocols, to aid researchers in making informed decisions about the application of organoid technology.
Quantitative Transcriptomic Comparison: A Data-Driven Perspective
Transcriptome-wide comparisons between organoids and primary tissues reveal both striking similarities and notable differences. The degree of concordance often depends on the organoid type, the differentiation protocol, and the specific cell populations being compared.
Several studies have quantified the correlation of gene expression profiles between organoids and their corresponding primary tissues. For instance, meta-analyses of single-cell RNA sequencing (scRNA-seq) data from human neural organoids and fetal brain tissue have shown a spectrum of fidelity, with some organoid protocols yielding co-expression networks nearly indistinguishable from primary tissue.[1][2] Conversely, other studies highlight significant differences, often related to cellular stress responses in the in vitro environment and the absence of a complete tissue microenvironment, including immune and stromal cells.[3][4]
Below are tables summarizing key quantitative findings from comparative transcriptomic studies.
Table 1: Correlation of Gene Expression Profiles
| Organoid Type | Primary Tissue Counterpart | Correlation Metric | Correlation Value | Reference |
| Human Colorectal Cancer Organoids | Primary Colorectal Tumors | Pearson Correlation | 0.85 - 0.95 | [5] |
| Human Neural Organoids | Fetal Brain Tissue | Spearman Correlation (cell-type specific co-expression) | Varies by protocol and cell type | [1][6] |
| Normal Colon and Rectum Organoids | Normal Colon and Rectum Tissue | Principal Component Analysis | High similarity, clustered together | [7] |
Table 2: Differentially Expressed Genes (DEGs)
| Comparison | Number of DEGs | Key Upregulated Pathways in Organoids | Key Downregulated Pathways in Organoids | Reference |
| Normal Rectum vs. Rectal Tumor Organoids | 4952 | Biosynthetic machinery, cell cycle | Differentiation markers | [7] |
| Invasive vs. Non-invasive Pancreatic Cancer Organoids | 553 | Extracellular matrix organization | - | [8] |
| Neural Organoid Cell Types vs. Primary Counterparts | ~40% of DEGs shared across protocols | Cellular stress, glycolysis | - | [4] |
Visualizing the Experimental Landscape and Cellular Signaling
To provide a clearer understanding of the processes involved in generating and analyzing these complex datasets, the following diagrams illustrate a typical experimental workflow and a key signaling pathway crucial for the development of many organoid types.
A fundamental signaling pathway governing the self-renewal and differentiation of stem cells in many organs, and thus crucial for the formation of intestinal organoids, is the Wnt signaling pathway.
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments involved in the transcriptomic comparison of organoids and primary tissues.
Organoid Culture
The establishment of organoid cultures is a multi-step process that begins with the isolation of stem cells from a primary tissue source.
-
Tissue Digestion and Stem Cell Isolation:
-
Primary tissue is mechanically minced and enzymatically digested to release individual cells or crypts.
-
Stem cells are often isolated based on specific cell surface markers (e.g., Lgr5+ for intestinal stem cells) using fluorescence-activated cell sorting (FACS).
-
-
3D Culture in Extracellular Matrix:
-
Isolated stem cells or crypts are embedded in a basement membrane extract (BME) such as Matrigel.
-
The BME provides a scaffold for the cells to self-organize in three dimensions.
-
-
Culture Medium and Growth Factors:
-
A specialized culture medium is used, supplemented with a cocktail of growth factors and signaling molecules to promote stem cell proliferation and differentiation.
-
For intestinal organoids, this typically includes EGF, Noggin (a BMP inhibitor), and R-spondin (a Wnt agonist).[9]
-
-
Organoid Maturation and Passaging:
-
Organoids are cultured for a period of days to weeks to allow for maturation and the development of complex structures.
-
For long-term maintenance, organoids are periodically passaged by mechanical or enzymatic disruption and re-plating in fresh BME.
-
RNA Extraction and Sequencing
High-quality RNA is essential for accurate transcriptomic analysis.
-
RNA Extraction from Organoids:
-
Mature organoids are released from the BME, often using a cell recovery solution.
-
The organoids are then lysed, and RNA is extracted using a commercial kit or a Trizol-based method.
-
-
RNA Extraction from Primary Tissues:
-
Fresh or frozen tissue samples are homogenized in a lysis buffer to disrupt the cellular structure.
-
RNA is then purified from the homogenate, often including a DNase treatment step to remove contaminating genomic DNA.
-
-
RNA Quality Control:
-
The concentration and purity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop).
-
RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure the absence of degradation.
-
-
Library Preparation and RNA Sequencing:
-
For RNA-seq, poly(A)-selected mRNA or rRNA-depleted total RNA is used to construct sequencing libraries.
-
These libraries are then sequenced on a high-throughput platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Sequencing reads are aligned to a reference genome.
-
Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated between organoids and primary tissues.
-
Further analyses, such as Gene Set Enrichment Analysis (GSEA) and co-expression network analysis, are often performed to interpret the biological significance of the transcriptomic differences.
-
Conclusion
Organoids represent a significant leap forward in our ability to model human biology and disease in vitro. While their transcriptomes can closely mirror those of primary tissues, it is crucial for researchers to be aware of the existing differences. Understanding these variations, which often arise from the in vitro culture environment and the absence of a complete tissue microenvironment, is key to the appropriate application and interpretation of data derived from organoid models. As organoid technology continues to evolve, with the incorporation of co-culture systems and microfluidic devices, the gap between in vitro and in vivo is expected to narrow even further, enhancing their predictive power in basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Establishment and transcriptomic characterization of canine organoids from multiple tissues [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Meta-analysis of single-cell RNA sequencing co-expression in human neural organoids reveals their high variability in recapitulating primary tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of Organoids from Patient-Derived Normal and Tumor Colon and Rectal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Functional Maturity of Cardiac Organoids
For researchers, scientists, and drug development professionals, understanding the functional maturity of cardiac organoids is paramount for their effective use in disease modeling, drug screening, and regenerative medicine. This guide provides an objective comparison of key methodologies for assessing cardiac organoid function, supported by experimental data and detailed protocols.
Cardiac organoids, three-dimensional self-organizing structures derived from pluripotent stem cells, hold immense promise in recapitulating the physiology and pathology of the human heart. However, ensuring these in vitro models achieve a mature, adult-like phenotype is a critical challenge. A functionally mature cardiac organoid should exhibit stable electrophysiological properties, robust contractility, efficient calcium handling, and a metabolic profile that mirrors the adult heart's reliance on fatty acid oxidation. This guide delves into the primary methods used to evaluate these crucial aspects of cardiac organoid maturity.
Comparative Analysis of Functional Assessment Methods
The functional assessment of cardiac organoids typically falls into four main categories: electrophysiology, contractility, calcium handling, and metabolic analysis. Each category offers a unique window into the maturity of the organoids, and often, a multi-pronged approach provides the most comprehensive picture.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative parameters obtained through different assessment methodologies, offering a snapshot of what mature cardiac organoids can achieve. It is important to note that specific values can vary depending on the differentiation protocol, cell lines used, and culture conditions.
| Parameter | Microelectrode Array (MEA) | Patch-Clamp | Optical Mapping (Voltage) | Reference Values (Adult Human Cardiomyocytes) |
| Beating Rate (beats/min) | 30 - 90 | N/A | 30 - 90 | 60 - 100 |
| Field Potential Duration (ms) | 200 - 500 | N/A | 200 - 500 | 250 - 450 (APD90) |
| Action Potential Duration (APD90, ms) | N/A | 250 - 600 | 250 - 600 | 250 - 450 |
| Maximum Upstroke Velocity (V/s) | N/A | >100 | >100 | >200 |
| Resting Membrane Potential (mV) | N/A | -60 to -85 | N/A | -80 to -90 |
Table 1: Comparison of Electrophysiological Parameters. This table compares key electrophysiological metrics measured by different techniques. While MEA provides network-level data, patch-clamp offers single-cell resolution. Optical mapping provides spatial information on electrical activity.
| Parameter | Video-Based Motion Analysis | Particle Image Velocimetry (PIV) | Atomic Force Microscopy (AFM) | Reference Values (Adult Human Heart Tissue) |
| Contraction Amplitude (µm) | 5 - 50 | N/A | N/A | Varies |
| Contraction Velocity (µm/s) | 50 - 500 | 50 - 500 | N/A | Varies |
| Relaxation Velocity (µm/s) | 50 - 500 | 50 - 500 | N/A | Varies |
| Force of Contraction (µN) | N/A | N/A | 1 - 10 | Varies |
| Young's Modulus (kPa) | N/A | N/A | 10 - 50 | 20 - 500 |
Table 2: Comparison of Contractility Parameters. This table highlights different methods to assess the mechanical properties of cardiac organoids. Video-based methods are high-throughput, while AFM provides direct force measurements.
| Parameter | Calcium Imaging (Fluorescent Dyes) | Genetically Encoded Calcium Indicators (GECIs) | Reference Values (Adult Human Cardiomyocytes) |
| Calcium Transient Amplitude (ΔF/F₀) | 1.5 - 5.0 | 1.5 - 5.0 | Varies |
| Time to Peak (ms) | 100 - 300 | 100 - 300 | ~50 |
| Calcium Transient Duration (CTD50, ms) | 200 - 500 | 200 - 500 | ~200 |
| Decay Tau (ms) | 150 - 400 | 150 - 400 | ~150 |
Table 3: Comparison of Calcium Handling Parameters. This table outlines key parameters for assessing the efficiency of calcium cycling within cardiomyocytes in the organoids.
| Parameter | Seahorse XF Analyzer (OCR) | Seahorse XF Analyzer (ECAR) | Gene/Protein Expression | Reference Values (Adult Human Heart) |
| Basal Respiration (pmol/min/organoid) | 50 - 200 | N/A | N/A | High |
| Maximal Respiration (pmol/min/organoid) | 100 - 400 | N/A | N/A | High |
| Spare Respiratory Capacity (%) | >50% | N/A | N/A | High |
| Basal Glycolysis (mpH/min/organoid) | Low | 10 - 50 | N/A | Low |
| Fatty Acid Oxidation Markers | N/A | N/A | Upregulation of CPT1, PPARA | High |
| Glycolysis Markers | N/A | N/A | Downregulation of LDHA, HK2 | Low |
Table 4: Comparison of Metabolic Parameters. This table showcases methods to assess the metabolic shift from glycolysis to fatty acid oxidation, a hallmark of cardiomyocyte maturation.
Key Signaling Pathways in Cardiac Organoid Maturation
The maturation of cardiac organoids is driven by a complex interplay of signaling pathways that mimic embryonic heart development. The Wnt, Fibroblast Growth Factor (FGF), and Bone Morphogenetic Protein (BMP) signaling pathways are central to this process.[1][2][3][4][5][6][7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signaling directs human pluripotent stem cells into vascularized cardiac organoids with chamber-like structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BMP-mediated inhibition of FGF signaling promotes cardiomyocyte differentiation of anterior heart field progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes [frontiersin.org]
- 6. weizmann.ac.il [weizmann.ac.il]
- 7. Wnt Signaling in Heart Development and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Multifunctional Contribution of FGF Signaling to Cardiac Development, Homeostasis, Disease and Repair [frontiersin.org]
- 9. Frontiers | The Role of Bmp- and Fgf Signaling Modulating Mouse Proepicardium Cell Fate [frontiersin.org]
comparison of different scaffolding materials for organoid culture
For Researchers, Scientists, and Drug Development Professionals
The choice of a suitable scaffolding material is paramount for the successful in vitro culture of organoids, as it provides the necessary three-dimensional environment and critical biochemical and mechanical cues that guide cellular self-organization and differentiation. This guide offers an objective comparison of commonly used scaffolding materials, supported by experimental data, to aid researchers in selecting the optimal matrix for their specific organoid models.
Comparison of Scaffolding Materials
The selection of a scaffold significantly impacts organoid development, influencing morphology, proliferation, differentiation, and function. Below is a summary of the key characteristics of Matrigel®, synthetic hydrogels, and decellularized extracellular matrix (dECM) scaffolds.
| Feature | Matrigel® | Synthetic Hydrogels (e.g., PEG, Alginate) | Decellularized Extracellular Matrix (dECM) |
| Composition | Undefined mixture of laminin, collagen IV, entactin, heparan sulfate proteoglycans, and various growth factors.[1] | Chemically defined and tunable; can be functionalized with specific bioactive motifs (e.g., RGD peptides).[2][3] | Tissue-specific composition of collagens, glycoproteins, and proteoglycans, retaining native ECM architecture.[4] |
| Source | Engelbreth-Holm-Swarm (EHS) mouse sarcoma.[1] | Synthetic polymers.[2] | Allogeneic or xenogeneic tissues.[4] |
| Reproducibility | Prone to batch-to-batch variability in composition and mechanical properties.[2][5] | High reproducibility and consistency.[3] | Can exhibit donor-to-donor and batch-to-batch variability.[2] |
| Tunability | Limited tunability of mechanical and biochemical properties.[2] | Highly tunable stiffness, degradability, and ligand presentation.[2][3] | Limited tunability, though some modifications are possible. |
| Biocompatibility | Generally good, but contains undefined animal-derived components. | Generally good, but requires functionalization for cell adhesion. | Excellent, provides tissue-specific cues.[4] |
| Stiffness (Young's Modulus) | Typically ranges from 100 to 500 Pa, but can vary significantly between batches and with protein concentration.[1][6] | Can be precisely tuned over a wide range, from soft (e.g., 100 Pa) to stiff (e.g., >10 kPa), to mimic various tissue microenvironments.[7] | Varies depending on the source tissue and decellularization method; can range from soft (e.g., brain dECM) to stiff (e.g., cartilage dECM).[8][9][10] |
Performance in Organoid Culture: Experimental Data
The choice of scaffold directly influences the efficiency of organoid formation and the expression of key cellular markers.
| Parameter | Matrigel® | Synthetic Hydrogels | dECM |
| Organoid Formation Efficiency | Considered the "gold standard" with high formation efficiency for many organoid types. | Can be comparable to or lower than Matrigel®, depending on the hydrogel formulation and organoid type. Optimization of stiffness and ligand density is often required. For neuroepithelial cysts, colony formation in optimized PEG hydrogels can be more uniform compared to Matrigel®.[11] | Can be comparable or superior to Matrigel® for tissue-specific organoids. For example, gastric organoid formation efficiency in stomach ECM (SEM) hydrogels can be similar to Matrigel®.[12] |
| Organoid Size and Morphology | Supports the growth of large and complex organoids, though morphology can be heterogeneous.[1][11] | Organoid size and morphology are highly dependent on the hydrogel's mechanical and biochemical properties. Stiffer matrices can restrict organoid growth.[11] PEG hydrogels can lead to more uniform, spherical colonies compared to the more heterogeneous morphologies in Matrigel®.[11] | Promotes tissue-specific morphology. For instance, intestinal organoids grown in intestinal dECM hydrogels show comparable morphology to those in Matrigel®.[12] |
| Cell Viability and Proliferation | Generally supports high cell viability and proliferation. | Viability and proliferation are dependent on the hydrogel formulation. For example, human pluripotent stem cell-derived intestinal organoids show dependence on RGD peptide functionalization for survival in PEG hydrogels. | High cell viability and proliferation, often promoting tissue-specific cell expansion. |
| Differentiation and Gene Expression | Promotes differentiation into various cell lineages. However, the undefined composition can lead to variability in differentiation outcomes. | Allows for directed differentiation by precise control over biochemical cues. For liver organoids in PEG hydrogels, the expression of related proteins and genes can be comparable to that in Matrigel®.[13] | Supports tissue-specific differentiation and gene expression. For example, transcriptomic analysis of intestinal organoids showed upregulation of crypt stem cell markers in dECM hydrogel compared to Matrigel®.[4] |
| Metabolic Function | Supports the metabolic function of organoids, such as albumin and urea synthesis in liver organoids.[14] | The metabolic activity can be comparable to Matrigel®. For example, a study on synthetically derived ECM for liver tissue engineering showed metabolic activity in the functionalized scaffolds.[15] | Can enhance tissue-specific metabolic functions due to the presence of native ECM components. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of organoid culture systems.
Live/Dead Staining of Organoids
This protocol allows for the visualization of viable and non-viable cells within a 3D organoid culture.
Materials:
-
Live/Dead Assay Kit (e.g., containing Calcein-AM and Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1))
-
Phosphate-Buffered Saline (PBS)
-
Organoid culture medium
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution: Prepare a working solution of the Live/Dead reagents in PBS or culture medium according to the manufacturer's instructions. A typical concentration is 2 µM Calcein-AM and 4 µM EthD-1.[16]
-
Staining:
-
Carefully remove the culture medium from the organoid culture, avoiding disruption of the scaffold.
-
Gently wash the organoids with PBS.
-
Add the staining solution to the organoids and incubate for 10-15 minutes at 37°C, protected from light.[17] For thicker hydrogels, the incubation time may need to be increased.[16]
-
-
Washing (Optional): To reduce background fluorescence, the staining solution can be removed, and the organoids can be washed once with PBS.[16]
-
Imaging: Image the organoids using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.[16][17][18]
Immunofluorescence Staining of Organoids
This protocol is for the detection and localization of specific proteins within fixed organoids.
Materials:
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization Buffer (e.g., 0.2-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal serum and 0.3% Triton X-100 in PBS)
-
Primary antibodies
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation:
-
Remove the culture medium and wash the organoids with PBS.
-
Fix the organoids in 4% PFA for 20-30 minutes at room temperature.
-
Wash the organoids three times with PBS.
-
-
Permeabilization:
-
Incubate the organoids in Permeabilization Buffer for 10-30 minutes at room temperature.
-
-
Blocking:
-
Incubate the organoids in Blocking Buffer for at least 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer.
-
Incubate the organoids with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the organoids three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Incubate the organoids with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the organoids three times with PBS.
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash with PBS.
-
Mount the organoids on a slide with an appropriate mounting medium.
-
-
Imaging: Visualize the stained organoids using a confocal or fluorescence microscope.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fixation and permeabilization reagents (as for immunofluorescence)
-
DNase I (for positive control)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
TUNEL Reaction:
-
Detection:
-
Stop the reaction and wash the samples to remove unincorporated nucleotides.
-
If using a biotin-labeled dUTP, incubate with a fluorescently labeled streptavidin conjugate. If using a directly labeled fluorescent dUTP, proceed to counterstaining.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with a dye like DAPI.
-
Image the samples using a fluorescence microscope, detecting the signal from the labeled dUTPs in apoptotic cells.[22]
-
Signaling Pathways and Experimental Workflows
Visualizing key signaling pathways and experimental workflows can aid in understanding and standardizing organoid culture and analysis.
Caption: A generalized experimental workflow for establishing and analyzing organoid cultures.[23][24][25]
Caption: The canonical Wnt/β-catenin signaling pathway is crucial for intestinal stem cell maintenance and proliferation.[26][27][28][29][30]
References
- 1. Frontiers | Quantification of Visco-Elastic Properties of a Matrigel for Organoid Development as a Function of Polymer Concentration [frontiersin.org]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. Synthetic alternatives to Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering the Extracellular Matrix for Organoid Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Synthetic Hydrogel, VitroGel® ORGANOID-3, Improves Immune Cell-Epithelial Interactions in a Tissue Chip Co-Culture Model of Human Gastric Organoids and Dendritic Cells [frontiersin.org]
- 6. optics11life.com [optics11life.com]
- 7. Hydrogel Stiffness - Cellendes [cellendes.com]
- 8. Different Decellularization Methods in Bovine Lung Tissue Reveals Distinct Biochemical Composition, Stiffness, and Viscoelasticity in Reconstituted Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extracellular Matrix Hydrogels from Decellularized Tissues: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. Liver Organoids: Formation Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 17. cdn.thewellbio.com [cdn.thewellbio.com]
- 18. A Quick Organoid Viability Using Cyto3D® Live-Dead Assay Kit [thewellbio.com]
- 19. opentrons.com [opentrons.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. moleculardevices.com [moleculardevices.com]
- 26. researchgate.net [researchgate.net]
- 27. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 28. researchgate.net [researchgate.net]
- 29. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 30. kactusbio.com [kactusbio.com]
Revolutionizing Toxicity Screening: A Comparative Guide to Organoid Models
The landscape of preclinical drug development and chemical safety assessment is undergoing a significant transformation. Traditional in vitro and in vivo models, long the cornerstones of toxicity testing, are increasingly being scrutinized for their limited predictive power for human outcomes. In their place, three-dimensional (3D) organoid models are emerging as a powerful and more physiologically relevant alternative. This guide provides an objective comparison of organoids with 2D cell cultures and animal models for toxicity screening, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in their decision-making.
Organoids, self-organizing 3D structures grown from stem cells, recapitulate the complex architecture and functionality of human organs to an unprecedented degree in an in vitro setting.[1][2] This mimicry of in vivo physiology offers a more accurate platform to predict potential toxic effects of compounds before they reach clinical trials, thereby reducing attrition rates and development costs.[3][4]
Performance Comparison: Organoids vs. Traditional Models
The superior predictive capacity of organoids stems from their ability to model key aspects of human physiology that are absent in conventional systems. Unlike 2D cell cultures, which are monolayers of cells grown on plastic, organoids possess a multi-layered structure with diverse, organ-specific cell types that interact in a manner akin to their in vivo counterparts.[1] This complexity allows for the assessment of tissue-level toxicity and the study of complex biological processes such as drug metabolism.[5]
Animal models, while providing a systemic overview, are often hampered by species-specific differences in drug metabolism and response, leading to poor concordance with human clinical outcomes.[6][7] Organoids, being of human origin, circumvent this major hurdle.[6]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the performance of organoids, 2D cell cultures, and animal models in toxicity screening.
Table 1: Comparison of IC50 Values for Selected Compounds
| Compound | Model System | Organ Type | IC50 Value | Reference |
| Acetaminophen | Human Liver Organoids | Liver | 24.0 - 26.8 mM | [8] |
| Acetaminophen | 2D Hepatocyte Culture | Liver | >10 mM (often requires much higher concentrations for toxicity) | [7] |
| Cisplatin | Human Kidney Organoids | Kidney | Dose-dependent injury observed at 25-50 µM | [9] |
| Cisplatin | Testicular Organoids | Testis | Higher IC50 than 2D cultures | [10] |
| Sorafenib | Intestinal Organoids (proliferative) | Intestine | 10.03 µM | [3] |
| Sorafenib | Intestinal Organoids (differentiated) | Intestine | 8.42 µM | [3] |
Table 2: Predictive Accuracy for Drug-Induced Liver Injury (DILI)
| Model System | Sensitivity | Specificity | Reference |
| Human Liver Organoids | 88.7% | 88.9% | [11] |
| Animal Models (retrospective analysis) | 40-50% | Not specified | [2] |
Table 3: Concordance with Human Clinical Outcomes
| Model System | Concordance/Predictive Value | Key Findings | Reference |
| Human Intestinal Organoids | 90% prediction accuracy for drug-induced diarrhea | Successfully predicted the diarrheal side effects of 31 marketed drugs. | [2] |
| Human Kidney Organoids | Significant similarities with in vivo biomarkers of drug toxicity | Demonstrated clinically relevant endpoints of drug toxicity not observed in 2D cultures. | [12] |
| Brain Organoids | 90% accuracy in classifying neurotoxic compounds | A machine learning model trained on organoid data correctly identified neurotoxicants. | [11] |
Experimental Workflows and Signaling Pathways
The use of organoids in toxicity screening involves a series of defined steps, from organoid culture to toxicity assessment. Understanding the underlying signaling pathways involved in toxic responses is also crucial for interpreting the data.
Caption: A generalized workflow for conducting toxicity screening using organoid models.
Several key signaling pathways are implicated in cellular responses to toxic insults. Understanding these pathways is essential for mechanistic toxicity studies.
Caption: Major signaling pathways activated in response to toxic compounds.
Detailed Experimental Protocols
Reproducibility and standardization are critical for the validation and adoption of organoid-based toxicity screening. The following are detailed protocols for key experiments.
Protocol 1: General Organoid Viability Assay (e.g., CellTiter-Glo® 3D)
Objective: To determine the number of viable cells in an organoid culture following compound treatment by quantifying ATP levels.
Materials:
-
Organoid culture in 96- or 384-well plates
-
Compound of interest
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Opaque-walled multiwell plates
-
Plate shaker
-
Luminometer
Procedure:
-
Culture organoids in a 96- or 384-well plate to the desired stage of maturity.
-
Treat organoids with a dilution series of the test compound for the desired exposure time. Include vehicle-only controls.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Place the plate on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled plate.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle control.
Protocol 2: Assessment of Cytochrome P450 (CYP) Activity in Liver Organoids
Objective: To measure the metabolic activity of key drug-metabolizing enzymes in liver organoids.
Materials:
-
Mature liver organoids
-
CYP enzyme inducers (e.g., rifampicin for CYP3A4)
-
CYP enzyme-specific substrates (e.g., midazolam for CYP3A4)
-
P450-Glo™ Assay kit (Promega) or LC-MS analysis
-
Luminometer or LC-MS instrument
Procedure:
-
Culture liver organoids to a mature state expressing CYP enzymes.
-
(Optional) Treat organoids with a CYP inducer (e.g., 20 µM rifampicin for 48 hours) to increase enzyme expression.[13]
-
Wash the organoids and incubate with a cocktail of CYP-specific substrates for a defined period (e.g., 24 hours).[10]
-
Collect the culture supernatant.
-
Analyze the supernatant for the presence of metabolites using either the P450-Glo™ Assay (for luminescence-based detection) or by liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis of specific metabolites.[10][13]
-
Normalize the enzyme activity to the total protein or cell number in the organoids.
Protocol 3: Detection of Reactive Oxygen Species (ROS) in Organoids
Objective: To measure oxidative stress in organoids following exposure to a toxicant.
Materials:
-
Organoids cultured in a multi-well plate or on a coverslip
-
Test compound
-
ROS-sensitive fluorescent probe (e.g., CellROX™ Green Reagent, DCFDA)
-
Hoechst 33342 or DAPI for nuclear staining
-
Confocal microscope or flow cytometer
Procedure:
-
Treat organoids with the test compound for the desired duration. Include positive (e.g., tert-butyl hydroperoxide) and negative controls.
-
Add the ROS-sensitive fluorescent probe to the culture medium and incubate according to the manufacturer's instructions (typically 30-60 minutes).
-
Add a nuclear counterstain (e.g., Hoechst 33342) for the last 10-15 minutes of incubation.
-
Wash the organoids gently with pre-warmed medium to remove excess probe.
-
Image the organoids using a confocal microscope to visualize ROS production within the 3D structure.
-
Alternatively, dissociate the organoids into single cells and analyze the fluorescence intensity by flow cytometry for a quantitative measurement.[8][9]
Protocol 4: Neurite Outgrowth Assay in Brain Organoids
Objective: To assess the neurotoxic potential of compounds by measuring their effect on neurite extension.
Materials:
-
Mature brain organoids or neurospheres
-
Test compound
-
Culture plates coated with an appropriate extracellular matrix (e.g., Matrigel)
-
Neuronal markers (e.g., anti-β-III tubulin antibody)
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate mature brain organoids or neurospheres onto coated culture plates.
-
Allow the organoids to attach and begin extending neurites.
-
Treat the cultures with the test compound at various concentrations.
-
After the desired incubation period, fix and permeabilize the cells.
-
Stain with a primary antibody against a neuronal marker (e.g., β-III tubulin) and a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.[14][15]
Conclusion
Organoid technology represents a paradigm shift in toxicity screening, offering a more human-relevant and predictive platform compared to traditional 2D cell cultures and animal models.[3][16] The ability to model complex tissue architecture and function in vitro allows for a more nuanced and accurate assessment of compound toxicity. While challenges such as scalability and standardization are still being addressed, the continued development and validation of organoid-based assays hold immense promise for improving the efficiency and success rate of drug discovery and ensuring the safety of new chemicals. By integrating these advanced models into preclinical workflows, researchers can make more informed decisions, ultimately leading to safer and more effective therapies.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Human Organoids for Predictive Toxicology Research and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. cherrybiotech.com [cherrybiotech.com]
- 5. Organoids for toxicology and genetic toxicology: applications with drugs and prospects for environmental carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Application of Brain Organoids in Assessing Neural Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing Oxidative Stress in Murine Intestinal Organoids using Reactive Oxygen Species-Sensitive Fluorogenic Probe [jove.com]
- 9. Video: Analyzing Oxidative Stress in Murine Intestinal Organoids using Reactive Oxygen Species-Sensitive Fluorogenic Probe [jove.com]
- 10. stemcell.com [stemcell.com]
- 11. Stem cell-derived ‘organoids’ help predict neural toxicity – UW–Madison News [news.wisc.edu]
- 12. Comparing predictive drug nephrotoxicity biomarkers in kidney 3-D primary organoid culture and immortalized cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guidelines for Manufacturing and Application of Organoids: Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neurite Outgrowth Analysis in 3D Human Brain Micro-tissues [moleculardevices.com]
- 16. azolifesciences.com [azolifesciences.com]
comparative study of different growth factors for organoid media
For Researchers, Scientists, and Drug Development Professionals
The successful cultivation of organoids, three-dimensional structures that mimic the architecture and function of organs in vitro, is critically dependent on a precisely formulated culture medium. Among the essential components of this medium are growth factors, which play pivotal roles in regulating the complex processes of stem cell self-renewal, proliferation, differentiation, and organization. This guide provides a comparative analysis of key growth factors commonly used in organoid culture, supported by experimental data to aid researchers in optimizing their protocols for robust and reproducible organoid generation.
Key Growth Factors and Their Roles in Organoid Development
Organoid formation and maintenance are orchestrated by the interplay of several key signaling pathways, primarily the Wnt, BMP, FGF, and EGF pathways. The growth factors supplied in the culture medium are essential for activating and modulating these pathways.
Table 1: Overview of Common Growth Factors and Their Primary Functions in Organoid Culture
| Growth Factor | Primary Signaling Pathway | Key Functions in Organoid Culture | Common Organoid Applications |
| Wnt3a | Wnt/β-catenin | Promotes stem cell self-renewal and proliferation.[1][2] | Intestinal, Gastric, Colon, Liver |
| R-spondin 1 | Wnt/β-catenin (Potentiator) | Enhances Wnt signaling by inhibiting negative feedback regulators, crucial for stem cell maintenance and organoid expansion.[2] | Intestinal, Gastric, Colon, Liver, Gallbladder |
| Noggin | BMP | Inhibits BMP signaling, which typically promotes differentiation, thereby maintaining the stem cell pool.[2][3][4] | Intestinal, Gastric, Neural, Gallbladder |
| Gremlin 1 | BMP | Similar to Noggin, acts as a BMP antagonist to maintain stemness.[5] | Intestinal |
| EGF | EGF/MAPK | Stimulates proliferation and survival of epithelial cells.[2] | Intestinal, Gastric, Mammary, Prostate |
| FGF2 | FGF/MAPK | Promotes proliferation and can influence lineage specification. | Mammary, Liver, Prostate |
| FGF10 | FGF/MAPK | Crucial for the development and branching morphogenesis of various organs.[2][6] | Mammary, Liver, Gastric, Prostate |
Comparative Performance of Growth Factors
The selection and concentration of growth factors can significantly impact organoid morphology, growth rate, and cellular composition. The following tables summarize experimental data comparing the performance of different growth factors.
Wnt Pathway Agonists: Wnt3a vs. R-spondin 1
The Wnt pathway is fundamental for maintaining the stem cell niche in many organoid cultures. While both Wnt3a and R-spondin 1 activate this pathway, they do so through different mechanisms, and their optimal concentrations can vary.
A study on colon organoids (colonoids) identified that a Wnt3a concentration of 60 ng/mL and an R-spondin 1 concentration of 88 ng/mL were the critical concentrations required for stem-cell renewal and colonoid expansion.[1] Interestingly, lower concentrations of these factors yielded a more morphologically appropriate colonoid with columnar cells and active crypt-like budding.[1] In some cancer organoid models, genetic alterations can lead to independence from exogenous Wnt or R-spondin.[7][8]
Table 2: Comparative Effects of Wnt3a and R-spondin 1 on Colon Organoid Culture
| Growth Factor Combination | Organoid Viability | Organoid Size | Passage Efficiency | Phenotype |
| Standard High Concentration | High | Large | High | Less defined budding |
| Optimized (60 ng/mL Wnt3a, 88 ng/mL R-spondin 1) | Similar to standard | Similar to standard | Similar to standard | More defined crypt-like budding, columnar cells |
| Wnt3a alone | Reduced | Reduced | Reduced | - |
| R-spondin 1 alone | Reduced | Reduced | Reduced | - |
FGF Family Members: FGF2 vs. FGF10 in Mammary Organoids
Fibroblast growth factors are crucial for the development of many organs. A study on murine mammary organoids demonstrated that a combination of EGF, FGF2, and FGF10 is superior to individual growth factors for organoid maintenance and proliferation.
Table 3: Comparison of Individual and Combined Effects of EGF, FGF2, and FGF10 on Mammary Organoid Proliferation
| Growth Factor(s) | Relative Proliferation (Normalized to control) |
| EGF alone | ~1.5 |
| FGF2 alone | ~1.2 |
| FGF10 alone | ~1.3 |
| EGF + FGF2 + FGF10 Cocktail | ~2.5 |
Data adapted from a study on mammary organoid proliferation, where the cocktail of growth factors showed significantly enhanced proliferation compared to individual factors.[2][6]
BMP Pathway Inhibitors: Noggin and Gremlin 1
Inhibition of the Bone Morphogenetic Protein (BMP) pathway is often necessary to prevent premature differentiation of stem cells in organoid cultures. Noggin is the most commonly used BMP inhibitor, but other molecules like Gremlin 1 can also be effective.
In gallbladder organoids, the presence of both R-spondin 1 and Noggin resulted in larger organoids with a higher fraction of cells in the S phase of the cell cycle.[3] Studies in intestinal organoids have shown that Gremlin 1 can be used as a substitute for Noggin to maintain the stem cell population.[4][5]
Table 4: Effect of BMP Inhibitors on Gallbladder Organoid Growth
| Condition | Organoid Size | Fraction of EdU+ (proliferating) cells |
| Full Media (with R-spondin 1 & Noggin) | Large | High |
| Media without R-spondin 1 | Smaller | Lower |
| Media without Noggin | Smaller | Lower |
| Media without R-spondin 1 & Noggin | Smallest | Lowest |
Data based on findings in gallbladder organoid cultures where the combination of R-spondin 1 and Noggin was optimal for growth.[3]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental processes involved, the following diagrams illustrate key signaling pathways and a general workflow for comparing growth factor performance.
Key signaling pathways regulated by common growth factors in organoid culture.
A generalized workflow for the comparative analysis of growth factors.
Experimental Protocols
General Protocol for Comparative Analysis of Growth Factor Performance
This protocol provides a framework for assessing the efficacy of different growth factors or their concentrations on organoid development.
Materials:
-
Isolated tissue-specific stem cells or tissue fragments
-
Basement membrane matrix (e.g., Matrigel®)
-
Basal organoid culture medium (specific to the organoid type)
-
Growth factors to be tested (e.g., EGF, Noggin, R-spondin 1, Wnt3a, FGFs) at various concentrations
-
Multi-well culture plates (e.g., 24- or 96-well)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Microplate reader
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding:
-
Thaw and prepare the isolated stem cells or tissue fragments.
-
Resuspend the cells/fragments in the basement membrane matrix on ice.
-
Plate droplets of the cell-matrix mixture into the center of the wells of a pre-warmed multi-well plate.
-
Allow the matrix to solidify at 37°C for 10-15 minutes.
-
-
Media Preparation and Culture:
-
Prepare different formulations of the organoid culture medium, each containing a specific growth factor or a combination of growth factors at the desired concentrations. Include a control group with the standard, validated medium.
-
Gently add the prepared media to the respective wells.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
-
Quantitative Analysis (at desired time points, e.g., Day 3, 7, 10):
-
Organoid Size and Morphology:
-
Organoid Viability and Proliferation:
-
Gene Expression Analysis (Optional):
-
Harvest organoids and extract RNA.
-
Perform quantitative real-time PCR (qPCR) to analyze the expression of key lineage markers (e.g., stem cell markers, differentiation markers).
-
-
-
Data Analysis:
-
Calculate the average organoid size, viability, and gene expression levels for each condition.
-
Perform statistical analysis to determine significant differences between the different growth factor conditions.
-
Generate dose-response curves where applicable.
-
Protocol for Organoid Viability Assay (using CellTiter-Glo® 3D)
This assay quantifies the amount of ATP, which is indicative of metabolically active cells.
-
Equilibrate the 3D cell culture plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
This guide provides a foundational understanding and practical data for the selection and optimization of growth factors in organoid media. Researchers are encouraged to further tailor these protocols to their specific organoid models and experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. R‐spondin 1 and noggin facilitate expansion of resident stem cells from non‐damaged gallbladders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current knowledge on the multiform reconstitution of intestinal stem cell niche - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone Morphogenetic Protein Pathway Antagonism by Grem1 Regulates Epithelial Cell Fate in Intestinal Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth factor dependency in mammary organoids regulates ductal morphogenesis during organ regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent Routes toward Wnt and R-spondin Niche Independency during Human Gastric Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-silico and in-vitro morphometric analysis of intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bionordika.se [bionordika.se]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. Organoid Culture of Isolated Cells from Patient-derived Tissues with Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viability Analysis and High-Content Live-Cell Imaging for Drug Testing in Prostate Cancer Xenograft-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Organoid Models Against Clinical Data: A Comparative Guide
An objective guide for researchers, scientists, and drug development professionals on validating and comparing organoid models with clinical results, complete with supporting experimental data and protocols.
The emergence of patient-derived organoids (PDOs) has revolutionized preclinical research and personalized medicine. These three-dimensional, self-organizing structures closely mimic the characteristics of the original patient tissue, offering a promising platform for disease modeling and drug screening. However, the critical step in realizing their full potential lies in rigorously benchmarking their responses against clinical data. This guide provides a comprehensive overview of the methodologies to validate organoid models, presenting quantitative data, detailed experimental protocols, and visual workflows to ensure the translational relevance of your research.
I. Quantitative Correlation Between Organoid and Clinical Response
A primary application of PDOs is to predict a patient's response to therapy. Several studies have demonstrated a strong correlation between the drug sensitivity of organoids in the lab and the clinical outcomes observed in patients. This section summarizes key quantitative data from studies in colorectal cancer and cystic fibrosis.
Table 1: Correlation of Patient-Derived Organoid (PDO) Drug Response with Clinical Outcomes in Colorectal Cancer (CRC)
| Clinical Parameter | Organoid Assay Metric | Drug(s) | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy | Reference |
| Clinical Response | IC50 | FOLFOX | 63.33% | 94.12% | - | - | 79.69% | [1] |
| Clinical Response | - | Targeted or Chemotherapeutic Agents | 100% | 93% | 88% | 100% | - | [1][2] |
| Clinical Response | IC50 | Irinotecan | 74-78% | 77-79% | - | - | - | [3] |
| Clinical Response | IC50 | Oxaliplatin | 70% | 71% | - | - | - | [3] |
Table 2: Correlation of Intestinal Organoid Swelling with Clinical Data in Cystic Fibrosis (CF)
| Organoid Assay | Clinical Outcome Metric | Correlation | Key Findings | Reference |
| Forskolin-Induced Swelling (FIS) | FEV1pp Decline | Strong Association | FIS is associated with longitudinal changes in lung function. | [4] |
| Forskolin-Induced Swelling (FIS) | Sweat Chloride Concentration (SCC) | Moderate Correlation | FIS levels correlate with established CF biomarkers. | [5] |
| CFTR Modulator Response in Organoids | Clinical Response to Ivacaftor | High Concordance | Organoid response to CFTR modulators predicts clinical benefit in patients with rare mutations. | [6] |
II. Genomic and Transcriptomic Fidelity of Organoids
To serve as reliable patient surrogates, organoids must faithfully recapitulate the genomic and transcriptomic landscape of the original tumor. Numerous studies have confirmed the high fidelity of PDOs to their parental tissues.
Table 3: Genomic and Transcriptomic Concordance between Patient-Derived Organoids (PDOs) and Parent Tumors
| Cancer Type | Analysis Type | Concordance Rate | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma | Genomic and Transcriptomic | 82.49% - 99.46% | Organoids conserve mutations found in primary tumors, even in early passages. | [7] |
| Multiple Cancer Types | Somatic Variants (VAF >10%) | >76.9% | PDOs successfully recapitulate the genomic profiles of the source tumors. | [7] |
| Multiple Cancer Types | Copy Number Variation (CNV) | >77.6% | High concordance in copy number alterations between organoids and original tumors. | [7] |
| Colorectal Cancer | Transcriptomic | High | Patient-derived organoids recapitulate patients' tumors at the molecular level. | [8] |
| Head and Neck Squamous Cell Carcinoma | Genomic and Histopathologic | High | PDOs faithfully maintain the genomic features and histopathologic traits of the primary tumors. | [9] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments in generating and validating patient-derived organoids.
This protocol outlines the fundamental steps for establishing PDO cultures from fresh tumor specimens.[10][11]
-
Tissue Acquisition and Transport:
-
Collect fresh tumor tissue from surgical resection or biopsy in a sterile collection tube containing tissue transfer medium (e.g., serum-free RPMI 1640 with primocin).[10]
-
Transport the tissue to the laboratory on ice as quickly as possible.
-
-
Tissue Dissociation:
-
In a sterile biosafety cabinet, wash the tissue with cold PBS.
-
Mince the tissue into small fragments (1-2 mm) using sterile scalpels.
-
Perform enzymatic digestion using a solution containing collagenase and dispase at 37°C with agitation until the tissue is dissociated into a single-cell suspension or small cell clusters.
-
-
Cell Isolation and Culture:
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove larger debris.
-
Centrifuge the cell suspension and resuspend the pellet in a basement membrane matrix (BME), such as Matrigel.
-
Plate droplets of the BME/cell mixture into a pre-warmed culture plate.
-
After the BME has solidified, add organoid growth medium. The composition of the medium is tissue-specific but often contains factors like EGF, Noggin, R-spondin, and a ROCK inhibitor (e.g., Y-27632).[10]
-
-
Organoid Maintenance and Expansion:
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in fresh BME.
-
This protocol describes a method for assessing the sensitivity of PDOs to various therapeutic agents.[12][13]
-
Organoid Plating:
-
Dissociate established PDO cultures into small fragments or single cells.
-
Resuspend the organoid fragments in BME and plate into 96-well or 384-well plates.
-
-
Drug Treatment:
-
Prepare serial dilutions of the drugs to be tested.
-
After the BME has solidified and organoids have formed (typically 24-48 hours), add the culture medium containing the different drug concentrations to the wells. Include appropriate vehicle controls.
-
-
Viability Assessment:
-
Incubate the plates for a defined period (e.g., 72-120 hours).
-
Measure cell viability using a cell viability assay, such as a CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
-
-
Data Analysis:
-
Generate dose-response curves by plotting cell viability against drug concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) or the area under the curve (AUC) to quantify drug sensitivity.[14]
-
This assay measures the function of the CFTR protein in intestinal organoids.[6][15]
-
Organoid Plating:
-
Plate established intestinal organoids in 96-well plates as described for drug screening.
-
-
CFTR Modulator Treatment (if applicable):
-
For testing CFTR modulators, pre-incubate the organoids with the compounds for a specified time (e.g., 24 hours).
-
-
Forskolin Stimulation and Imaging:
-
Stain the organoids with a live-cell dye (e.g., Calcein Green).
-
Add forskolin to the medium to stimulate CFTR-mediated fluid secretion into the organoid lumen.
-
Acquire images of the organoids at regular intervals (e.g., every 10 minutes for 1-2 hours) using a high-content imaging system or confocal microscope.
-
-
Data Analysis:
-
Quantify the change in organoid surface area or volume over time using image analysis software.
-
Calculate the area under the curve (AUC) of the swelling response to determine CFTR function.[15]
-
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental workflows is crucial for understanding and replicating these benchmarking studies. The following diagrams were created using the DOT language in Graphviz.
By following these guidelines and protocols, researchers can effectively benchmark their organoid models against clinical data, thereby increasing the confidence in their findings and accelerating the translation of preclinical discoveries into clinical applications.
References
- 1. Patient-derived Organoid Model for Predicting the Chemoresponse in Patients With Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived organoids in human cancer: a platform for fundamental research and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived tumor organoids: A preclinical platform for personalized cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of bioinformatics and multi-omics analyses in organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. publications.ersnet.org [publications.ersnet.org]
Safety Operating Guide
Navigating the Disposal of "Ogen" Products in a Laboratory Setting
The term "Ogen" is not associated with a single, specific chemical substance but is a component of various product names from different manufacturers. For researchers, scientists, and drug development professionals, it is crucial to identify the exact product in use to ensure proper and safe disposal. This guide provides detailed disposal procedures for two common laboratory products that include "this compound" in their names: ADthis compound® 464 and DNA Genotek's Oragene® product line. Adherence to the specific guidelines laid out in the Safety Data Sheet (SDS) for any chemical is paramount for laboratory safety and environmental compliance.
General Principles for Hazardous Waste Disposal
Before proceeding with the disposal of any chemical, it is essential to follow these fundamental principles of hazardous waste management:
-
Segregation: Never mix different types of chemical waste unless explicitly instructed to do so.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Containment: Use appropriate, sealed, and leak-proof containers for waste collection. These containers should be stored in a designated, well-ventilated area.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste.
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on waste disposal and should be consulted to ensure compliance with all local, state, and federal regulations.
Disposal Procedures for ADthis compound® 464
ADthis compound® 464 is a methyltrialkyl ammonium chloride compound that is classified as a flammable, corrosive, and environmentally hazardous substance.[1][2][3] Improper disposal can pose a significant risk to human health and the environment.
Safety and Handling Precautions
-
Handle ADthis compound® 464 in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid contact with skin, eyes, and clothing by wearing appropriate PPE, including chemical-resistant gloves and safety goggles.[1][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Ground and bond containers when transferring material to prevent static discharge.[2]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect surplus and non-recyclable ADthis compound® 464 solutions in a dedicated, properly labeled, and sealed container.
-
This material is considered a hazardous waste.[2]
-
-
Spill Management:
-
Final Disposal:
-
ADthis compound® 464 waste must be disposed of through a licensed disposal company.[1][5]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5]
-
Contaminated packaging should be disposed of as unused product.[1][5] Alternatively, containers can be triple-rinsed (with the rinsate collected as hazardous waste) and then recycled or reconditioned, or punctured to prevent reuse and disposed of in a sanitary landfill.[4]
-
Quantitative Data for ADthis compound® 464
| Property | Value |
| Flash Point | 43°C (109.4°F)[2] |
| Vapor Pressure | 33 mmHg @ 20°C[2] |
| Specific Gravity | 0.8800 g/cm³[2] |
ADthis compound® 464 Disposal Workflow
Disposal Procedures for Oragene® Products
DNA Genotek's Oragene® products are used for the collection and stabilization of nucleic acids from saliva.[6][7] These products contain a stabilizing liquid that is a flammable mixture.[6]
Safety and Handling Precautions
-
Wash with water if the stabilizing liquid comes into contact with eyes or skin.[7] Do not ingest the stabilizing liquid.[7]
-
Handle the collection kits and samples in accordance with good industrial hygiene and safety practices.[6]
-
Keep the product away from heat, hot surfaces, sparks, open flames, and other ignition sources.[6][8]
Step-by-Step Disposal Protocol
-
Post-Use Sample and Kit Disposal:
-
Decontaminate and dispose of all specimens, reagents, and other potentially contaminated materials in accordance with local, state, and federal regulations.[9]
-
The used collection tube containing the saliva sample and stabilizing liquid should be treated as biological waste and disposed of accordingly.
-
-
Unused or Damaged Kits:
-
Final Disposal:
Oragene® Product Disposal Workflow
References
- 1. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Adthis compound 464 Methyltrialkyl(C8-C10)ammonium chloride 72749-59-8 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.origene.com [cdn.origene.com]
- 6. dnagenotek.com [dnagenotek.com]
- 7. DNA Genotek - Support - Collection Instructions - DNA - RNA - Infectious Disease - Animal Genetics [dnagenotek.com]
- 8. dnagenotek.com [dnagenotek.com]
- 9. dnagenotek.com [dnagenotek.com]
Essential Safety and Operational Protocols for Handling "Ogen" in a Laboratory Setting
Disclaimer: Extensive searches for a specific chemical compound referred to as "Ogen" with established laboratory handling protocols did not yield conclusive results. The information provided below is based on established best practices for handling potentially hazardous chemical compounds in a research and development environment. Researchers must consult the Safety Data Sheet (SDS) for any specific chemical being used to obtain detailed safety, handling, and disposal information.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling potentially hazardous chemicals, referred to herein as "this compound" for illustrative purposes. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure in a laboratory. The following table summarizes recommended PPE for handling various types of chemical hazards.
| Hazard Type | Primary Engineering Control | Gloves | Eye Protection | Protective Clothing | Respiratory Protection |
| Volatile/Aerosolizing | Fume Hood or Ventilated Enclosure[1][2] | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical splash goggles or face shield | Lab coat | As determined by SDS and risk assessment; may include a respirator |
| Corrosive | Fume Hood | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | Chemical splash goggles and face shield | Chemical-resistant apron over a lab coat | As needed, based on the volatility of the corrosive material |
| Toxic/Potent Compound | Fume Hood or Glove Box | Double-gloving with compatible chemical-resistant gloves | Chemical splash goggles | Dedicated lab coat; disposable sleeves or gown | Respirator may be required based on risk assessment |
| Skin/Eye Irritant | Well-ventilated area or Fume Hood | Chemical-resistant gloves | Safety glasses with side shields or chemical splash goggles | Lab coat | Not typically required unless aerosolizing |
Standard Operating Procedure for Handling "this compound"
This protocol outlines a systematic approach to handling potentially hazardous chemicals to ensure the safety of laboratory personnel and the integrity of the research.
1. Pre-Handling Preparation:
-
Consult the Safety Data Sheet (SDS): Before any work begins, all personnel involved must read and understand the SDS for the specific chemical being used.
-
Assemble all necessary materials: This includes the chemical, necessary reagents, equipment, and all required PPE.
-
Prepare the work area: Ensure the fume hood or designated workspace is clean and uncluttered.[1][3] Verify that safety equipment, such as the eyewash station and safety shower, is accessible and operational.[2][4]
-
Label all containers: All primary and secondary containers must be clearly and accurately labeled with the chemical name and any relevant hazard warnings.[2]
2. Handling and Experimentation:
-
Don appropriate PPE: All personnel must wear the PPE identified in the risk assessment before handling the chemical.[1]
-
Work within a designated area: All manipulations of "this compound" should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Use appropriate dispensing techniques: Use tools and techniques that minimize the generation of aerosols or dust.
-
Keep containers closed: When not in use, ensure all containers of "this compound" are securely closed.
3. Post-Handling Procedures:
-
Decontaminate the work area: Upon completion of the experiment, thoroughly clean and decontaminate the work surface and any equipment used.
-
Remove PPE correctly: Remove PPE in a manner that avoids self-contamination. Lab coats should not be worn outside of the laboratory.[1] Gloves should be removed and disposed of immediately after handling the chemical.[2]
-
Wash hands thoroughly: Always wash hands with soap and water after removing gloves and before leaving the laboratory.[4]
4. Waste Disposal:
-
Segregate waste: All "this compound"-contaminated waste, including empty containers, used PPE, and experimental materials, must be segregated into a clearly labeled hazardous waste container.
-
Follow institutional guidelines: Dispose of all hazardous waste in accordance with your institution's and local environmental regulations. Never pour chemical waste down the sink.[3]
Experimental Workflow for Safe Chemical Handling
The following diagram illustrates the logical progression of steps for safely handling a hazardous chemical in a laboratory environment.
Caption: Workflow for Safe Laboratory Chemical Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
